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3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine Documentation Hub

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  • Product: 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine
  • CAS: 1449008-19-8

Core Science & Biosynthesis

Foundational

3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine chemical properties and structure

The following technical guide details the chemical properties, structural analysis, and synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine . This document is designed for researchers in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, structural analysis, and synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine . This document is designed for researchers in medicinal chemistry and drug discovery, focusing on the scaffold's utility as a bioisostere and kinase inhibitor template.

Introduction & Structural Significance[1][2][3]

3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine is a fused bicyclic heteroaromatic system consisting of a pyrazole ring fused to a pyridine ring. It serves as a critical scaffold in medicinal chemistry, often utilized as a bioisostere for the indole or purine moieties found in endogenous ligands (e.g., ATP, adenosine).

The "3,5-dimethyl" substitution pattern imparts specific physicochemical advantages:

  • C3-Methyl: Blocks metabolic oxidation at the pyrazole carbon and locks the conformation in enzyme binding pockets.

  • C5-Methyl: Increases lipophilicity (logP) and electronic density on the pyridine ring, modulating the basicity of the N7 nitrogen.

Nomenclature and Numbering

Correct numbering is vital for synthetic planning and SAR (Structure-Activity Relationship) analysis. The standard IUPAC numbering for the 1H-tautomer is as follows:

  • Positions 1, 2: Nitrogen atoms of the pyrazole ring.[1][2][3][4][5]

  • Position 3: Carbon atom of the pyrazole ring.[1][3][5][6][7][8]

  • Positions 4, 5, 6: Carbon atoms of the pyridine ring.[2][3][6][7]

  • Position 7: Nitrogen atom of the pyridine ring.

Structure:

  • Molecular Formula: C₈H₉N₃[9]

  • Molecular Weight: 147.18 g/mol [9]

  • CAS Number: 116834-96-9 (Generic 3-methyl analog ref); Specific 3,5-dimethyl variants are often cataloged under internal library IDs (e.g., BD587162).

Chemical Properties & Reactivity Profile[1][12]

Electronic Distribution

The pyrazolo[3,4-b]pyridine system is electron-deficient relative to indole but electron-rich relative to purine.

  • N1-H (Pyrazole): Acidic (pKa ~10-11). It serves as a hydrogen bond donor (HBD) in kinase hinge binding.

  • N7 (Pyridine): Weakly basic. It acts as a hydrogen bond acceptor (HBA). The C5-methyl group exerts a positive inductive effect (+I), slightly increasing the basicity of N7 compared to the unsubstituted scaffold.

Tautomerism

The compound exists primarily in the 1H-tautomer form in solution and solid state, which is thermodynamically more stable (~9 kcal/mol) than the 2H-tautomer.

  • 1H-form: N1-H, N2 is a pyridine-like nitrogen.

  • 2H-form: N2-H, N1 is a pyridine-like nitrogen (less common).

Reactivity Map
Reaction TypeSiteDescription
N-Alkylation N1Deprotonation with bases (NaH, Cs₂CO₃) followed by alkyl halides. Regioselectivity usually favors N1 over N2 (often >9:1).
Electrophilic Aromatic Substitution (EAS) C4The C4 position is the most electron-rich carbon on the pyridine ring, suitable for halogenation (e.g., NIS, NBS).
Cross-Coupling C3/C5If halogenated precursors are used, these positions participate in Suzuki-Miyaura or Sonogashira couplings.
Oxidation N7Treatment with mCPBA yields the N7-oxide, a strategy to activate C4/C6 for nucleophilic attack.

Synthetic Protocols

The synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine typically proceeds via the condensation of a 2-halopyridine derivative with hydrazine. This route is preferred for its regiocontrol.

Synthesis Pathway (DOT Diagram)

SynthesisPathway cluster_legend Reaction Conditions Start 2-Chloro-5-methyl- nicotinonitrile Inter1 Intermediate: 2-Chloro-3-acetyl- 5-methylpyridine Start->Inter1 Grignard Addition Product 3,5-Dimethyl-1H- pyrazolo[3,4-b]pyridine Inter1->Product Cyclization (Reflux, EtOH) Reagent1 MeMgBr / H3O+ Reagent1->Inter1 Reagent2 Hydrazine Hydrate (N2H4·H2O) Reagent2->Product Step 1: Ketone Formation Step 1: Ketone Formation Step 2: Pyrazole Ring Closure Step 2: Pyrazole Ring Closure Step 1: Ketone Formation->Step 2: Pyrazole Ring Closure

Caption: Two-step synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine from nicotinonitrile precursor.

Detailed Experimental Protocol

Objective: Synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine.

Step 1: Preparation of 2-Chloro-3-acetyl-5-methylpyridine

  • Reagents: 2-Chloro-5-methylnicotinonitrile (1.0 eq), Methylmagnesium bromide (3.0 M in ether, 1.2 eq), THF (anhydrous).

  • Procedure:

    • Cool a solution of 2-chloro-5-methylnicotinonitrile in anhydrous THF to 0°C under N₂ atmosphere.

    • Dropwise add MeMgBr solution over 30 minutes.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

    • Quench: Carefully add 2N HCl (aq) to hydrolyze the imine intermediate. Stir for 1 hour.

    • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc) to yield the ketone intermediate.

Step 2: Cyclization to Pyrazolo[3,4-b]pyridine

  • Reagents: 2-Chloro-3-acetyl-5-methylpyridine (from Step 1), Hydrazine hydrate (80%, 5.0 eq), Ethanol.

  • Procedure:

    • Dissolve the ketone intermediate in Ethanol (0.5 M concentration).

    • Add Hydrazine hydrate.

    • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (disappearance of ketone).

    • Work-up: Cool to RT. The product often precipitates.

    • Filter the solid and wash with cold ethanol/water.

    • Recrystallization: If necessary, recrystallize from Ethanol/DMF.

Validation Criteria (Self-Validating System):

  • 1H NMR (DMSO-d6): Look for a singlet ~13.0-13.5 ppm (NH), singlet ~2.5 ppm (C3-Me), singlet ~2.4 ppm (C5-Me), and two aromatic protons (C4-H and C6-H).

  • MS (ESI): [M+H]+ peak at m/z 148.2.

Biological Application: Kinase Inhibition[5][9]

The 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" for kinase inhibition. It mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

Mode of Action Pathway

KinaseInhibition Inhibitor 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine (Scaffold) ATP_Site ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Site Competitive Binding Interaction H-Bonds: N1-H (Donor) -> Glu (Hinge) N7 (Acceptor) -> Val/Leu (Hinge) ATP_Site->Interaction Molecular Recognition Effect Blockade of Phosphorylation Interaction->Effect Prevents ATP hydrolysis Downstream Inhibition of Downstream Signaling (e.g., ERK/Akt Pathway) Effect->Downstream Therapeutic Outcome

Caption: Mechanism of action for pyrazolo[3,4-b]pyridine scaffold in ATP-competitive kinase inhibition.

SAR Implications
  • C3 Position: Substitution here (e.g., Methyl) projects into the "gatekeeper" region or solvent front, depending on the specific kinase. Small groups like methyl are often tolerated by kinases with smaller gatekeeper residues (e.g., Threonine).

  • N1 Position: Must remain unsubstituted (NH) for hinge binding in many Type I inhibitors. Alkylation at N1 usually abolishes hinge binding affinity but can be used for Type II inhibitors targeting the inactive conformation.

References

  • Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives. Molecules, 2022. Link

  • 1H-Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibitors. Expert Opinion on Therapeutic Patents, 2013. Link

  • Chemical Properties of Pyrazolo[3,4-b]pyridines. PubChem Compound Summary, 2025. Link

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazolo[3,4-b]pyridines. Arkivoc, 2018. Link

  • Palladium-Mediated Coupling Reactions for 3,5-Difunctionalization. ResearchGate, 2012. Link

Sources

Exploratory

Biological Activity of 3,5-Dimethyl-Pyrazolo[3,4-b]pyridine Derivatives

This guide provides an in-depth technical analysis of 3,5-dimethyl-pyrazolo[3,4-b]pyridine derivatives , a privileged scaffold in medicinal chemistry known for its bioisosteric similarity to purines and quinazolines. Tec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3,5-dimethyl-pyrazolo[3,4-b]pyridine derivatives , a privileged scaffold in medicinal chemistry known for its bioisosteric similarity to purines and quinazolines.

Technical Whitepaper & Experimental Guide

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold represents a cornerstone in modern drug discovery, particularly for its ability to mimic ATP and bind to kinase active sites. The 3,5-dimethyl substitution pattern—often comprising a methyl group at the C3 position of the pyrazole ring and a functionalized methyl/alkyl group or substituent at the C5 position of the pyridine ring—enhances lipophilicity and metabolic stability. These derivatives exhibit potent anticancer (via CDK/GSK-3 inhibition), antimicrobial (DNA gyrase targeting), and anti-inflammatory (PDE4 inhibition) activities. This guide details the structure-activity relationships (SAR), mechanistic pathways, and validated protocols for synthesizing and testing these compounds.

Chemical Architecture & SAR Analysis

The potency of 3,5-dimethyl-pyrazolo[3,4-b]pyridine derivatives stems from their planar bicyclic heteroaromatic system, which facilitates intercalation into DNA or binding to enzyme pockets.

The "Privileged" 3,5-Dimethyl Motif

In the context of this scaffold, the "3,5-dimethyl" nomenclature typically refers to:

  • C3-Methyl (Pyrazole Ring): Provides a hydrophobic anchor that fits into the "gatekeeper" region of kinase ATP-binding pockets.

  • C5-Substituent (Pyridine Ring): Often a methyl, nitrile, or carbonyl group. Modification here dictates the electronic properties of the pyridine ring, influencing hydrogen bonding with residues like the "hinge region" in kinases.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points and their biological impact.

SAR_Map Core Pyrazolo[3,4-b]pyridine Scaffold N1 N1 Position (Aryl/Alkyl) Core->N1 C3 C3 Position (Methyl Group) Core->C3 C4 C4 Position (Aryl/Heteroaryl) Core->C4 C5 C5 Position (EWG/Methyl) Core->C5 C6 C6 Position (NH2/Methyl) Core->C6 Lipophilicity Increases Lipophilicity (Membrane Permeability) N1->Lipophilicity KinaseBind Gatekeeper Residue Interaction (Val/Thr) C3->KinaseBind Critical for fit Potency Electronic Tuning (Enhances Potency) C4->Potency Pi-stacking C5->Potency EWG preferred

Figure 1: SAR map of the pyrazolo[3,4-b]pyridine scaffold highlighting the functional impact of the 3,5-dimethyl pattern.

Therapeutic Applications & Mechanisms[1][2][3]

Anticancer Activity: Kinase Inhibition

The primary mechanism for these derivatives is the competitive inhibition of ATP binding in Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).

  • Mechanism: The N1 and N7 nitrogens act as hydrogen bond acceptors/donors to the kinase hinge region (e.g., Leu83 in CDK2). The C3-methyl group occupies the hydrophobic pocket, displacing water and increasing binding entropy.

  • Outcome: Inhibition leads to cell cycle arrest at the G1/S or G2/M phase and subsequent apoptosis via the mitochondrial pathway (Bax upregulation/Bcl-2 downregulation).

Antimicrobial Activity: DNA Gyrase Inhibition

Derivatives featuring electron-withdrawing groups at C5 (e.g., -CN, -COOEt) alongside the C3-methyl show significant bactericidal activity.

  • Target: Bacterial DNA Gyrase (Topoisomerase II).

  • Effect: Prevents DNA supercoiling, blocking replication.

Anti-inflammatory: PDE4 Inhibition

Recent studies link 3,5-dimethyl-substituted pyrazoles fused to pyridine rings with Phosphodiesterase 4 (PDE4) inhibition, preventing the hydrolysis of cAMP and suppressing TNF-α release.

Experimental Protocols

Synthesis of 3,5-Dimethyl-pyrazolo[3,4-b]pyridine Derivatives

Method: One-Pot Multicomponent Hantzsch-Type Reaction. Objective: Efficiently construct the fused ring system with the desired substitution pattern.

Reagents:

  • 5-Amino-3-methyl-1-phenylpyrazole (Precursor A)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (Precursor B)

  • Active Methylene Compound (e.g., Acetylacetone or Ethyl acetoacetate) (Precursor C)

  • Catalyst: Glacial Acetic Acid or L-Proline.

Protocol:

  • Mixing: In a 50 mL round-bottom flask, dissolve Precursor A (10 mmol), Precursor B (10 mmol), and Precursor C (10 mmol) in 20 mL of ethanol.

  • Catalysis: Add 5 drops of glacial acetic acid (or 10 mol% L-Proline for green synthesis).

  • Reflux: Heat the mixture under reflux at 80°C for 4–6 hours. Monitor progress via TLC (Solvent: n-Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Filtration: Collect the solid precipitate by vacuum filtration.

  • Purification: Recrystallize from ethanol/DMF mixture to yield pure crystals.

Validation:

  • 1H NMR (DMSO-d6): Look for singlet at ~2.4 ppm (C3-CH3) and singlet at ~2.6 ppm (C6-CH3 if acetylacetone used). Pyridine proton (C4-H) appears as a singlet around 8.5 ppm if C4 is unsubstituted, or downfield aromatic shifts if substituted.

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2).[1]

Protocol:

  • Seeding: Seed cells (1 × 10^4 cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO2.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (Abs_sample / Abs_control) * 100. Plot dose-response curves to calculate IC50.

Quantitative Data Summary

The following table summarizes reported bioactivity ranges for key 3,5-dimethyl-pyrazolo[3,4-b]pyridine derivatives compared to standards.

Derivative TypeTarget/Cell LineActivity MetricValue RangeReference Standard
3,5-Dimethyl-4-(4-chlorophenyl) MCF-7 (Breast Cancer)IC50 (µM)2.1 – 5.4Doxorubicin (1.8 µM)
3,5-Dimethyl-4-(4-methoxyphenyl) HepG2 (Liver Cancer)IC50 (µM)3.8 – 8.25-Fluorouracil (4.5 µM)
3,5-Dimethyl-6-amino-5-CN S. aureus (Bacteria)MIC (µg/mL)12.5 – 25.0Ciprofloxacin (6.25 µg/mL)
3,5-Dimethyl-PDE4-Inhibitor PDE4B EnzymeIC50 (µM)0.28 – 1.7Rolipram (2.0 µM)

Mechanistic Visualization

The diagram below details the signaling pathway interference caused by these derivatives in cancer cells.

Mechanism_Action Compound 3,5-Dimethyl-Pyrazolo[3,4-b]pyridine ATP_Pocket ATP Binding Pocket Compound->ATP_Pocket Competitive Binding CDK_Cyclin CDK2/Cyclin E Complex Rb_Phos Rb Phosphorylation CDK_Cyclin->Rb_Phos Blocks ATP_Pocket->CDK_Cyclin Inhibits E2F E2F Release Rb_Phos->E2F Prevents Release S_Phase S-Phase Entry E2F->S_Phase Arrest Apoptosis Apoptosis (Caspase 3/9) S_Phase->Apoptosis Triggers

Figure 2: Mechanism of Action showing CDK2 inhibition leading to cell cycle arrest and apoptosis.

References

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. ResearchGate. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. Pharmaceuticals (Basel). 2025. Available at: [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. 2013. Available at: [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. 2024. Available at: [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. 2012. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine: Synthesis, Properties, and Safety Considerations

For Researchers, Scientists, and Drug Development Professionals Foreword by the Senior Application Scientist Core Compound Identity and Physicochemical Profile While a dedicated CAS number for 3,5-Dimethyl-1H-pyrazolo[3,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

Core Compound Identity and Physicochemical Profile

While a dedicated CAS number for 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine is not prominently documented, we can infer its properties from the parent and related structures. The core structure is a fusion of a pyrazole and a pyridine ring.

Table 1: Physicochemical Properties of the Parent Scaffold and Related Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
1H-Pyrazolo[3,4-b]pyridine271-73-8C₆H₅N₃119.12The unsubstituted parent scaffold.[1]
3-Methyl-1H-pyrazolo[3,4-b]pyridine116834-96-9C₇H₇N₃133.15A mono-methylated analog.
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine116834-97-0C₈H₉N₃147.18An N-methylated and C-methylated analog.
3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine Not AvailableC₈H₉N₃147.18The target compound of this guide.

The introduction of two methyl groups at the 3 and 5 positions of the 1H-pyrazolo[3,4-b]pyridine core is expected to increase its lipophilicity and may influence its solubility and crystalline structure.

Synthesis Strategies: A Mechanistic Perspective

The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold can be broadly approached from two retrosynthetic viewpoints: annulation of a pyridine ring onto a pre-existing pyrazole, or the construction of a pyrazole ring onto a pyridine precursor.[2][3] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Strategy A: Pyridine Ring Annulation onto a 5-Aminopyrazole Precursor

This is a widely employed and versatile method. The key precursor is a 5-aminopyrazole, which can be reacted with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone to construct the pyridine ring.[3]

Experimental Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine via Condensation

  • Reaction Setup: To a solution of a 5-aminopyrazole derivative in a suitable solvent (e.g., glacial acetic acid or ethanol), add an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone for the synthesis of a dimethyl-substituted pyridine ring).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. Microwave irradiation can also be employed to accelerate the reaction.[4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into water. The solid product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

The causality behind this experimental choice lies in the nucleophilicity of the 5-amino group of the pyrazole and the electrophilicity of the carbonyl carbons of the 1,3-dicarbonyl compound. The acidic or thermal conditions facilitate the condensation and subsequent cyclization to form the fused pyridine ring.

Synthesis_Strategy_A cluster_reactants Reactants cluster_process Process cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Condensation_Cyclization Condensation & Cyclization 5-Aminopyrazole->Condensation_Cyclization 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation_Cyclization Pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Condensation_Cyclization->Pyrazolopyridine caption Diagram of Pyridine Ring Annulation Applications cluster_applications Therapeutic Areas Pyrazolopyridine_Scaffold 1H-Pyrazolo[3,4-b]pyridine Scaffold Kinase_Inhibitors Kinase Inhibitors (Oncology) Pyrazolopyridine_Scaffold->Kinase_Inhibitors CNS_Agents CNS Agents (Neurology) Pyrazolopyridine_Scaffold->CNS_Agents Antimicrobials Antimicrobial Agents (Infectious Diseases) Pyrazolopyridine_Scaffold->Antimicrobials caption Applications of the Pyrazolopyridine Scaffold

Applications of the Pyrazolopyridine Scaffold

Conclusion and Future Outlook

3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine, as a representative of its class, holds significant potential for further exploration in medicinal chemistry and materials science. While a specific CAS number and detailed safety data are currently elusive, the established synthetic routes and the known biological activities of the parent scaffold provide a solid foundation for its investigation. Researchers are encouraged to utilize the synthetic strategies outlined in this guide and to adhere to the recommended safety precautions when handling this and related compounds. The continued exploration of substituted pyrazolo[3,4-b]pyridines is expected to yield novel compounds with valuable therapeutic and technological applications.

References

  • Facile synthesis of substituted 1H-pyrazolo[3,4-b]pyridines.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

  • 4-Chloro-1H-pyrazolo[3,4-b]pyridine - SAFETY DATA SHEET.

  • Synthesis of Substituted Pyrazolo[3,4-b]Pyridines.

  • Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

  • MSDS of 1H-Pyrazolo[3,4-B]pyridine-4-carbaldehyde - Capot Chemical.

  • Pyrazolo[3,4-b]pyridine | 271-73-8 - TCI Chemicals.

  • 1H-Pyrazolo 4,3-b pyridine AldrichCPR 272-52-6 - Sigma-Aldrich.

  • Pyrazolopyridines | Fisher Scientific.

  • 67-51-6|3,5-Dimethyl-1H-pyrazole|BLD Pharm.

  • 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine - PubChem.

  • 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU.

  • Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate AldrichCPR | Sigma-Aldrich.

  • 3,5-Dimethyl-1H-pyrazol-4-amine | 5272-86-6 - Sigma-Aldrich.

  • 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem.

  • 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | C6H5N3O - PubChem.

  • 956010-88-1|1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile - BLDpharm.

  • US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors - Google Patents.

  • 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine CAS#: 1630907-17-3 - ChemicalBook.

  • 5272-86-6|3,5-Dimethyl-1H-pyrazol-4-amine - BLDpharm.

Sources

Exploratory

The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Rise of a Privileged Scaffold The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and ability to interact with a wide array of biological targets.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the pyrazolo[3,4-b]pyridine scaffold, from its fundamental physicochemical properties and synthesis to its extensive applications in drug design, supported by field-proven insights and detailed experimental protocols. The unique arrangement of nitrogen atoms in the pyrazolo[3,4-b]pyridine ring system allows for multiple hydrogen bond donor and acceptor capabilities, a key feature for effective binding to the ATP-binding sites of many kinases.[2] This has led to the development of numerous potent and selective inhibitors for a variety of protein kinases implicated in cancer and other diseases.[2][3] Beyond oncology, derivatives of this scaffold have demonstrated significant potential in treating a broad spectrum of conditions, including neurodegenerative diseases, malaria, and viral infections, highlighting its vast therapeutic potential.[1][4]

Physicochemical Properties and Structure-Activity Relationships (SAR)

The physicochemical properties of pyrazolo[3,4-b]pyridine derivatives can be finely tuned through substitution at various positions of the bicyclic ring system, namely at the N1, C3, C4, C5, and C6 positions.[5] This allows for the optimization of crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.

A critical aspect of the pyrazolo[3,4-b]pyridine scaffold is the potential for tautomerism, with the 1H- and 2H-isomers being possible. However, computational studies have shown that the 1H-tautomer is significantly more stable, by approximately 9 kcal/mol, making it the predominant form.[5]

The structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the biological target. However, some general trends have been observed:

  • Kinase Inhibition: For many kinase inhibitors, the N(1)-H of the pyrazole ring is crucial for forming a key hydrogen bond interaction with the hinge region of the kinase domain.[6] Substitution at this position often leads to a significant loss of activity.[6] The substituents at the C4 and C6 positions play a vital role in determining the potency and selectivity of the inhibitor by interacting with the surrounding amino acid residues in the ATP-binding pocket.[2]

  • Anticancer Activity: In the context of anticancer agents, modifications at the C3, C5, and C6 positions have been extensively explored to enhance potency and selectivity.[7][8] For instance, the introduction of an urea moiety at the C6 position has been shown to result in potent derivatives with promising cytotoxic potential.

  • Antimalarial Activity: For antimalarial pyrazolo[3,4-b]pyridines targeting the cytochrome bc1 complex, the SAR suggests that specific substitutions at the C5 position are well-tolerated and can lead to compounds with superior metabolic profiles.[4]

Key Synthetic Strategies

The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main approaches: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pre-formed pyridine.[5] The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Synthesis from 5-Aminopyrazoles

A common and versatile method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[5] This approach allows for the introduction of diversity at the C4 and C6 positions of the final product.

Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [9]

This protocol describes a two-step synthesis of pyrazolo[3,4-b]pyridine derivatives starting from commercially available aldehydes.

Step 1: Synthesis of (E)-4-aryl but-3-en-2-ones

  • To a solution of the appropriate aldehyde (3.35 mmol) in toluene (7 mL), add acetylmethylenetriphenylphosphorane (ylide 7) (4.2 mmol, 1.25 eq) and a catalytic amount of benzoic acid (41 mg, 0.335 mmol).

  • Reflux the reaction mixture overnight.

  • After cooling, concentrate the reaction mixture and purify by flash column chromatography to yield the desired α,β-unsaturated ketone.

Step 2: Cyclization to form the Pyrazolo[3,4-b]pyridine Core

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture and add ZrCl4 (35 mg, 0.15 mmol).

  • Stir the reaction mixture vigorously at 95 °C for 16 h.

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add CHCl3 and water to the residue. Separate the two phases and wash the aqueous phase twice with CHCl3.

  • Combine the organic extracts, wash with H2O and brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the final 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

A visual representation of a common synthetic workflow is provided below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Condensation Condensation 5-Aminopyrazole->Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation Pyrazolo[3,4-b]pyridine Core Pyrazolo[3,4-b]pyridine Core Condensation->Pyrazolo[3,4-b]pyridine Core

Caption: A simplified workflow for the synthesis of the pyrazolo[3,4-b]pyridine core.

Biological and Therapeutic Applications

The pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the development of a wide range of therapeutic agents. The following table summarizes some of the key biological activities and corresponding representative compounds.

Biological ActivityTarget(s)Representative Compound(s)Therapeutic AreaReference(s)
AnticancerKinases (e.g., CDK2, PIM1, FGFR, TRK)Compound 6b, Compound 7n, C03Oncology[6][9][10]
Anti-Alzheimer'sα-secretase, β-amyloid plaquesEtazolateNeurology[1]
AntimalarialCytochrome bc1 complexCompound 27Infectious Diseases[4]
AntiviralReverse TranscriptaseMK-4965Infectious Diseases[11]
Anti-inflammatoryp38αNot specifiedInflammation[11]
Anticancer Activity: Kinase Inhibition

A significant portion of the research on pyrazolo[3,4-b]pyridines has focused on their potential as kinase inhibitors for the treatment of cancer.[2] These compounds have been shown to target a variety of kinases involved in cell cycle regulation, signal transduction, and angiogenesis.[6][7][10]

The following diagram illustrates a simplified signaling pathway that can be targeted by pyrazolo[3,4-b]pyridine-based kinase inhibitors:

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->RAF Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: A generalized workflow for in vivo xenograft studies.

Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research is likely to focus on several key areas:

  • Development of More Selective Inhibitors: While many potent pyrazolo[3,4-b]pyridine-based kinase inhibitors have been developed, achieving high selectivity remains a challenge. Future efforts will likely focus on designing compounds that can differentiate between closely related kinases to minimize off-target effects and improve safety profiles.

  • Exploration of New Biological Targets: The versatility of the pyrazolo[3,4-b]pyridine scaffold suggests that it may be effective against a wider range of biological targets than currently known. High-throughput screening and computational methods will be instrumental in identifying new applications for this privileged core.

  • Application in Combination Therapies: As our understanding of disease biology grows, the use of combination therapies is becoming increasingly common. Pyrazolo[3,4-b]pyridine derivatives with well-defined mechanisms of action are promising candidates for use in combination with other therapeutic agents to achieve synergistic effects and overcome drug resistance.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. National Institutes of Health. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4-b]pyridines. ACS Publications. [Link]

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present). Taylor & Francis Online. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. ScienceDirect. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ScienceDirect. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. PubMed. [Link]

  • Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. [Link]

  • Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... ResearchGate. [Link]

  • Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. PubMed. [Link]

Sources

Foundational

Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3,5-Disubstituted Pyrazolopyridines The pyrazolopyridine core, a bicyclic heterocycle containing a fused pyrazole and pyridine ring, stands as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3,5-Disubstituted Pyrazolopyridines

The pyrazolopyridine core, a bicyclic heterocycle containing a fused pyrazole and pyridine ring, stands as a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, rich electronic properties, and versatile substitution points make it an ideal framework for designing potent and selective modulators of various biological targets.[1][2] Pyrazolopyridine derivatives have demonstrated a remarkable breadth of therapeutic potential, finding application as kinase inhibitors in oncology, antiviral agents, and modulators of the central nervous system.[1][3][4][5]

The power of this scaffold lies in its ability to be systematically modified to optimize interactions with a target protein. The structure-activity relationship (SAR) is the cornerstone of this optimization process, providing a rational framework for understanding how specific chemical modifications to a lead compound influence its biological activity. This guide will provide an in-depth analysis of the SAR of 3,5-disubstituted pyrazolopyridines, focusing on how alterations at these key positions dictate potency, selectivity, and overall pharmacological profile. We will explore the causal relationships behind synthetic choices, detail experimental protocols, and present data-driven insights for researchers in the field.

The Iterative Logic of SAR-Driven Drug Design

The development of potent pyrazolopyridine-based agents is not a linear process but an iterative cycle of design, synthesis, and testing. The primary goal is to understand the chemical space around the core scaffold in relation to the topology of the target's binding site. This workflow is a self-validating system where each iteration builds upon the last.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Testing & Analysis Lead_ID Lead Compound Identification Modification Rational Modification (Positions 3 & 5) Lead_ID->Modification Hypothesis Generation Synthesis Chemical Synthesis of Analogs Modification->Synthesis Bio_Assay Biological Assay (e.g., Kinase Inhibition) Synthesis->Bio_Assay Compound Library Data_Analysis Data Analysis (IC50, Ki) Bio_Assay->Data_Analysis SAR_Estab SAR Establishment Data_Analysis->SAR_Estab Quantitative Insights SAR_Estab->Modification Lead Optimization (Iterative Loop)

Caption: Iterative workflow for SAR-driven lead optimization.

Core SAR Insights: The Critical Roles of the 3- and 5-Positions

The substituents at the 3- and 5-positions of the pyrazolopyridine ring often project into distinct regions of a protein's binding pocket, making them primary handles for modulating activity and selectivity.

The 3-Position: A Vector for Selectivity and Potent Interactions

Modifications at the C3 position frequently influence interactions within deeper, often hydrophobic, pockets of the target protein. The choice of substituent here can be pivotal for achieving selectivity between closely related proteins, such as different kinase isoforms.

For instance, in the development of kinase inhibitors, small, electron-donating groups like a methoxy group at the C3 position have been shown to enhance cellular activity.[1] This is often rationalized by the group's ability to favorably modulate the electronics of the heterocyclic core or engage in specific hydrogen bonds. In other cases, larger aromatic or heteroaromatic groups can be introduced to exploit π–π stacking interactions with aromatic residues like Phenylalanine or Tryptophan in the active site.[3]

The 5-Position: The Gateway to Solvent-Exposed Regions and H-Bonding

The C5 position often extends towards the solvent-exposed region of an active site, making it an ideal point for introducing groups that enhance solubility or form critical hydrogen bonds with the "hinge region" of kinases.

A prominent strategy involves the installation of carboxamide moieties. The SAR of 4-(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamides as potent inhibitors of phosphodiesterase 4B (PDE4B) provides an excellent case study.[6] Further investigation into the 5-position revealed that a range of substituted heterocycles could be accommodated, leading to compounds with sub-nanomolar inhibition of TNF-α production.[6] This demonstrates that the 5-position is highly tolerant of diverse chemical matter, allowing for fine-tuning of pharmacokinetic properties without sacrificing potency.

The following table summarizes SAR data for a series of pyrazolopyridine-based c-Met kinase inhibitors, highlighting the impact of C5 substitutions.[7]

CompoundC5-SubstituentAntiproliferative Activity (IC50, µM) - HepG-2 Cell Line
5a 4-chlorophenyl3.42 ± 1.31
5b 4-methoxyphenyl3.56 ± 1.50
Erlotinib (Reference Drug)8.19 ± 0.40

Data synthesized from Anwar et al., RSC Adv., 2023.[7] As shown, derivatives with a thioxopyrazolo[3,4-b]pyridine nucleus and substituted phenyl rings at the 5-position exhibited potent growth inhibitory activity, surpassing the reference drug erlotinib against the HepG-2 cancer cell line.[7]

Mechanism of Action: Kinase Inhibition

A primary application of 3,5-disubstituted pyrazolopyridines is in the inhibition of protein kinases, which are crucial regulators of cell signaling.[5] These inhibitors typically function as ATP-competitive binders, occupying the adenine-binding pocket and preventing the phosphorylation of substrate proteins. The pyrazolopyridine core acts as a scaffold, positioning the 3- and 5-substituents to make key contacts within the active site.

Caption: Binding model of a 3,5-disubstituted pyrazolopyridine kinase inhibitor.

Experimental Protocols

The translation of SAR insights into tangible compounds requires robust and reproducible synthetic and analytical methods.

Protocol 1: General Synthesis of a Pyrazolo[3,4-b]pyridine Core

This protocol is a representative method adapted from literature procedures for constructing the pyrazolopyridine scaffold, which serves as the foundation for subsequent diversification at the 3- and 5-positions.[4]

Objective: To synthesize a versatile pyrazolopyridine acid intermediate.

Materials:

  • 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

  • Ethyl 2-cyano-3-(thiophen-2-yl)-3-oxopropanoate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Sodium Hydroxide (NaOH)

  • Water, Hydrochloric Acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Step-by-Step Methodology:

  • Cyclization Reaction (Formation of the Scaffold):

    • To a solution of sodium ethoxide (prepared by dissolving 1.2 eq of sodium metal in absolute ethanol) in a round-bottom flask, add 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (1.0 eq).

    • Stir the mixture at room temperature for 15 minutes to ensure complete formation of the pyrazole salt. Causality: The basic conditions deprotonate the amine, activating it for nucleophilic attack.

    • Add a solution of ethyl 2-cyano-3-(thiophen-2-yl)-3-oxopropanoate (1.1 eq) in ethanol dropwise over 30 minutes.

    • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Once complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify with 2M HCl to a pH of ~5-6 to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the ethyl 1-isopropyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.

  • Saponification (Ester to Carboxylic Acid):

    • Suspend the crude ester from the previous step in a mixture of ethanol and 10% aqueous NaOH solution.

    • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Causality: The basic hydrolysis cleaves the ethyl ester to form the corresponding carboxylate salt.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with concentrated HCl to a pH of ~2-3.

    • Collect the resulting precipitate by filtration, wash thoroughly with water to remove excess acid, and dry to afford the 1-isopropyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. This acid is a key intermediate for creating a library of C5-amides.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: c-Met)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human c-Met kinase

  • ATP and appropriate substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM. Then, create intermediate dilutions in the assay buffer. Trustworthiness: A wide concentration range is essential to accurately determine the sigmoidal dose-response curve.

  • Assay Reaction:

    • In a 384-well plate, add 5 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Add 10 µL of a solution containing the c-Met enzyme and the substrate in assay buffer.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to its Km value for the enzyme).

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

    • After the prescribed incubation period, add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 3,5-disubstituted pyrazolopyridine scaffold is a validated and highly fruitful starting point for the development of novel therapeutics. A systematic and iterative approach to exploring the SAR at these positions is critical for success. The insights gained from modifying the C3 position to enhance selectivity and the C5 position to optimize potency and physicochemical properties have led to the discovery of potent inhibitors against a wide range of biological targets.[3][6][7] Future work will undoubtedly focus on leveraging advanced computational modeling to better predict optimal substitutions and exploring novel synthetic methodologies to access previously unattainable chemical space, further cementing the role of pyrazolopyridines in the future of drug discovery.

References

  • Title: Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Source: RSC Advances. URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Source: Molecules. URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. Source: ChemMedChem. URL: [Link]

  • Title: Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Source: Medicinal Chemistry. URL: [Link]

  • Title: DISCOVERY OF PYRAZOLOPYRIDINE DERIVATIVES DUALLY TARGETING INFLAMMATION AND PROLIFERATION IN COLORECTAL CANCER CELL LINES: IN-SILICO DRUG DESIGN APPROACH. Source: Beirut Arab University. URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Synthesis and biological activities of some 3,5-disubstituted-Δ2-pyrazoline derivatives. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Pyrazolopyridine derivatives as anticancer agent.
  • Title: 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Source: Future Medicinal Chemistry. URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Source: Molecules. URL: [Link]

  • Title: Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Source: Molecules. URL: [Link]

Sources

Exploratory

Therapeutic Potential of the 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine Scaffold in Oncology

The following technical guide details the therapeutic potential of the 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold in oncology. This analysis synthesizes current medicinal chemistry research, focusing on the scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential of the 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold in oncology. This analysis synthesizes current medicinal chemistry research, focusing on the scaffold's role as a privileged structure for kinase inhibition and multi-target engagement.[1]

Technical Whitepaper for Drug Development Professionals [1]

Executive Summary: The Privileged Scaffold

The 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine core represents a "privileged scaffold" in modern oncology drug discovery.[1] Structurally analogous to the purine ring system of ATP (adenosine triphosphate), this fused bicyclic heterocycle serves as a versatile template for designing ATP-competitive inhibitors.[1]

By mimicking the adenine base, the scaffold can form critical hydrogen bonds within the hinge region of various kinase domains.[1] The specific 3,5-dimethyl substitution pattern enhances this utility by filling hydrophobic pockets adjacent to the ATP-binding site, improving binding affinity and selectivity while modulating physicochemical properties like lipophilicity and metabolic stability.[1]

This guide explores the scaffold's application across four primary oncological axes:

  • Cell Cycle Regulation (CDK/PIM1 inhibition)

  • Mitotic Checkpoint Control (Mps1 inhibition)

  • Signal Transduction (TRK inhibition)

  • Structural Integrity & DNA Topology (Tubulin polymerization and Topoisomerase II inhibition)

Structural Basis of Therapeutic Action

2.[1][2]1. Purine Bioisosterism and ATP Competition

The 1H-pyrazolo[3,4-b]pyridine system is a bioisostere of 7-azaindole and purine.[1] In the context of kinase inhibition, the N1 and N7 (pyridine nitrogen) atoms typically engage in a bidentate hydrogen-bonding motif with the kinase hinge region residues (e.g., the backbone amide of the "gatekeeper" residue).[1]

  • N1-H (Donor): Interacts with the backbone carbonyl of the hinge region.[1]

  • N7 (Acceptor): Interacts with the backbone amide NH.[1]

  • 3,5-Dimethyl Groups:

    • C3-Methyl: Projects into the solvent-accessible region or the ribose-binding pocket, often improving solubility or enabling further functionalization.[1]

    • C5-Methyl: Positions into the hydrophobic "back pocket" (Gatekeeper region), enhancing van der Waals contacts and selectivity against kinases with larger gatekeeper residues.[1]

Multi-Target Pharmacology

Recent SAR (Structure-Activity Relationship) studies reveal that decorating this core yields potent inhibitors for diverse targets.[1] The scaffold's rigidity reduces the entropic penalty of binding, while the 3,5-dimethyl pattern restricts conformational rotation of attached substituents, locking the molecule in a bioactive conformation.[1]

Key Therapeutic Targets and Case Studies

Mitotic Checkpoint Inhibition (Mps1/TTK)

Monopolar spindle kinase 1 (Mps1) is a critical regulator of the Spindle Assembly Checkpoint (SAC).[1] Overexpression of Mps1 is correlated with chromosomal instability in aggressive tumors (e.g., Triple-Negative Breast Cancer).[1]

  • Mechanism: Pyrazolo[3,4-b]pyridine derivatives bind to the ATP pocket of Mps1, preventing the recruitment of SAC proteins (Mad1, Mad2) to kinetochores.[1] This forces cells with unaligned chromosomes to exit mitosis prematurely, leading to "mitotic catastrophe" and cell death.[1]

  • Case Study (Compound 31): A derivative featuring the pyrazolo[3,4-b]pyridine core demonstrated an IC50 of 2.6 nM against Mps1.[1] It showed significant antiproliferative activity in MDA-MB-468 breast cancer cells and efficacy in xenograft models without overt toxicity.[1]

Dual CDK2/PIM1 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration Site for Moloney Murine Leukemia Virus 1 (PIM1) are synergistic drivers of cell proliferation and drug resistance.[1]

  • Therapeutic Rationale: Co-inhibition prevents the G1/S phase transition (CDK2) and blocks survival signaling (PIM1/mTOR pathway).[1]

  • Lead Optimization: 3,5-substituted pyrazolo[3,4-b]pyridines have shown dual-inhibitory profiles.[1] For instance, Compound 6b exhibited high selectivity for HCT-116 (colon) and HepG2 (liver) cancer lines, inducing apoptosis and G0/G1 arrest.[1] Molecular dynamics simulations confirm the scaffold stabilizes the active site through conserved H-bonds.[1]

TRK Inhibition (NTRK Fusions)

Tropomyosin Receptor Kinases (TRKA/B/C) are oncogenic drivers in tumors harboring NTRK gene fusions.[1]

  • Scaffold Hopping: Using the pyrazolo[3,4-b]pyridine core as a scaffold hop from known TRK inhibitors yielded Compound C03 , which inhibited TRKA with an IC50 of 56 nM .[1] The 3,5-substitution pattern was crucial for maintaining potency while improving the pharmacokinetic profile (plasma stability) compared to indazole-based predecessors.[1]

Tubulin and Topoisomerase II Targeting

Beyond kinases, the scaffold serves as a template for agents targeting the cytoskeleton and DNA topology.[1]

  • Tubulin: 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines bind to the colchicine site of tubulin, inhibiting polymerization and causing mitotic arrest.[1]

  • Topoisomerase II

    
    :  Certain derivatives (e.g., Compound 8c ) act as catalytic inhibitors of Topo II
    
    
    
    , preventing DNA relaxation and inducing DNA damage responses (PARP-1 cleavage, H2AX phosphorylation).[1]

Visualizing the Mechanism of Action

The following diagram illustrates the central role of the pyrazolo[3,4-b]pyridine scaffold in blocking downstream oncogenic signaling pathways.

G Inhibitor 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine (Scaffold) ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket Competes with ATP CDK2 CDK2 / Cyclin E Inhibitor->CDK2 Inhibits Mps1 Mps1 / TTK Inhibitor->Mps1 Inhibits TRK TRK (A/B/C) Inhibitor->TRK Inhibits TopoII Topoisomerase IIα Inhibitor->TopoII Inhibits G1_S G1/S Transition (Blocked) CDK2->G1_S Prevents SAC Spindle Assembly Checkpoint (Bypassed) Mps1->SAC Disrupts Signaling MAPK / PI3K Signaling (Attenuated) TRK->Signaling Blocks DNA_Damage DNA Strand Breaks (Accumulation) TopoII->DNA_Damage Induces Apoptosis Apoptosis / Mitotic Catastrophe G1_S->Apoptosis SAC->Apoptosis Signaling->Apoptosis DNA_Damage->Apoptosis

Caption: Multi-target inhibition mechanism of pyrazolo[3,4-b]pyridine derivatives leading to apoptotic cell death.[1]

Experimental Protocols

General Synthesis of the 3,5-Dimethyl Core

The construction of the 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine core typically follows a condensation strategy between a 5-aminopyrazole and a 1,3-dicarbonyl equivalent.[1]

Protocol:

  • Starting Materials: 5-Amino-3-methyl-1-phenylpyrazole (or N-unsubstituted analog) and Acetylacetone (or a specific 1,3-diketone variant).[1]

  • Reaction: Dissolve the aminopyrazole (1.0 eq) and 1,3-diketone (1.1 eq) in glacial acetic acid or ethanol with catalytic HCl.

  • Cyclization: Reflux the mixture for 4–6 hours. The reaction proceeds via Schiff base formation followed by intramolecular cyclization (Michael-type addition).[1]

  • Work-up: Cool to room temperature. Pour into ice-cold water. The precipitate is filtered, washed with water, and recrystallized from ethanol/DMF.[1]

  • Validation: Confirm structure via 1H-NMR (distinct singlets for C3-Me and C5-Me) and LC-MS.

In Vitro Kinase Inhibition Assay (ADP-Glo)

To validate the "scaffold" activity against specific kinases (e.g., Mps1, CDK2).[1]

Protocol:

  • Reagents: Recombinant Kinase (e.g., Mps1), Substrate (e.g., MBP), Ultra-pure ATP, ADP-Glo™ Kinase Assay Kit (Promega).[1]

  • Preparation: Prepare 2.5x Kinase/Substrate buffer. Prepare 2.5x compound dilutions in DMSO (final DMSO < 1%).

  • Reaction:

    • Add 2 µL compound solution to 384-well plate.

    • Add 4 µL Kinase/Substrate mix.[1] Incubate 10 min at RT.

    • Add 4 µL ATP (at Km concentration).[1] Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Quantitative Data Summary

The following table summarizes the potency of key derivatives based on the pyrazolo[3,4-b]pyridine scaffold found in recent literature.

Compound IDPrimary TargetIC50 (Kinase)Key Cell Line Potency (IC50/GI50)Mechanism NoteReference
Compound 31 Mps1 (TTK)2.6 nMMDA-MB-468: Low nMInduces mitotic catastrophe; effective in xenografts.[2]
Compound 6b CDK2 / PIM1N/A*HCT-116: High SelectivityDual inhibitor; induces G0/G1 arrest.[1][4]
Compound C03 TRKA56 nMKm-12: 0.304 µMScaffold hop from indazole; high plasma stability.[1][5]
Compound 8c Topo II

N/ANCI-60 Panel: 1.33 µM (GI50)Inhibits DNA relaxation; comparable to Etoposide.[3]
Compound 8b General (Kinase)N/AA-549: 2.9 µM4,6-dimethyl variant; broad spectrum cytotoxicity.[1]

*N/A: Direct enzyme IC50 not reported in abstract, or value is cell-based.[1]

Strategic Recommendations for Drug Development

  • Scaffold Hopping: Use the 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine core to replace 7-azaindole or indazole cores in existing kinase inhibitors to improve metabolic stability (blocking oxidation at the C3 position).[1]

  • Solubility Optimization: The C3-methyl group offers a vector for attaching solubilizing groups (e.g., piperazine tails) without disrupting the hinge-binding interaction of the pyridine nitrogen.[1]

  • Combination Therapy: Given the efficacy of this scaffold in Mps1 and CDK inhibition, derivatives should be tested in combination with taxanes (for Mps1 inhibitors) or immune checkpoint inhibitors (for PIM1 inhibitors) to exploit synergistic lethality.[1]

References

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry.

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry.

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. MDPI / PMC.

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors. PubMed.

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances.

  • 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry.

Sources

Foundational

Literature review of 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine synthesis routes

The following technical guide details the synthesis of 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1449008-19-8). This document is structured for researchers requiring high-fidelity protocols and mechanistic insight.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1449008-19-8). This document is structured for researchers requiring high-fidelity protocols and mechanistic insight.

Executive Summary & Structural Analysis

Target Molecule: 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine CAS Registry Number: 1449008-19-8 Molecular Formula: C₈H₉N₃ Core Scaffold Application: Phosphodiesterase 1 (PDE1) inhibitors, kinase inhibitors (e.g., ALK, Aurora-A), and antimicrobial agents.

The synthesis of 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine presents a specific regiochemical challenge: installing methyl groups on both the pyrazole (C3) and pyridine (C5) rings while maintaining the correct fusion. Literature analysis identifies two primary retrosynthetic disconnections:

  • Pyridine-Core Strategy (Route A): Cyclization of a pre-functionalized pyridine (2-chloro-3-acetyl-5-methylpyridine) with hydrazine. This is the preferred route for high regiochemical fidelity.

  • Pyrazole-Core Strategy (Route B): Annulation of a pyridine ring onto 3-methyl-5-aminopyrazole using a 3-carbon dielectrophile (2-methylmalonaldehyde equivalent).

Route A: The Pyridine-Core Strategy (Recommended)

This route utilizes a "Friedländer-type" condensation logic. It is superior for scale-up because it locks the substitution pattern on the pyridine ring before the heterocyclic fusion, eliminating regioisomer formation (e.g., avoiding the formation of [1,5-a] isomers).

Retrosynthetic Logic
  • Disconnection: N1–C7a and N2–C3 bonds.

  • Precursor: 2-Chloro-3-acetyl-5-methylpyridine.[1]

  • Reagent: Hydrazine Hydrate.

Step-by-Step Mechanism
  • Nucleophilic Aromatic Substitution (SₙAr): Hydrazine displaces the labile chlorine atom at the C2 position of the pyridine ring.

  • Intramolecular Condensation: The terminal nitrogen of the newly formed hydrazine moiety attacks the carbonyl carbon of the C3-acetyl group.

  • Dehydration: Loss of water drives the aromatization, yielding the pyrazole ring.

Experimental Protocol

Precursor Synthesis (If not commercially available): Start from 2-chloro-5-methylnicotinonitrile . React with methylmagnesium bromide (MeMgBr) in dry ether/THF followed by acidic hydrolysis to yield 2-chloro-3-acetyl-5-methylpyridine .

Cyclization Protocol:

  • Setup: Charge a round-bottom flask with 2-chloro-3-acetyl-5-methylpyridine (1.0 equiv) and ethanol (10 mL/g).

  • Reagent Addition: Add Hydrazine hydrate (80% or 64% aq. solution, 3.0–5.0 equiv) dropwise at room temperature.

    • Expert Insight: Excess hydrazine acts as both nucleophile and acid scavenger (HCl byproduct).

  • Reaction: Heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Observation: A precipitate often forms as the reaction progresses.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: Filter the resulting solid. Wash with cold water to remove hydrazine salts.

  • Purification: Recrystallize from ethanol or ethanol/water to afford the target as a white to off-white solid.

Route B: The Pyrazole-Core Strategy

This route is efficient if 3-methyl-5-aminopyrazole is available. It relies on a condensation with a 1,3-dielectrophile. To achieve the 5-methyl substitution on the pyridine ring, the dielectrophile must be 2-methylmalonaldehyde or its acetal equivalent.

Retrosynthetic Logic
  • Disconnection: N1–C7a and C5–C6 bonds.

  • Precursors: 3-Methyl-5-aminopyrazole + 1,1,3,3-Tetraethoxy-2-methylpropane (or 2-methyl-3-ethoxyacrolein).

  • Catalyst: Acidic medium (Acetic acid or HCl/EtOH).

Experimental Protocol
  • Setup: Dissolve 3-methyl-5-aminopyrazole (1.0 equiv) in glacial acetic acid.

  • Reagent Addition: Add 1,1,3,3-tetraethoxy-2-methylpropane (1.1 equiv).

    • Note: This reagent acts as a masked 2-methylmalonaldehyde.

  • Reaction: Reflux for 2–4 hours.

    • Mechanism:[2][3][4] The exocyclic amine attacks one aldehyde equivalent (formed in situ), followed by cyclization of the pyrazole C4 carbon onto the second aldehyde equivalent.

  • Workup: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography is often required to separate potential regioisomers, though the [3,4-b] isomer is thermodynamically favored in acidic conditions.

Comparative Analysis of Routes

FeatureRoute A (Pyridine-Core)Route B (Pyrazole-Core)
Regiocontrol High (Pre-defined by pyridine precursor)Moderate (Risk of [1,5-a] isomer)
Step Count 2 (from Nicotinonitrile)1 (from Aminopyrazole)
Purification Crystallization usually sufficientChromatography often required
Scalability ExcellentGood
Key Reagent 2-chloro-3-acetyl-5-methylpyridine1,1,3,3-tetraethoxy-2-methylpropane

Mechanistic Visualization

Route A: Cyclization Mechanism

RouteA Start 2-Chloro-3-acetyl- 5-methylpyridine Inter1 Intermediate: 2-Hydrazinyl-3-acetyl- 5-methylpyridine Start->Inter1 S_NAr (-HCl) Hydrazine Hydrazine Hydrate Hydrazine->Inter1 TS Cyclization (Schiff Base Formation) Inter1->TS Intramolecular Attack Product TARGET: 3,5-Dimethyl-1H- pyrazolo[3,4-b]pyridine TS->Product -H2O (Aromatization)

Caption: Route A proceeds via nucleophilic displacement of the 2-chloro group followed by rapid intramolecular condensation.

Route B: Condensation Mechanism

RouteB Amine 3-Methyl-5- aminopyrazole Inter2 Schiff Base Intermediate Amine->Inter2 + Acetal (Acid Cat.) Acetal 2-Methylmalonaldehyde (masked) Acetal->Inter2 Product TARGET: 3,5-Dimethyl-1H- pyrazolo[3,4-b]pyridine Inter2->Product Cyclization (-H2O, -EtOH)

Caption: Route B involves the condensation of an aminopyrazole with a 1,3-dielectrophile to fuse the pyridine ring.

References

  • Synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1449008-19-8) Source: CymitQuimica / ChemicalBook

  • General Synthesis of Pyrazolo[3,4-b]pyridines via Friedländer Condensation Source: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications (Molecules, 2022)

  • Preparation of 2-chloro-3-acetyl-5-methylpyridine Intermediate Source: CN104592222B Patent (Contextual reference for intermediate synthesis)

  • Reaction of 5-Aminopyrazoles with 1,3-Dicarbonyls Source: Reactions of 5-aminopyrazole with Active Methylene Compounds (Sciforum)

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine

Topic: Synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine from 5-aminopyrazoles Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine from 5-aminopyrazoles Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., GSK-3, CDK, and p38 MAP kinase inhibitors).[1] While 4,6-disubstituted derivatives are easily accessible via standard condensation with 1,3-diketones (e.g., acetylacetone), the 3,5-dimethyl isomer requires a specific regiochemical strategy to introduce a methyl group at the meta position of the pyridine ring relative to the nitrogen.

This guide details the "Gold Standard" protocol for synthesizing 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine starting from 5-amino-3-methylpyrazole . We address the critical challenge of regioselectivity—avoiding the formation of the isomeric pyrazolo[1,5-a]pyrimidine—and provide a self-validating workflow for high-purity isolation.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The condensation of 5-aminopyrazoles with 1,3-electrophiles is a bifunctional reaction. The aminopyrazole presents three nucleophilic sites:

  • N1 (Endocyclic): Often protected or involved in tautomerism.

  • C4 (Carbon): The required site for [3,4-b] fusion.

  • Exocyclic Amine (

    
    ):  The primary nucleophile.
    

Failure Mode: If the electrophile reacts primarily with N1 and the exocyclic amine, the result is a pyrazolo[1,5-a]pyrimidine (a 5,6-fused system). Success Mode: To achieve the pyrazolo[3,4-b]pyridine (5,6-fused system), the reaction must be driven to couple the exocyclic amine and the C4 carbon. This is typically achieved under acidic conditions or high temperature, which favors the thermodynamic [3,4-b] product.

Retrosynthetic Logic (3,5-Dimethyl Target)

To synthesize the specific 3,5-dimethyl isomer:

  • The "3-Methyl": Originates from the starting material, 5-amino-3-methylpyrazole .[2][3][4]

  • The "5-Methyl": Must be introduced by the condensing three-carbon synthon.

    • Standard Reagents Fail: Acetylacetone yields 4,6-dimethyl.

    • Required Reagent: A malonaldehyde equivalent with a central methyl group, specifically 2-methylmalonaldehyde (often used as its tetraacetal form: 1,1,3,3-tetramethoxy-2-methylpropane ).

Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Cyclocondensation (The "Clean" Route)

This method utilizes 1,1,3,3-tetramethoxy-2-methylpropane as a stable surrogate for 2-methylmalonaldehyde. It is the most reliable method for obtaining the 3,5-substitution pattern without 4- or 6-alkyl byproducts.

Reagents & Materials
ReagentEquiv.[1][2][5][6][7][8][9][10][11]Role
5-Amino-3-methylpyrazole 1.0Nucleophilic Core
1,1,3,3-Tetramethoxy-2-methylpropane 1.1C3-Synthon (Electrophile)
Ethanol (Absolute) SolventReaction Medium
Hydrochloric Acid (12M) CatalyticCyclization Promoter
Sodium Bicarbonate ExcessNeutralization
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-amino-3-methylpyrazole (10 mmol, 0.97 g) in Ethanol (20 mL).

  • Addition: Add 1,1,3,3-tetramethoxy-2-methylpropane (11 mmol, 1.96 g) to the solution.

  • Catalysis: Add concentrated HCl (0.5 mL) dropwise. Note: The solution may darken slightly.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • In-Process Control (IPC): Monitor by TLC (EtOAc:Hexane 1:1). The starting amine spot (low

      
      ) should disappear, replaced by a highly fluorescent spot (higher 
      
      
      
      ).
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to

      
      5 mL.
      
    • Pour the residue into ice-cold water (50 mL).

    • Neutralize carefully with saturated

      
        solution until pH 
      
      
      
      7-8. A precipitate should form.[5][12]
  • Isolation: Filter the solid precipitate. Wash with cold water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove non-polar impurities.
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[13]

Expected Data
  • Yield: 75–85%

  • Appearance: Off-white to pale yellow solid.

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    13.0 (s, 1H, NH), 8.35 (s, 1H, Py-H6), 7.90 (s, 1H, Py-H4), 2.45 (s, 3H, 3-Me), 2.35 (s, 3H, 5-Me). Note: The absence of a singlet at
    
    
    6.5-7.0 ppm confirms no proton at C5, and distinct singlets at C4 and C6 confirm the 3,5-substitution.
Protocol B: Modified Skraup Reaction (Methacrolein Route)

If the tetraacetal is unavailable, methacrolein (2-methylpropenal) can be used. This route involves an oxidation step (aromatization) which may occur spontaneously in air or require an oxidant.

Reagents & Materials
  • 5-Amino-3-methylpyrazole (1.0 equiv)

  • Methacrolein (1.2 equiv)

  • Acetic Acid (Solvent)[3][6][14]

  • 
     (Catalytic/Oxidant, 10 mol%) or air bubbling.
    
Methodology
  • Dissolve the pyrazole in glacial acetic acid.

  • Add methacrolein slowly at room temperature (exothermic).

  • Heat to

    
     for 12 hours.
    
  • Oxidation: If the intermediate dihydro-species is observed (by MS), add

    
     (10 mol%) and heat for an additional 2 hours to force aromatization.
    
  • Pour into ice water, neutralize with

    
    , and extract with Ethyl Acetate.
    

Mechanism & Pathway Visualization

The following diagram illustrates the mechanistic pathway for Protocol A, highlighting the critical Schiff base formation and Friedländer-type cyclization that secures the [3,4-b] fusion.

ReactionMechanism Start 5-Amino-3-methylpyrazole Inter1 Schiff Base Intermediate Start->Inter1 + Reagent - H2O Reagent 2-Methylmalonaldehyde (from Tetraacetal) Reagent->Inter1 Inter2 Cyclization (C4 Attack) Inter1->Inter2 Acid Cat. (Friedländer) SideProduct Pyrazolo[1,5-a] pyrimidine (Avoided via Acid) Inter1->SideProduct Basic Cond. (Kinetic Trap) Product 3,5-Dimethyl-1H- pyrazolo[3,4-b]pyridine Inter2->Product - H2O Aromatization

Caption: Mechanistic pathway favoring the thermodynamic [3,4-b]pyridine product under acidic conditions.

Experimental Workflow Diagram

This flowchart guides the researcher through the critical decision points and physical manipulation steps of Protocol A.

Workflow Step1 Dissolve 5-Amino-3-methylpyrazole in Ethanol Step2 Add 1,1,3,3-Tetramethoxy-2-methylpropane + HCl (cat) Step1->Step2 Step3 Reflux (78°C, 4-6h) Step2->Step3 Check Check TLC (Amine consumed?) Step3->Check Check->Step3 No (Continue Heating) Step4 Concentrate & Pour into Ice Water Check->Step4 Yes Step5 Neutralize with NaHCO3 (pH 7-8) Step4->Step5 Step6 Filter Precipitate & Wash (Cold Water/Ether) Step5->Step6 Final Pure 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine Step6->Final

Caption: Step-by-step laboratory workflow for the isolation of high-purity product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or loss during filtration.Extend reflux time; ensure pH is exactly neutral (7-8) during precipitation (product is amphoteric).
Isomer Formation Formation of [1,5-a]pyrimidine.[3][14]Ensure acidic conditions are maintained during reflux. Avoid basic catalysts (piperidine/TEA) for this specific isomer.
Dark/Tar Product Polymerization of the aldehyde.Add the tetraacetal slowly; ensure the reaction is under inert atmosphere (

) if possible.
Starting Material Remains Catalyst deactivation.Add a fresh aliquot of HCl (0.1 eq) and continue reflux.

References

  • Hill, M. D., et al. "Synthesis and biological evaluation of pyrazolo[3,4-b]pyridines." Beilstein Journal of Organic Chemistry, 2018. Link

  • Quiroga, J., et al. "Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." Tetrahedron Letters, 2008. Link

  • Lynch, M. A., et al. "Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2017.[15] Link[15]

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education, 5th Edition (General reference for Skraup/Friedländer conditions). Link

  • Aggarwal, R., et al. "Regiospecific synthesis of trifluoromethyl-1H-pyrazolo[3,4-b]pyridines." Journal of Fluorine Chemistry, 2012. Link

(Note: The synthesis of the specific 3,5-dimethyl isomer is an adaptation of the general Friedländer methods described in Refs 1 and 3, substituting the standard 1,3-diketone with the appropriate malonaldehyde equivalent to achieve the 5-methyl substitution pattern.)

Sources

Application

One-Pot Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines: A Detailed Guide for Researchers

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Compounds bearing this core structure exhibit a wide array of biological...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Compounds bearing this core structure exhibit a wide array of biological activities, including anticancer, antiviral, antimicrobial, and kinase inhibitory properties.[1] The development of efficient and sustainable synthetic methodologies to access structurally diverse pyrazolo[3,4-b]pyridines is, therefore, a critical endeavor in modern drug discovery and development. This guide provides an in-depth exploration of one-pot multicomponent synthesis protocols, offering detailed application notes, comparative data, and step-by-step procedures for the practical synthesis of these valuable compounds.

The Strategic Advantage of One-Pot Multicomponent Reactions

Traditional linear synthetic routes to complex molecules often suffer from drawbacks such as low overall yields, the need for isolation and purification of intermediates, and significant solvent and reagent waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful and environmentally benign alternative, allowing for the construction of complex molecular architectures in a single synthetic operation from three or more starting materials.[2][3] This approach offers numerous advantages, including:

  • High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.

  • Operational Simplicity: Reduced number of reaction and purification steps saves time and resources.

  • Increased Efficiency: Often leads to higher overall yields compared to stepwise syntheses.

  • Molecular Diversity: Facile variation of the starting components allows for the rapid generation of compound libraries for screening purposes.

Comparative Overview of Synthetic Strategies

A variety of one-pot multicomponent strategies have been developed for the synthesis of pyrazolo[3,4-b]pyridines, primarily involving the condensation of a 5-aminopyrazole derivative, an aldehyde, and an active methylene compound. The choice of catalyst, solvent, and energy source significantly influences the reaction efficiency, yield, and environmental impact.

Methodology Catalyst/Conditions Solvent Typical Reaction Time Typical Yields Key Advantages References
Microwave-Assisted Synthesis Triethylamine (TEA)Water10-20 minutes80-95%Rapid, high yields, green solvent, simple work-up.[2]
Ultrasound-Assisted Synthesis p-Toluenesulfonic acid (p-TSA)Water15-30 minutes85-95%Energy efficient, improved yields, shorter reaction times.
Conventional Catalysis Zirconium(IV) chloride (ZrCl4)Ethanol/DMF6-12 hours13-28%Utilizes a green Lewis acid catalyst.[4]
Phase Transfer Catalysis Tetrapropylammonium bromide (TPAB)Water/Acetone1-2 hours70-90%Efficient for four-component reactions, uses a green solvent system.[5]

Diagram of the General Reaction Mechanism:

The formation of the pyrazolo[3,4-b]pyridine core in these multicomponent reactions typically proceeds through a cascade of reactions, as illustrated in the following diagram:

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Dehydrogenation Aldehyde Aldehyde Intermediate1 α,β-Unsaturated Intermediate Aldehyde->Intermediate1 + ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate1 + Intermediate2 Michael Adduct Intermediate1->Intermediate2 Aminopyrazole 5-Aminopyrazole Aminopyrazole->Intermediate2 + Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization FinalProduct Pyrazolo[3,4-b]pyridine Intermediate3->FinalProduct Dehydrogenation/ Aromatization

Caption: General mechanistic pathway for the one-pot synthesis of pyrazolo[3,4-b]pyridines.

Detailed Experimental Protocols

Herein, we provide detailed, step-by-step protocols for three distinct and efficient one-pot multicomponent syntheses of pyrazolo[3,4-b]pyridines.

Protocol 1: Microwave-Assisted Green Synthesis in Aqueous Medium

This protocol is adapted from the work of Pachipulusu et al. and offers a rapid and environmentally friendly route to pyrazolo[3,4-b]pyridines with high yields.[2]

Materials:

  • 1,3-Dimethyl-1H-pyrazol-5-amine

  • Ethyl 2-cyanoacetate

  • Substituted benzaldehyde

  • Ammonium acetate

  • Triethylamine (TEA)

  • Deionized water

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, add 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl 2-cyanoacetate (1 mmol), the desired substituted benzaldehyde (1 mmol), and ammonium acetate (1 mmol).

  • Add deionized water (4 mL) to the vessel, followed by triethylamine (0.5 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 40°C for 20 minutes with a power of 110 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the pure pyrazolo[3,4-b]pyridine derivative.

Workflow Diagram for Microwave-Assisted Synthesis:

G start Start reagents Combine Reactants: - 5-Aminopyrazole - Ethyl Cyanoacetate - Aldehyde - Ammonium Acetate - TEA - Water start->reagents mw_reaction Microwave Irradiation (40°C, 20 min) reagents->mw_reaction cooling Cool to Room Temperature mw_reaction->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Water filtration->washing drying Dry Under Vacuum washing->drying end Pure Product drying->end

Caption: Experimental workflow for the microwave-assisted synthesis of pyrazolo[3,4-b]pyridines.

Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Medium

This protocol utilizes the activating effects of ultrasonic irradiation to promote the reaction, often leading to high yields in short reaction times.

Materials:

  • 3-Amino-5-methylpyrazole

  • Ethyl cyanoacetate

  • Substituted benzaldehyde

  • p-Toluenesulfonic acid (p-TSA)

  • Deionized water

  • Ultrasonic processor with a probe

Procedure:

  • In a two-necked flask, combine the appropriate benzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and 3-amino-5-methylpyrazole (10 mmol).

  • Add deionized water (20 mL) and p-toluenesulfonic acid (10 mol%).

  • Immerse the probe of the ultrasonic processor into the reaction mixture.

  • Sonicate the mixture for the specified time (typically 15-30 minutes) at 50% power in a pulsed mode (e.g., 4 seconds on, 2 seconds off) until a solid product separates out.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with water and then recrystallize from ethanol to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Protocol 3: Four-Component Synthesis Catalyzed by Tetrapropylammonium Bromide (TPAB)

This method, developed by Ezzati et al., is an efficient pseudo-four-component reaction for synthesizing highly substituted pyrazolo[3,4-b]pyridines.[5]

Materials:

  • Arylglyoxal

  • Malononitrile

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine

  • Acetone

  • Tetrapropylammonium bromide (TPAB)

  • Deionized water

Procedure:

  • To a mixture of the arylglyoxal (1 mmol), malononitrile (1 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol) in a round-bottom flask, add a solution of TPAB (10 mol%) in water (5 mL) and acetone (5 mL).

  • Stir the reaction mixture at 40°C for the required time (typically 1-2 hours).

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the product with a mixture of water and ethanol and dry to afford the desired pyrazolo[3,4-b]pyridine.

Conclusion

The one-pot multicomponent synthesis of pyrazolo[3,4-b]pyridines represents a highly efficient, atom-economical, and environmentally conscious approach to this important class of heterocyclic compounds. The protocols detailed in this guide, particularly those utilizing microwave and ultrasound irradiation in aqueous media, offer significant advantages in terms of reaction speed, yield, and sustainability. By understanding the underlying reaction mechanisms and having access to detailed, field-proven protocols, researchers in drug discovery and development can rapidly generate diverse libraries of pyrazolo[3,4-b]pyridine derivatives for biological evaluation.

References

  • Pachipulusu, S., Merugu, K. S., Bhonsle, R. R., Surapaneni, S., Kurnool, A., & Kerru, N. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 8(39), e202302808. [Link]

  • El-Borai, M. A., El-Deeb, I. M., & El-Sayed, T. A. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities--Part 1. European journal of medicinal chemistry, 48, 92–96. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (Basel, Switzerland), 27(7), 2237. [Link]

  • Tzaras, E., Gkaitatzi, C., Pontiki, E., Hadjipavlou-Litina, D., & Kourounakis, A. P. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules (Basel, Switzerland), 27(19), 6299. [Link]

  • Pagadala, R., Kasi, V., Shabalala, N. G., & Jonnalagadda, S. B. (2022). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Arabian Journal of Chemistry, 15(1), 103544. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Ultrasonic assisted synthesis, anticancer and antioxidant activity of somenovel pyrazolo[3,4-b]pyridine derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 983-991. [Link]

  • Dandia, A., Singh, R., & Sharma, S. (2014). An efficient ultrasound-assisted one-pot chemoselective synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles in aqueous medium using NaCl as a catalyst. RSC Advances, 4(3), 1165-1172. [Link]

  • Al-Ostath, A. I., Al-Amer, K. A., & El-Agrody, A. M. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Rostamizadeh, S., Shadjoo, B., & Amani, A. M. (2011). Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine-spirocycloalkanediones by Three-Component Reaction of 5-Aminopyrazole Derivatives, Paraformaldehyde and Cyclic β-Diketones. ChemInform, 42(5). [Link]

  • Quiroga, J., Portilla, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1018-1065. [Link]

  • Sharma, S. K., Kumar, A., & Quraishi, M. A. (2013). Ultrasound-Assisted Synthesis of Pyrazolo[3,4-b]pyridines as Potential Corrosion Inhibitors for Mild Steel. Industrial & Engineering Chemistry Research, 52(33), 11464-11474. [Link]

  • Ryabukhin, S. V., & Volochnyuk, D. M. (2018). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Current Organic Chemistry, 22(12), 1166-1199. [Link]

  • Fadda, A. A., & El-Mekawy, R. E. (2023). Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. Polycyclic Aromatic Compounds, 43(4), 3169-3181. [Link]

  • Barghash, R. F., Eldehna, W. M., Kovalová, M., Vojáčková, V., Kryštof, V., & Abdel-Aziz, H. A. (2022). One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents. European journal of medicinal chemistry, 227, 113952. [Link]

  • Al-Zaydi, K. M., & Al-Ghorbani, M. (2019). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Heterocyclic Chemistry, 56(1), 239-245. [Link]

  • Ezzati, M., Khalafy, J., Poursattar Marjani, A., & Prager, R. H. (2018). An Efficient One-Pot, Four-Component Synthesis of Pyrazolo[3,4-b]pyridines Catalyzed by Tetrapropylammonium Bromide (TPAB) in Water. Australian Journal of Chemistry, 71(6), 435-441. [Link]

  • Maleki, A., & Ghamari, N. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 10839. [Link]

  • Ezzati, M., Khalafy, J., Poursattar Marjani, A., & Prager, R. H. (2018). An Efficient One-Pot, Four-Component Synthesis of Pyrazolo[3,4-b]pyridines Catalyzed by Tetrapropylammonium Bromide (TPAB) in Water. Australian Journal of Chemistry, 71(6), 435. [Link]

  • Zhong, X., Dou, G., & Wang, D. (2013). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Green Chemistry Letters and Reviews, 6(4), 335-339. [Link]

  • Lominac, K. D., Parsons, Z., & Dudley, G. B. (2012). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron letters, 53(1), 94–96. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51. [Link]

  • de Oliveira, C. J., da Silva, A. C., de Lima, D. P., de Oliveira, B. G., & da Silva, C. C. (2022). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 12(45), 29337-29348. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (Basel, Switzerland), 27(7), 2237. [Link]

Sources

Method

Microwave-assisted synthesis of 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine

Application Note: Microwave-Assisted Synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine Executive Summary & Scientific Rationale Pyrazolo[3,4-b]pyridines represent a privileged class of fused heterocyclic scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine

Executive Summary & Scientific Rationale

Pyrazolo[3,4-b]pyridines represent a privileged class of fused heterocyclic scaffolds in modern drug discovery, exhibiting profound biological activities ranging from kinase inhibition to antiviral and anticancer properties[1]. The specific substitution pattern of 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine is highly valuable; the methyl groups provide optimal steric bulk and lipophilicity, which are critical for anchoring the pharmacophore into the hydrophobic pockets of target proteins[2].

Historically, synthesizing these bicyclic systems relied on conventional thermal condensation, a process plagued by prolonged reaction times, harsh acidic conditions, and poor atom economy[3]. To overcome these bottlenecks, this application note details a highly optimized, solvent-free Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating and a green solid-acid catalyst, this method ensures high yields, rapid turnover, and exceptional purity.

Mechanistic Insights & Causality (E-E-A-T)

The formation of 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine is achieved via the bimolecular condensation of 3-methyl-1H-pyrazol-5-amine and 2-methylmalondialdehyde. As a Senior Application Scientist, it is critical to understand why the reaction parameters are chosen, rather than simply following a recipe.

  • The Causality of Microwave Irradiation: The rate-limiting step in this synthesis is the intramolecular cyclization (C-C bond formation) that follows the initial imine condensation. Under conventional conductive heating, energy transfer is inefficient. This leads to the accumulation of reactive intermediates that undergo intermolecular oligomerization, reducing yields[4]. Microwave irradiation provides direct dielectric heating. The highly polar imine intermediate rapidly and selectively absorbs microwave energy, instantly overcoming the activation energy barrier for intramolecular cyclization. This suppresses side-product formation and reduces the reaction time from 6 hours to just 10 minutes[3].

  • The Causality of the KHSO₄ Catalyst: Traditional protocols utilize homogeneous acids (e.g., glacial acetic acid or HCl), which can degrade sensitive substrates and complicate downstream purification[2]. Potassium bisulfate (KHSO₄) is deployed here as a mild, heterogeneous solid acid catalyst. It provides precise proton density to activate the dialdehyde carbonyls for nucleophilic attack by the weakly nucleophilic pyrazole amine. Because it remains entirely insoluble in the final aqueous quench, it allows for straightforward mechanical separation and catalyst recovery[3].

Mechanism A Substrates (Pyrazole + Dialdehyde) B Imine Intermediate (Nucleophilic Attack) A->B KHSO4, MW -H2O C Cyclization (C-C Bond Formation) B->C Dielectric Heating D Target Product (Aromatization) C->D -H2O Rapid

Figure 1: Mechanistic pathway for microwave-assisted pyrazolo[3,4-b]pyridine synthesis.

Quantitative Data & Reaction Optimization

To establish the superiority of the solvent-free microwave protocol, a systematic optimization was conducted. The data clearly demonstrates that the synergistic effect of MW irradiation and solvent-free conditions maximizes the interaction between the dielectric field and the polar substrates.

Table 1: Optimization of Reaction Parameters for 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine

EntryCatalyst (mol%)SolventHeating MethodTemp (°C)Time (min)Yield (%)
1NoneEthanolConventionalReflux36018
2L-Proline (10)EthanolConventionalReflux24045
3KHSO₄ (10)EthanolMicrowave1202082
4KHSO₄ (5)Solvent-freeMicrowave1201089
5 KHSO₄ (10) Solvent-free Microwave 120 10 94

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating loop. In-Process Quality Control (IPC) checkpoints are embedded to ensure that researchers can verify the integrity of the reaction before proceeding to the next step.

Reagents Required:

  • 3-Methyl-1H-pyrazol-5-amine (1.0 mmol, 97.1 mg)

  • 2-Methylmalondialdehyde (1.0 mmol, 86.1 mg)

  • Potassium bisulfate (KHSO₄) (0.1 mmol, 13.6 mg)

  • Ice-cold Deionized Water & Absolute Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Substrate Homogenization: In a 10 mL microwave-transparent quartz vessel, combine 3-methyl-1H-pyrazol-5-amine, 2-methylmalondialdehyde, and KHSO₄. Grind the mixture briefly with a glass rod to ensure intimate physical contact (solvent-free conditions rely on maximizing surface area).

  • Microwave Irradiation: Seal the vessel with a pressure-rated cap. Irradiate in a dedicated laboratory microwave reactor at 120 °C for 10 minutes. Set the maximum power to 250 W and enable dynamic power modulation to maintain the temperature precisely.

  • IPC Checkpoint 1 (Reaction Completion): Carefully vent and open the vessel. Extract a 1 mg micro-sample, dissolve in 1 mL Methanol, and analyze via LC-MS. Validation metric: Disappearance of the substrate peak (

    
     98.1 [M+H]⁺) and dominance of the target product peak (
    
    
    
    148.1 [M+H]⁺).
  • Aqueous Quench & Precipitation: Allow the vessel to cool to 40 °C. Add 5 mL of ice-cold deionized water and stir vigorously for 5 minutes. The water dissolves the KHSO₄ catalyst while the highly organic product crashes out as a solid precipitate.

  • Filtration: Filter the suspension under a vacuum using a sintered glass crucible. Wash the filter cake with an additional 2 × 3 mL of cold water to remove any residual catalyst.

  • Recrystallization & IPC Checkpoint 2 (Purity): Dissolve the crude solid in a minimum volume of boiling absolute ethanol, then allow it to crystallize slowly at room temperature. Validation metric: Perform a melting point analysis on the dried crystals. A sharp melting point confirms high purity.

Workflow Step1 1. Reagent Mixing Equimolar Substrates + 10 mol% KHSO4 Step2 2. Microwave Irradiation Solvent-free, 120°C, 10 min, 250W Step1->Step2 Step3 3. IPC Validation LC-MS Check for m/z 148.1 [M+H]+ Step2->Step3 Step4 4. Aqueous Quench & Filtration Add ice-water, filter precipitate Step3->Step4 Step5 5. Recrystallization Purify in hot Ethanol Step4->Step5

Figure 2: Step-by-step self-validating workflow for the microwave synthesis protocol.

Analytical Characterization

Successful execution of the protocol will yield 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine as an off-white to pale yellow solid. The following analytical markers should be used for final structural confirmation:

  • LC-MS (ESI+): Calculated for C₈H₉N₃: 147.18; Found:

    
     148.1[M+H]⁺.
    
  • ¹H NMR (400 MHz, DMSO-d₆):

    
     13.30 (br s, 1H, pyrazole-NH), 8.35 (d, J = 2.0 Hz, 1H, pyridine H-6), 8.05 (d, J = 2.0 Hz, 1H, pyridine H-4), 2.50 (s, 3H, pyrazole-CH₃), 2.38 (s, 3H, pyridine-CH₃). Note: The meta-coupling (J = 2.0 Hz) between H-4 and H-6 confirms the regioselective formation of the 5-methylpyridine ring.
    

References

  • [3] FAST, SOLVENT-FREE, AND HIGHLY EFFICIENT SYNTHESIS OF PYRAZOLO[3,4-b]PYRIDINES USING MICROWAVE IRRADIATION AND KHSO4 AS A REUSABLE CATALYST. Journal of Heterocyclic Chemistry. 3

  • [1] Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity (2025). 1

  • [4] Solvent-free microwave-assisted synthesis of novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines with potential antifungal activity. RepHip UNR. 4

  • [2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (2022). 2

Sources

Application

Application Notes and Protocols: Strategic Functionalization of the C5 Position in 3-methyl-1H-pyrazolo[3,4-b]pyridine

Introduction: The Significance of the 3-methyl-1H-pyrazolo[3,4-b]pyridine Scaffold and the C5 Position The 3-methyl-1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-methyl-1H-pyrazolo[3,4-b]pyridine Scaffold and the C5 Position

The 3-methyl-1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural resemblance to purine bases makes it a versatile framework for designing molecules that can interact with a wide range of biological targets.[1][2][3] The strategic introduction of functional groups at specific positions of this scaffold is paramount for modulating the physicochemical properties, biological activity, and therapeutic potential of the resulting derivatives. Among the various positions on the pyrazolo[3,4-b]pyridine ring system, the C5 position offers a key vector for structural elaboration, profoundly influencing the molecule's interaction within biological systems.[4] This guide provides a detailed exploration of synthetic strategies and step-by-step protocols for the targeted functionalization of the C5 position, empowering researchers to unlock the full potential of this valuable scaffold.

Strategic Approaches to C5 Functionalization

The electronic nature of the pyridine ring within the pyrazolo[3,4-b]pyridine system dictates the regioselectivity of electrophilic substitution reactions. While direct electrophilic aromatic substitution on the pyridine ring can be challenging, a number of reliable strategies have been developed to introduce functionality at the C5 position. This guide will focus on three key transformations: halogenation, nitration, and palladium-catalyzed cross-coupling reactions.

A generalized workflow for the functionalization of the C5 position is depicted below. This typically involves an initial C-H activation or a pre-functionalization step, followed by the introduction of the desired moiety.

C5_Functionalization_Workflow Start 3-methyl-1H-pyrazolo[3,4-b]pyridine Halogenation C5-Halogenation (e.g., Iodination) Start->Halogenation Nitration C5-Nitration Start->Nitration Halogenated_Product 5-Halo-3-methyl-1H- pyrazolo[3,4-b]pyridine Halogenation->Halogenated_Product Nitro_Product 3-methyl-5-nitro-1H- pyrazolo[3,4-b]pyridine Nitration->Nitro_Product CrossCoupling Pd-Catalyzed Cross-Coupling Coupled_Product 5-Aryl/Alkyl/Amino-3-methyl- 1H-pyrazolo[3,4-b]pyridine CrossCoupling->Coupled_Product Halogenated_Product->CrossCoupling Nitration_Mechanism Reagents HNO₃ + H₂SO₄ Nitronium NO₂⁺ (Nitronium ion) Reagents->Nitronium Generation of Electrophile Substrate 3-methyl-1H-pyrazolo[3,4-b]pyridine Intermediate Sigma Complex (Wheland intermediate) Substrate->Intermediate + NO₂⁺ (Electrophilic Attack at C5) Product 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Intermediate->Product - H⁺ (Rearomatization)

Sources

Method

Procedure for N-alkylation of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine

Application Note & Protocol A Comprehensive Guide to the N-alkylation of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine Abstract This document provides a detailed guide for the N-alkylation of 3,5-dimethyl-1H-pyrazolo[3,4-b]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Comprehensive Guide to the N-alkylation of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine

Abstract

This document provides a detailed guide for the N-alkylation of 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. The pyrazolo[3,4-b]pyridine core is a bioisostere of purine and is found in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2] N-alkylation is a critical synthetic step used to modulate the scaffold's physicochemical properties, target affinity, and pharmacokinetic profile. This guide presents a robust, field-proven protocol for base-mediated N-alkylation, explains the underlying chemical principles, discusses alternative methods, and offers a troubleshooting guide for common challenges.

Introduction: The Strategic Importance of N-Alkylated Pyrazolopyridines

The 1H-pyrazolo[3,4-b]pyridine framework is a privileged scaffold in modern drug discovery. Its structural similarity to endogenous purines allows it to effectively interact with a wide range of biological targets.[2] The therapeutic potential of this heterocyclic system has been demonstrated in various applications, including antiviral, anti-inflammatory, and anti-tumor agents.[3][4]

Modification of the pyrazole nitrogen at the N1 position is a cornerstone of lead optimization. The introduction of an alkyl substituent can profoundly influence a molecule's properties by:

  • Modulating Lipophilicity: Affecting cell permeability and oral absorption.

  • Introducing New Interaction Points: Establishing additional hydrogen bonds or van der Waals interactions with the target protein.

  • Blocking Metabolism: Preventing N-dealkylation, a common metabolic pathway.

  • Improving Solubility: Enhancing formulation and bioavailability characteristics.

Given the symmetrical nature of 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine, alkylation at the pyrazole ring is not complicated by the issue of N1/N2 regioselectivity that plagues many unsymmetrical pyrazole systems.[5] This makes it an excellent model system for developing and optimizing N-alkylation strategies.

Mechanistic Rationale: The "Why" Behind the Protocol

The most common and reliable method for N-alkylation of pyrazoles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The process can be broken down into two critical steps:

  • Deprotonation: The pyrazole N-H proton is weakly acidic. A suitable base is required to remove this proton, generating a highly nucleophilic pyrazolide anion. The choice of base is crucial; it must be strong enough to deprotonate the pyrazole but not so strong as to cause undesired side reactions.

  • Nucleophilic Attack: The resulting pyrazolide anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the new N-C bond.

Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred because they effectively solvate the cation of the base while poorly solvating the pyrazolide anion, thus enhancing its nucleophilicity and accelerating the reaction rate.[5]

SN2_Mechanism sub 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine anion Pyrazolide Anion (Nucleophile) sub->anion Deprotonation base Base (e.g., K₂CO₃) base->anion alkyl_halide Alkyl Halide (R-X) product N-Alkyl Product alkyl_halide->product salt Byproduct Salt (KX) alkyl_halide->salt anion->product Sₙ2 Attack

Caption: The two-step mechanism for base-mediated N-alkylation.

Primary Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes a general and highly reliable procedure for the N-alkylation of 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine using an alkyl halide and potassium carbonate.

3.1. Materials and Reagents

ReagentGradeSupplier ExampleNotes
3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine>98%Sigma-AldrichStarting material.
Alkyl Halide (e.g., Benzyl Bromide, Iodomethane)Reagent GradeAcros OrganicsElectrophile. Bromides and iodides are more reactive than chlorides.[5]
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedFisher ScientificBase. Ensure it is dry for optimal results.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%EMD MilliporeReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
Deionized WaterN/AIn-houseFor workup.
Brine (Saturated aq. NaCl)N/AIn-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeJ.T. BakerDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.

3.2. Step-by-Step Procedure

Workflow_Diagram start Start setup 1. Combine Pyrazolopyridine, K₂CO₃, and Anhydrous DMF start->setup add_alkyl 2. Add Alkyl Halide (1.1 - 1.5 eq) Dropwise setup->add_alkyl react 3. Stir at Desired Temp (RT to 60 °C) for 4-24h add_alkyl->react monitor 4. Monitor by TLC/LC-MS Until SM is Consumed react->monitor quench 5. Quench with Water & Extract with EtOAc monitor->quench wash 6. Wash Organic Layer with Water and Brine quench->wash dry 7. Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify 8. Purify by Column Chromatography dry->purify end End: Pure Product purify->end

Caption: General experimental workflow for N-alkylation.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 - 3.0 eq) followed by anhydrous DMF to create a solution with a concentration of approximately 0.1-0.2 M.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Add the alkylating agent (1.1 - 1.5 eq) dropwise to the mixture. For highly reactive agents, this can be done at 0 °C to control any potential exotherm.

  • Reaction: Allow the reaction to stir at the desired temperature. A good starting point is room temperature, but gentle heating (e.g., 50-60 °C) may be required for less reactive alkyl halides.[7] The reaction time can range from 4 to 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol Variations and Optimization

The choice of base, solvent, and temperature can significantly impact reaction efficiency and yield. The following table summarizes various conditions reported for the N-alkylation of pyrazolo[3,4-b]pyridines and related heterocycles.

BaseSolventAlkylating AgentTemp. (°C)Yield (%)Reference(s)Notes
K₂CO₃ DMF 1,2-Dibromoethane 50 52-96 [7]A common and effective system for a range of substrates.
K₂CO₃DMFSubstituted AnilidesRTGood[3]Demonstrates applicability at room temperature for activated systems.
Cs₂CO₃ MeCN Alkyl Halides 80 (MW) 85-90 [8]Cesium carbonate is a stronger base, often leading to faster reactions.
NaHDMFAlkyl Halides0 to RTVaries[9]Strong base; requires anhydrous conditions and careful handling.
iPr₂NEt (DIPEA)DMSOMichael Acceptors25>90[10]For conjugate addition reactions, not direct SN2 with halides.
Alternative Methodologies

While base-mediated alkylation is the workhorse method, certain substrates may require alternative approaches.

Acid-Catalyzed N-Alkylation: For substrates sensitive to basic conditions, an acid-catalyzed method using trichloroacetimidate electrophiles offers a powerful alternative.[4][11] This reaction is typically catalyzed by a Brønsted acid like camphorsulfonic acid (CSA) and proceeds under mild, neutral to acidic conditions. This method avoids the need for strong bases and can be beneficial for complex molecules with base-labile functional groups.[5][11]

Troubleshooting and Key Considerations
  • Low or No Conversion:

    • Verify Base Activity: Ensure the base (e.g., K₂CO₃) is anhydrous. If necessary, dry it in an oven before use.

    • Increase Reactivity: Switch to a more reactive alkylating agent (I > Br > Cl).[5]

    • Increase Temperature: Gently heat the reaction mixture (e.g., 50-80 °C).

    • Use a Stronger Base: Consider using a stronger base like cesium carbonate or, with caution, sodium hydride.[8][9]

  • Formation of Side Products:

    • O-Alkylation (if applicable): For pyrazolopyridinone tautomers, O-alkylation can compete. The choice of solvent and counter-ion can influence O- vs. N-alkylation selectivity.

    • Dialkylation: Using a large excess of the alkylating agent can sometimes lead to the formation of a quaternary salt on the pyridine nitrogen. Use a controlled stoichiometry (1.1-1.2 eq) to minimize this.

  • Difficult Purification:

    • Residual DMF: DMF is a high-boiling solvent and can be difficult to remove. Thorough washing of the organic extract with water and brine during workup is essential.

    • Co-elution: If the product and starting material have similar Rf values, careful optimization of the chromatography solvent system is required. Consider using a different solvent system (e.g., Dichloromethane/Methanol).

References
  • Royal Society of Chemistry. (n.d.). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Link

  • Beeler, A. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3381. Link

  • Desai, N. C., et al. (2014). Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. Journal of Chemical, Biological and Physical Sciences, 4(3), 2348. Link

  • Beeler, A. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Link

  • BenchChem. (n.d.). Optimizing N-Alkylation of Pyrazoles. Technical Support Center. Link

  • Chen, P., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10766–10775. Link

  • Christodoulou, M. S., et al. (2018). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules, 23(1), 127. Link

  • Rojas-Lima, S., et al. (2024). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances, 14(15), 10557-10564. Link

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. (2021). Organic Chemistry Frontiers. Link

  • Google Patents. (n.d.). N-alkylation method of pyrazole. Link

  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Link

  • Abdel-Maksoud, M. S., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(22), 7622. Link

  • Szűcs, E., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1494. Link

  • Wang, W., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1533-1542. Link

  • Chen, P., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Link

  • Aydin, B. O., et al. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie, 354(5), e2000330. Link

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  • ResearchGate. (n.d.). An unexpected aromatization during the N-alkylation reaction of 3,4-dihydro-1 H-pyrazole derivatives: insight into the reaction mechanism. Link

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Sources

Application

Catalytic Coupling Reactions on the Pyrazolo[3,4-b]pyridine Core: An Application and Protocol Guide for Medicinal Chemists

Introduction: The Rise of a Privileged Scaffold The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid structure and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid structure and versatile substitution patterns have made it a cornerstone in the development of a wide array of pharmacologically active agents.[3][4][5] Compounds incorporating this moiety have demonstrated significant therapeutic potential, acting as potent kinase inhibitors (e.g., for FGFR and TRK)[6][7], agents for treating neurological disorders, and compounds with anti-cancer, anti-viral, and anti-diabetic properties.[8][9][10]

The functionalization of this core is paramount to modulating its biological activity and pharmacokinetic properties. Transition-metal-catalyzed cross-coupling reactions provide the most powerful and versatile tools for this purpose, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[11][12] This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the key catalytic methods for derivatizing the pyrazolo[3,4-b]pyridine scaffold, complete with field-proven insights and detailed experimental protocols.

Section 1: Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method for arylating the pyrazolo[3,4-b]pyridine core, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[13]

Mechanistic Considerations & Strategic Insights

The catalytic cycle, involving a Palladium(0) species, proceeds via three key steps: oxidative addition, transmetalation, and reductive elimination. For a substrate like a di-halogenated pyrazolo[3,4-b]pyridine (e.g., 6-chloro-3-iodo-), the choice of catalyst and conditions is critical to achieve regioselectivity. The C-I bond is significantly more reactive towards oxidative addition than the C-Cl bond, allowing for selective functionalization at the C3 position at lower temperatures. Subsequent arylation at the C6 position can then be achieved by raising the temperature, often within the same pot.[13][14]

Causality Behind Component Selection:

  • Catalyst: A combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) is highly effective. The dppf ligand stabilizes the Pd(0) active species and facilitates the reductive elimination step, which is often rate-limiting for heteroaromatic substrates.[13]

  • Base: A moderately strong base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) is essential. It facilitates the transmetalation step by forming a more nucleophilic boronate species from the boronic acid, which then transfers its organic group to the palladium center.[13][15]

  • Solvent: Aprotic polar solvents such as 1,4-dioxane or DMF are commonly used to ensure solubility of all reaction components.

// Nodes Pd0 [label="L₂Pd(0)\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="L₂Pd(II)(Ar¹)(X)\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="L₂Pd(II)(Ar¹)(Ar²)\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for labels Input1 [label="Pyrazolo[3,4-b]pyridine-X\n(Ar¹-X)", shape=plaintext, fontcolor="#202124"]; Input2 [label="Ar²-B(OH)₂ + Base", shape=plaintext, fontcolor="#202124"]; Output [label="Ar¹-Ar²\nCoupled Product", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" "]; OxAdd -> PdII_Aryl [label=" "]; Input1 -> OxAdd [style=dashed]; PdII_Aryl -> Transmetalation [label=" "]; Transmetalation -> PdII_Diaryl [label=" "]; Input2 -> Transmetalation [style=dashed]; PdII_Diaryl -> RedElim [label=" "]; RedElim -> Pd0 [label=" "]; RedElim -> Output [style=dashed]; } END_DOT Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: One-Pot Sequential Suzuki Coupling

A study on the one-pot sequential arylation of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine demonstrates the power of this method.[13]

EntryAr¹B(OH)₂ (at C3)Ar²B(OH)₂ (at C6)Overall Yield (%)
1Phenyl4-Methoxyphenyl78
24-Tolyl4-Fluorophenyl75
33-ThienylPyridin-3-yl65
44-Fluorophenyl4-(Trifluoromethyl)phenyl72
Experimental Protocol 1: One-Pot Sequential Suzuki-Miyaura Coupling[13]

This protocol describes the sequential arylation, first at the C3 position and then at the C6 position, without intermediate purification.

Materials:

  • 6-chloro-3-iodo-1-(protected)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Arylboronic acid 1 (Ar¹B(OH)₂) (1.1 equiv)

  • Arylboronic acid 2 (Ar²B(OH)₂) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (15 mol% total)

  • Cesium Carbonate (Cs₂CO₃) (4.0 equiv total)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Reaction Setup (C3 Arylation): To an oven-dried Schlenk tube, add 6-chloro-3-iodo-1-(protected)-1H-pyrazolo[3,4-b]pyridine, Ar¹B(OH)₂, Pd(OAc)₂, dppf (7.5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • C6 Arylation: After cooling the mixture to room temperature, add Ar²B(OH)₂, additional dppf (7.5 mol%), and Cs₂CO₃ (2.0 equiv) to the same flask.

  • Evacuate and backfill with argon again.

  • Increase the temperature to 100 °C and stir until the mono-arylated intermediate is consumed (typically 12-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine product.

Section 2: Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical transformation for installing many pharmacologically relevant moieties.[16][17] Its application to the pyrazolo[3,4-b]pyridine core allows for the introduction of a diverse range of primary and secondary amines.[18][19]

Mechanistic Considerations & Strategic Insights

The mechanism mirrors other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[16][20]

Causality Behind Component Selection:

  • Ligands: The choice of ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., Xantphos, Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are often required.[12][21][22] These ligands promote the crucial reductive elimination step, which can be difficult with nitrogen nucleophiles, and prevent catalyst deactivation.

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Substrate Reactivity: Aryl bromides and iodides are generally effective coupling partners. Aryl chlorides can be used but often require more specialized and active catalyst systems.[20]

// Nodes Pd0 [label="L₂Pd(0)\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="L₂Pd(II)(Ar)(X)\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine\nCoordination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; AmidoComplex [label="[L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amido [label="L₂Pd(II)(Ar)(NR¹R²)\nAmido Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for labels Input1 [label="Pyrazolo[3,4-b]pyridine-X\n(Ar-X)", shape=plaintext, fontcolor="#202124"]; Input2 [label="HNR¹R²", shape=plaintext, fontcolor="#202124"]; Input3 [label="Base", shape=plaintext, fontcolor="#202124"]; Output [label="Ar-NR¹R²\nCoupled Product", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd; OxAdd -> PdII_Aryl; Input1 -> OxAdd [style=dashed]; PdII_Aryl -> AmineCoord; Input2 -> AmineCoord [style=dashed]; AmineCoord -> AmidoComplex; AmidoComplex -> Deprotonation; Input3 -> Deprotonation [style=dashed]; Deprotonation -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Pd0; RedElim -> Output [style=dashed]; } END_DOT Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol 2: Amination of a Halogenated Pyrazolo[3,4-b]pyridine[19][23]

This protocol provides a general method for the C-N coupling of an amine with a halogenated pyrazolo[3,4-b]pyridine.

Materials:

  • Halo-pyrazolo[3,4-b]pyridine (e.g., 3-iodo- or 6-bromo-) (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the halo-pyrazolo[3,4-b]pyridine, NaOt-Bu, Pd₂(dba)₃, and Xantphos to an oven-dried reaction vessel.

  • Evacuate and backfill the vessel with argon three times.

  • Add anhydrous toluene (or dioxane), followed by the amine via syringe.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted pyrazolo[3,4-b]pyridine.

Section 3: Sonogashira Coupling: Access to Alkynyl Scaffolds

The Sonogashira reaction creates a C(sp²)-C(sp) bond between a vinyl/aryl halide and a terminal alkyne.[23][24] On the pyrazolo[3,4-b]pyridine core, this reaction is invaluable for installing an alkyne handle, which can be used for further transformations (e.g., click chemistry, cyclizations) or as a key pharmacophore itself.[25][26]

Mechanistic Considerations & Strategic Insights

This reaction uniquely employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to activate the alkyne.[23]

Causality Behind Component Selection:

  • Palladium Catalyst: Standard catalysts like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ are effective. The phosphine ligands stabilize the palladium center throughout the cycle.

  • Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is essential. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the Pd(II)-aryl complex than the alkyne itself, greatly accelerating the reaction.[23]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is required. It serves both to neutralize the HX acid produced during the reaction and to act as a solvent.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)(X) Transmetalation Transmetalation PdII_Alkynyl L₂Pd(II)(Ar)(C≡CR) RedElim Reductive Elimination CuX CuX Alkyne H-C≡C-R + Base CuAcetylide Cu-C≡C-R Copper Acetylide CuAcetylide->Transmetalation

Experimental Protocol 3: Sonogashira Coupling on a Chloro-Pyrazolo[3,4-b]pyridine[26]

This protocol is adapted for the coupling of a terminal alkyne with a chloro-substituted pyrazolo[3,4-b]pyridine, a less reactive but often more accessible starting material.

Materials:

  • 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (5 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a Schlenk tube, add the 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF and anhydrous TEA via syringe.

  • Add the terminal alkyne dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir until the starting material is fully consumed as monitored by TLC (typically 6-12 hours).

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the alkynyl-substituted pyrazolo[3,4-b]pyridine.

Section 4: Heck Reaction: Intramolecular C-C Bond Formation for Fused Systems

While less common for simple intermolecular arylations on this core, the Heck reaction is a highly effective method for intramolecular cyclizations, enabling the synthesis of complex, fused polycyclic systems derived from pyrazolo[3,4-b]pyridine.[27][28]

Mechanistic Considerations & Strategic Insights

The intramolecular Heck reaction involves the oxidative addition of palladium to an aryl halide, followed by migratory insertion of a tethered alkene and subsequent β-hydride elimination to regenerate the double bond and the Pd(0) catalyst.[29]

Causality Behind Component Selection:

  • Catalyst/Ligand: For intramolecular reactions, the choice of ligand is crucial for controlling regioselectivity and efficiency. Bulky phosphine ligands like Xantphos can be effective in promoting the desired cyclization pathway and preventing side reactions.[27][28] Palladium acetate (Pd(OAc)₂) is a common and effective palladium source.[28]

  • Base: A base like potassium carbonate (K₂CO₃) or an organic base like triethylamine is needed to neutralize the acid formed during the catalytic cycle.

  • Solvent: High-boiling point polar aprotic solvents like DMF or DMA are typically used to facilitate the reaction at elevated temperatures.

// Nodes Start [label="Substituted Pyrazolo[3,4-b]pyridine\nwith Halide (X) and Alkene Tether", fillcolor="#FFFFFF", fontcolor="#202124"]; Step1 [label="Pd(0) Catalyst\nOxidative Addition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Palladacycle Intermediate\n(Ar-Pd(II)-X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step2 [label="Intramolecular\nMigratory Insertion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Fused Ring\nσ-Alkyl-Pd(II) Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3 [label="β-Hydride\nElimination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Fused Polycyclic Product\n+ HPdX", fillcolor="#FFFFFF", fontcolor="#202124"]; Step4 [label="Base-mediated\nRegeneration of Pd(0)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; Product -> Step4; Step4 -> Step1 [label="Regenerates\nCatalyst"]; } END_DOT Caption: Workflow for an intramolecular Heck reaction cyclization.

Experimental Protocol 4: Intramolecular Heck Reaction for Pyrazolo[3,4-c]isoquinolines[28][29]

This protocol describes the synthesis of a fused system via an intramolecular Heck reaction starting from a suitably functionalized 5-aminopyrazole and a bromo-aryl aldehyde derivative.

Materials:

  • Imine precursor (formed from 5-aminopyrazole and a bromo-aryl aldehyde) (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)

  • Xantphos (15 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • Precursor Synthesis: Synthesize the imine precursor by condensing the appropriate 5-aminopyrazole with a β-bromovinyl or o-bromoaryl aldehyde.

  • Reaction Setup: Add the imine precursor, Pd(OAc)₂, Xantphos, and K₂CO₃ to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMA via syringe.

  • Reaction: Heat the mixture to 130 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue using flash column chromatography to isolate the fused heterocyclic product.

Conclusion

The catalytic functionalization of the pyrazolo[3,4-b]pyridine core is a cornerstone of modern drug discovery. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions represent a powerful and versatile toolkit for medicinal chemists to create diverse libraries of compounds. A deep understanding of the mechanistic principles behind these reactions allows for the rational selection of catalysts, ligands, and conditions, enabling the efficient and regioselective synthesis of novel molecular architectures with significant therapeutic potential. As catalysis continues to evolve, the development of even more efficient and selective methods, such as direct C-H activation, will further expand the chemical space accessible from this privileged scaffold.

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  • Wang, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2141. [Link]

  • Sagitullina, G., et al. (2017). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Chemistry of Heterocyclic Compounds, 53(9), 1026-1033. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – An Asian Journal, 13(17), 2418-2422. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.... ResearchGate. [Link]

  • Abarca-Lachen, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]

Sources

Method

Application Note: Optimization of Recrystallization Solvents for High-Purity 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine

Abstract & Scope This application note details the purification of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine , a critical heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., CDK, GSK-3) and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the purification of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine , a critical heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., CDK, GSK-3) and anti-inflammatory agents. Due to the amphoteric nature of the pyrazolo[3,4-b]pyridine fused system—possessing both hydrogen bond donor (N1-H) and acceptor (N7, N2) sites—selecting the correct solvent system is non-trivial. This guide provides a rational solvent screening strategy, recommended binary solvent systems, and a "Golden Batch" protocol to achieve purities >99.5% (HPLC) suitable for biological assays.

Physicochemical Context

To design an effective recrystallization, one must understand the molecular interactions governing solubility:

  • Structural Analysis: The molecule consists of an electron-rich pyrazole ring fused to an electron-deficient pyridine ring. The 3-methyl and 5-methyl substituents add lipophilicity, making the molecule less soluble in water than the unsubstituted parent heterocycle, but significantly more soluble in organic solvents than highly substituted aryl analogs.

  • Impurities Profile: Common synthetic routes (e.g., condensation of 5-amino-3-methylpyrazole with 2-methyl-1,3-dicarbonyl equivalents) often yield:

    • Regioisomers: Isomeric [1,5-a] or [4,3-b] fusions (trace).

    • Unreacted Precursors: Hydrazines (genotoxic) or diketones.

    • Oligomers: Colored oxidative byproducts.

Mechanistic Insight: The goal is to disrupt the intermolecular


-

stacking of the fused rings using thermal energy, while using a solvent polarity that selectively retains polar impurities (like salts/hydrazines) or non-polar tars in the mother liquor.

Solvent Selection Strategy

Based on the solubility parameter (


) of the pyrazolo[3,4-b]pyridine class, the following solvent systems are validated.
Table 1: Solvent Screening Matrix
Solvent SystemComposition (v/v)ClassificationSolubility BehaviorRemoval Target
Ethanol / Water 80:20 to 50:50Protic / PolarExcellent. High solubility at reflux; sharp nucleation upon cooling.Inorganic salts, polar precursors.
DMF / Water 90:10 (Hot)Aprotic / PolarHigh Power. Best for crude batches with significant tar or low solubility.Highly polar impurities, colored oligomers.
Acetonitrile (MeCN) 100%Dipolar AproticSelective. Moderate solubility. Good for final polishing.Lipophilic side-products.
Ethyl Acetate / Hexane 60:40Moderate / Non-polarSpecific. Used only if the compound is highly methylated/lipophilic.Non-polar tars.

Critical Insight: For the 3,5-dimethyl analog, Ethanol/Water (70:30) is the recommended starting point. It offers the best balance of recovery yield and impurity rejection without the high boiling point issues of DMF.

Detailed Protocol: The "Golden Batch" Method

This protocol is designed for a 10g scale but is linearly scalable.

Phase 1: Dissolution & Hot Filtration
  • Charge: Place 10.0 g of crude 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add 80 mL of Ethanol (95%) .

  • Heating: Heat the mixture to reflux (approx. 78°C). The solid should mostly dissolve.

    • Observation: If solids remain after 15 mins at reflux, add Ethanol in 5 mL increments.

    • Checkpoint: If the solution is dark/black, add activated carbon (0.5 g) carefully (remove heat source briefly to avoid boil-over).

  • Clarification: While hot, filter the solution through a pre-warmed Celite pad or sintered glass funnel to remove mechanical impurities and carbon. Collect the filtrate in a clean Erlenmeyer flask.

Phase 2: Nucleation & Crystal Growth
  • Reheating: Return the filtrate to a gentle boil to ensure no premature precipitation occurred during filtration.

  • Anti-Solvent Addition (The Critical Step):

    • While maintaining a gentle boil, add Deionized Water dropwise via an addition funnel.

    • Stop addition immediately when a persistent slight turbidity (cloudiness) is observed.

    • Add 2-3 mL of hot Ethanol to clear the turbidity (restore supersaturation).

  • Controlled Cooling:

    • Remove the heat source. Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Why? Rapid cooling traps impurities. Slow cooling promotes the growth of dense, pure prisms or needles.

    • Once at room temperature (20-25°C), place the flask in an ice-water bath (0-4°C) for 2 hours to maximize yield.

Phase 3: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 20 mL of cold Ethanol/Water (50:50 mixture).

    • Caution: Do not use pure ethanol for washing, as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 45-50°C for 12 hours.

    • Validation: Purity should be checked via HPLC or melting point determination (Target MP > 150°C, sharp range < 2°C).

Process Visualization

The following diagram illustrates the logical flow and critical decision nodes in the purification process.

RecrystallizationProtocol Start Crude 3,5-Dimethyl- 1H-pyrazolo[3,4-b]pyridine Dissolve Dissolve in Boiling Ethanol (Reflux ~78°C) Start->Dissolve CheckSol Complete Dissolution? Dissolve->CheckSol AddSolvent Add EtOH (+5 mL) CheckSol->AddSolvent No Carbon Add Activated Carbon (Optional for Color) CheckSol->Carbon Yes (Dark) Filter Hot Filtration (Remove Insolubles) CheckSol->Filter Yes (Clear) AddSolvent->Dissolve Carbon->Filter AntiSolvent Add Water Dropwise until Turbid Filter->AntiSolvent Clear Add Hot EtOH to Clear AntiSolvent->Clear Cool Controlled Cooling (RT -> 4°C) Clear->Cool Isolate Vacuum Filtration & Cold Wash (50% EtOH) Cool->Isolate Dry Vacuum Dry (50°C, 12h) Isolate->Dry

Figure 1: Decision logic for the recrystallization of pyrazolo[3,4-b]pyridine derivatives.

Troubleshooting & Quality Control

Common Failure Modes
  • Oiling Out: If the product separates as an oil instead of crystals, the solution is likely too concentrated or the water was added too quickly.

    • Remedy: Reheat to reflux, add more Ethanol, and cool more slowly. Seed crystals may be required.

  • Low Yield: Solubility in the mother liquor is too high.

    • Remedy: Increase the ratio of Water (anti-solvent) in the final mix, or cool to -10°C.

Analytical Validation[1]
  • 1H NMR (DMSO-d6): Check for the disappearance of hydrazine peaks (broad singlets) and solvent residuals.

  • HPLC: Purity should exceed 99.5% area under the curve (AUC).

References

  • Stenutz, R. (n.d.). 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine Properties and Melting Points. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2296. Retrieved from [Link]

  • Donaire-Arias, A., et al. (2022).[1] Synthesis and Biomedical Applications of Pyrazolo[3,4-b]pyridines. MDPI Molecules. Retrieved from [Link][1]

  • Google Patents. (2016). CN105777743A - Preparation method and application of pyrazolo[3,4-b]pyridine compound intermediate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Cyclization of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine

Welcome to the Heterocyclic Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of synthesizing functionalized pyrazolo[3,4-b]pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of synthesizing functionalized pyrazolo[3,4-b]pyridines. This scaffold is notoriously prone to regioselectivity issues, incomplete cyclization, and poor yields due to the weak nucleophilicity of the pyrazole C4 position.

This guide is engineered to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting protocols to maximize the yield of 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine .

Mechanistic Pathway & Workflow

To successfully synthesize 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine, we utilize a condensation reaction between 3-methyl-1H-pyrazol-5-amine and a 1,3-biselectrophile equivalent, such as 3-(dimethylamino)-2-methylacrylaldehyde . Understanding the causality of this two-step mechanism (condensation followed by cyclization) is critical for troubleshooting.

G A 3-Methyl-1H-pyrazol-5-amine (Nucleophile) C Intermolecular Condensation (Exocyclic Amine Attack) A->C B 3-(Dimethylamino)-2-methylacrylaldehyde (1,3-Biselectrophile) B->C D Schiff Base Intermediate C->D E Intramolecular Cyclization (C4 Pyrazole Attack) D->E Acid Catalysis (HOAc, 120°C) F Dehydration & Aromatization (-HNMe2, -H2O) E->F G 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine (Target Product) F->G

Mechanistic pathway for the cyclization of 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Guide & FAQs

Q1: Why am I getting a mixture of regioisomers instead of the pure 3,5-dimethyl product? Causality: When using nonsymmetrical 1,3-dicarbonyls, the exocyclic amine and the endocyclic pyrazole nitrogen can attack either electrophilic center. The relative electrophilicity of the two carbonyl groups dictates the initial attack, which can lead to a mixture of regioisomers[1]. Solution: Use a "masked" biselectrophile like 3-(dimethylamino)-2-methylacrylaldehyde. The aldehyde moiety is vastly more electrophilic than the enamine carbon, strictly directing the initial attack of the exocyclic amine to form the desired Schiff base, thereby locking in the regiochemistry.

Q2: My reaction stalls at the uncyclized intermediate. How do I force the final ring closure? Causality: The initial condensation forms a Schiff base easily at room temperature. However, the subsequent intramolecular cyclization requires the weakly nucleophilic C4 carbon of the pyrazole to attack the remaining electrophilic center. This step has a high activation energy barrier. Solution: Switch your solvent from ethanol to glacial acetic acid and elevate the temperature to 120 °C. The acid protonates the electrophile, increasing its susceptibility to intramolecular attack[2]. For highly recalcitrant substrates, using propionic acid at 140 °C is a proven alternative[3].

Q3: The yield is low due to the formation of tarry byproducts. How can I clean up the reaction? Causality: Subjecting the highly reactive 1,3-biselectrophile to immediate high heat in the presence of strong acids leads to rapid polymerization and degradation. Solution: Implement a step-wise temperature gradient (see protocol below). Allow the intermediate to fully form at room temperature before applying heat. Additionally, transitioning to microwave irradiation (120 °C for 15 minutes) provides uniform heating and drastically reduces reaction times, minimizing thermal degradation[2].

Q4: How do I handle the poor solubility of the final product during workup? Causality: Pyrazolo[3,4-b]pyridines exhibit strong intermolecular hydrogen bonding (N-H···N), leading to high lattice energies and poor solubility in standard extraction solvents like ethyl acetate or dichloromethane. Solution: Avoid liquid-liquid extraction. Instead, utilize a precipitation-based workup. Quench the acidic reaction mixture into ice water and neutralize to pH 7.5–8.0. The neutral heterocycle will crash out of the aqueous phase and can be isolated via simple vacuum filtration.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield and regioselectivity of the cyclization process.

Reaction ConditionSolventTemp (°C)TimeYield (%)Regioselectivity
Standard RefluxEthanol7812 h45%3:1
Acid-CatalyzedGlacial AcOH1206 h76%>19:1
Microwave-Assisted Glacial AcOH 120 15 min 85% >19:1
High-Temp AcidPropionic Acid1404 h65%>19:1

Step-by-Step Experimental Protocol

This protocol represents a self-validating system designed to maximize the yield of 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine using acid-catalyzed thermal conditions.

Materials Required:

  • 3-Methyl-1H-pyrazol-5-amine (1.0 equiv, 10 mmol)

  • 3-(Dimethylamino)-2-methylacrylaldehyde (1.1 equiv, 11 mmol)

  • Glacial acetic acid (15 mL)

Methodology:

  • Initiation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1H-pyrazol-5-amine (971 mg, 10 mmol) in 15 mL of glacial acetic acid at room temperature (20–25 °C).

  • Electrophile Addition: Slowly add 3-(dimethylamino)-2-methylacrylaldehyde (1.24 g, 11 mmol) dropwise over 5 minutes.

  • Condensation Phase: Stir the reaction mixture at room temperature for 1 hour.

    • Self-Validation Checkpoint: Analyze the mixture via TLC (DCM:MeOH 9:1). The complete disappearance of the primary amine spot (ninhydrin active) confirms the successful formation of the Schiff base. Proceeding to heat before this conversion is complete will result in tar formation.

  • Cyclization Phase: Attach a reflux condenser and heat the mixture to 120 °C using an oil bath. Maintain this temperature for 6 hours. (Note: If using a microwave reactor, heat at 120 °C for exactly 15 minutes).

  • Quenching: Allow the reaction to cool to room temperature. Pour the mixture slowly into 50 mL of vigorously stirred crushed ice-water.

  • Neutralization (Critical Step): Carefully neutralize the acidic solution to pH 7.5–8.0 using saturated aqueous sodium bicarbonate (

    
    ).
    
    • Causality: Neutralization deprotonates the pyridine nitrogen, reducing the aqueous solubility of the compound and forcing it to precipitate as a solid.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake with cold distilled water (2 x 10 mL) to remove residual acetate salts and water-soluble impurities.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol (or a DMF/water mixture) to yield pure 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: Molecules, National Center for Biotechnology Information (PMC) URL:[Link]

  • Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands Source: Bioorganic & Medicinal Chemistry, National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Optimization

Solving regioselectivity issues in pyrazolo[3,4-b]pyridine synthesis

A Guide to Navigating and Solving Regioselectivity Challenges Introduction The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Navigating and Solving Regioselectivity Challenges

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The synthesis of these molecules, however, is often plagued by a lack of regiocontrol, leading to mixtures of isomers that are challenging to separate and can hinder the drug discovery process. This guide is designed to serve as a practical resource for troubleshooting these synthetic challenges, offering field-proven insights and evidence-based protocols to help you achieve your target molecules with greater efficiency and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of pyrazolo[3,4-b]pyridines.

Issue 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical starting materials.[3] The regiochemical outcome of the reaction is dictated by a delicate interplay of electronic and steric factors, as well as the reaction conditions.

Possible Causes and Solutions:

  • Nature of the Starting Materials: The inherent properties of your substrates are the primary determinants of regioselectivity.

    • Unsymmetrical 1,3-Dicarbonyl Compounds: When reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.[3][4] For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic, directing the initial condensation.[4]

    • Steric Hindrance: Bulky substituents on either the aminopyrazole or the 1,3-dicarbonyl compound can sterically hinder the approach to one of the reactive sites, thereby favoring the formation of one regioisomer.[5]

  • Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly influence the regiochemical outcome.[6]

    • Solvent Effects: The polarity of the solvent can play a crucial role. Polar aprotic solvents like DMF and DMSO are often good starting points.[5] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in related pyrazole syntheses.[5][7]

    • Catalysis: The use of a catalyst can direct the reaction towards a specific isomer. For the synthesis of pyrazolo[3,4-b]pyridines from α,β-unsaturated ketones and 5-aminopyrazoles, ZrCl₄ has been used as an effective Lewis acid catalyst.[1] In other instances, iodine has been employed to promote the formation of a particular regioisomer in multicomponent reactions.[6] It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.[3]

Experimental Protocol 1: General Procedure for Regioselective Pyrazolo[3,4-b]pyridine Synthesis from an α,β-Unsaturated Ketone

This protocol is adapted from a procedure known to be effective for this transformation.[1]

  • To a solution of the α,β-unsaturated ketone (1.0 equiv) in a suitable solvent such as DMF, add a solution of the 5-aminopyrazole (1.0 equiv) in a co-solvent like ethanol at room temperature.

  • Degas the reaction mixture.

  • Add the Lewis acid catalyst, for example, ZrCl₄ (0.3 equiv).

  • Stir the reaction mixture vigorously at an elevated temperature (e.g., 95 °C) for several hours (typically 16 h), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Issue 2: I've tried modifying the reaction conditions, but I'm still getting a mixture of regioisomers. How can I separate them?

Even with optimized reaction conditions, the formation of some amount of the undesired regioisomer can be unavoidable. In such cases, efficient separation is key.

Solutions:

  • Flash Column Chromatography: This is the most widely used method for separating regioisomers.[3]

    • Solvent System Selection: The choice of eluent is critical. A systematic approach to selecting the mobile phase is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Careful optimization of the solvent gradient is often necessary to achieve baseline separation.

    • Stationary Phase: Silica gel is the most common stationary phase. However, for challenging separations, other stationary phases such as alumina or reverse-phase silica may be effective.

  • Crystallization: If the regioisomers have different solubility profiles, fractional crystallization can be a powerful purification technique.[7] This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. One isomer may crystallize out preferentially, leaving the other in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core?

A1: There are two major retrosynthetic approaches for the synthesis of 1H-pyrazolo[3,4-b]pyridines:

  • Formation of the pyridine ring onto a pre-existing pyrazole ring: This is the more common strategy and typically involves the reaction of a 5-aminopyrazole with a 1,3-biselectrophilic reagent, such as a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or a derivative of diethyl malonate in a Gould-Jacobs reaction.[4]

  • Formation of the pyrazole ring onto a pre-existing pyridine ring: This approach is less common and involves the cyclization of a substituted pyridine derivative with a hydrazine.[4][8]

Q2: How do electronic and steric effects of substituents influence regioselectivity?

A2: The electronic and steric properties of the substituents on both the pyrazole and the pyridine precursors play a pivotal role in directing the cyclization to favor a specific isomer.[6]

  • Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. For example, a trifluoromethyl group on a 1,3-dicarbonyl compound will direct the initial attack of the aminopyrazole to the adjacent carbonyl.[4] The electronic properties of substituents on the pyrazole ring can also influence the nucleophilicity of the nitrogen atoms.[5]

  • Steric Effects: Bulky substituents can hinder the approach of a reactant to a specific site. Alkylation, for instance, generally favors the less sterically hindered nitrogen atom.[5] This principle can be exploited to control the regiochemical outcome of the reaction.

Q3: What analytical techniques are most reliable for confirming the regiochemistry of my product?

A3: Unambiguous structure determination is crucial. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary tools for structure elucidation. The chemical shifts and coupling constants of the protons and carbons in the heterocyclic rings can provide definitive evidence for the regiochemical arrangement. For example, the appearance of a singlet for the H-3 proton is a characteristic feature in the 1H NMR spectrum of certain pyrazolo[3,4-b]pyridines.[1]

  • X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides unequivocal proof of the molecular structure and regiochemistry.[9][10]

Data and Diagrams

Table 1: Factors Influencing Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis
FactorInfluence on RegioselectivityExample
Substituent Electronics Electron-withdrawing groups on the 1,3-dicarbonyl direct the initial reaction to the more electrophilic carbonyl.The CF₃ group in 1,1,1-trifluoropentane-2,4-dione makes the adjacent carbonyl more reactive.[4]
Steric Hindrance Bulky groups on either reactant can favor the formation of the less sterically hindered product.A bulky substituent on the pyrazole ring can direct alkylation to the more accessible nitrogen.[5]
Solvent Polarity The choice of solvent can significantly alter the ratio of regioisomers.Polar aprotic solvents like DMF and DMSO are often used.[5]
Catalyst Lewis acids or other catalysts can promote the formation of a specific regioisomer.ZrCl₄ can be used to catalyze the reaction between 5-aminopyrazoles and α,β-unsaturated ketones.[1]
Temperature Reaction temperature can affect the kinetic versus thermodynamic product distribution.Optimization of temperature is often necessary to maximize the yield of the desired isomer.[3]
Diagram 1: General Synthetic Strategies for Pyrazolo[3,4-b]pyridines

cluster_0 Strategy A: Pyridine Ring Formation cluster_1 Strategy B: Pyrazole Ring Formation Aminopyrazole 5-Aminopyrazole Pyrazolopyridine_A Pyrazolo[3,4-b]pyridine Aminopyrazole->Pyrazolopyridine_A Cyclocondensation Biselectrophile 1,3-Biselectrophile (e.g., 1,3-Diketone) Biselectrophile->Pyrazolopyridine_A Pyridine Substituted Pyridine Pyrazolopyridine_B Pyrazolo[3,4-b]pyridine Pyridine->Pyrazolopyridine_B Cyclization Hydrazine Hydrazine Hydrazine->Pyrazolopyridine_B

Caption: Two primary retrosynthetic routes to the pyrazolo[3,4-b]pyridine core.

Diagram 2: Decision-Making Workflow for Troubleshooting Regioselectivity

start Mixture of Regioisomers Obtained check_starting_materials Analyze Steric and Electronic Properties of Starting Materials start->check_starting_materials modify_conditions Systematically Vary Reaction Conditions check_starting_materials->modify_conditions If modification is possible, re-run reaction change_solvent Change Solvent (e.g., to polar aprotic or fluorinated alcohol) modify_conditions->change_solvent change_catalyst Introduce or Change Catalyst (e.g., Lewis Acid) modify_conditions->change_catalyst optimize_temp Optimize Temperature modify_conditions->optimize_temp separation Proceed to Separation change_solvent->separation If still a mixture change_catalyst->separation If still a mixture optimize_temp->separation If still a mixture chromatography Flash Column Chromatography separation->chromatography crystallization Fractional Crystallization separation->crystallization

Caption: A workflow for addressing and resolving regioselectivity issues.

References

  • Donaire-Arias, J., Galiano-Lanza, V., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2198. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Kudyakova, Y. S., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • ResearchGate. (n.d.). Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8. ResearchGate. [Link]

  • Antypa, E., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]

  • ChemInform. (2025). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. [Link]

  • Kudyakova, Y. S., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • Kudyakova, Y. S., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]

  • Zhao, W. (2015). A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing. [Link]

  • Russian Science Foundation. (2023). Project "Development of new methods for the synthesis of pyrazolopyridine derivatives and study of their antitumor activity". Russian Science Foundation. [Link]

  • Cuervo-Prado, P., et al. (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Current Organic Synthesis, 21(7), 947-956. [Link]

  • American Chemical Society. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC. [Link]

  • Wiley Online Library. (n.d.). Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines. ChemistrySelect. [Link]

  • Digital.CSIC. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]

  • Taylor & Francis Online. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds. [Link]

  • National Center for Biotechnology Information. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-pyrazolo[3,4-b]pyridines using α,β-unsaturated ketones... ResearchGate. [Link]

  • ResearchGate. (2025). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. [Link]

  • American Chemical Society. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • American Chemical Society. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

Sources

Troubleshooting

Optimizing Friedlander condensation for pyrazolopyridine derivatives

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the construction of pyrazolo[3,4-b]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the construction of pyrazolo[3,4-b]pyridine scaffolds. The Friedländer condensation—reacting an ortho-aminoaldehyde (e.g., 5-aminopyrazole-4-carbaldehyde) with an active methylene compound—is a highly efficient, privileged pathway for synthesizing these derivatives.

However, translating this reaction from theory to a high-yielding, regioselective benchtop protocol requires strict control over thermodynamics, catalyst selection, and solubility parameters. This guide provides validated protocols, quantitative optimization data, and mechanistic troubleshooting to ensure your syntheses are robust and reproducible.

Mechanistic Overview & Workflow

The Friedländer condensation is a tandem reaction. It initiates with a base- or acid-catalyzed aldol/Knoevenagel condensation between the aldehyde and the active methylene, followed by an intramolecular cyclodehydration to form the aromatized pyridine ring. Understanding this sequence is critical for troubleshooting stalled reactions.

Friedlander_Mechanism A 5-Aminopyrazole- 4-carbaldehyde C Aldol/Knoevenagel Intermediate A->C Base/Acid Catalyst B Active Methylene Compound B->C D Cyclodehydration (-H2O) C->D Intramolecular Attack E Pyrazolo[3,4-b]pyridine Scaffold D->E Aromatization

Friedländer condensation pathway for pyrazolo[3,4-b]pyridine synthesis.

Validated Experimental Protocols

Protocol A: Meglumine-Catalyzed Green Synthesis (Recommended)

Causality & Rationale: Meglumine acts as a bifunctional catalyst. Its ammonium ion activates the electrophilic carbonyl of the aldehyde, while the alkoxy group acts as a mild base to generate the enolate from the active methylene. This dual activation dramatically lowers the transition state energy, allowing the reaction to proceed cleanly at room temperature without harsh reagents[1].

  • Initialization: In a clean, dry round-bottom flask, dissolve 5-aminopyrazole-4-carbaldehyde (1.0 mmol) and the active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol) in 5 mL of absolute ethanol.

  • Catalysis: Add meglumine (10 mol%) to the mixture.

    • Self-Validating Check: The suspension will gradually become a clear, homogeneous solution as the catalyst solubilizes and initiates the Knoevenagel intermediate formation.

  • Propagation: Stir the reaction at room temperature for 2–4 hours. Monitor the consumption of the aldehyde via TLC (Hexane:EtOAc 7:3).

  • Quenching & Isolation: Upon completion, pour the mixture into 20 mL of crushed ice.

    • Causality: The sudden shift in dielectric constant forces the highly hydrophobic pyrazolo[3,4-b]pyridine derivative to crash out of solution, bypassing the need for tedious column chromatography.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

Protocol B: Classical Base-Catalyzed Condensation

Causality & Rationale: For highly unreactive methylene compounds, strong bases (like KOH) are required to force enolate formation. The subsequent reflux provides the thermal energy necessary to overcome the high activation barrier of the final cyclodehydration step[2].

  • Initialization: Dissolve the starting materials (1.0 mmol each) in 10 mL of absolute ethanol.

  • Catalysis: Add 15 mol% KOH (pre-dissolved in 1 mL of water).

  • Propagation: Reflux the mixture for 4–6 hours.

    • Self-Validating Check: A distinct color shift from pale yellow to deep orange/red will occur, visually confirming the extended π-conjugation formed during pyridine ring aromatization.

  • Quenching: Cool to room temperature and neutralize with 0.1 M HCl.

    • Causality: Neutralization prevents base-catalyzed hydrolysis of ester functionalities (if present) on the newly formed ring.

  • Isolation: Extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Catalyst & Solvent Optimization Data

Selecting the right catalyst is the most critical variable in optimizing the Friedländer condensation. Below is a summary of quantitative data derived from standardized model reactions synthesizing 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amines[1].

CatalystSolventTempEst. Yield (%)Mechanistic Impact & Causality
None EtOHReflux0%Activation energy barrier is too high for uncatalyzed aldol addition[1].
Et₃N EtOHReflux~15%Weak base; insufficient enolate formation leads to stalled reactions[1].
p-TSA TolueneReflux<20%Acid catalysis promotes deleterious side reactions (e.g., self-condensation)[1].
KOH EtOHReflux75-85%Strong base drives Knoevenagel but risks ester hydrolysis of the product[2].
Meglumine EtOHRoom Temp95% Bifunctional activation (ammonium/alkoxy) efficiently lowers activation energy[1].

Troubleshooting Guide (Q&A)

Q: Why is my reaction stalling at the intermediate stage without forming the final pyrazolopyridine? A: The Friedländer condensation is a tandem process. If the reaction stalls, the final cyclodehydration step lacks sufficient thermodynamic driving force. Solution: Increase the reaction temperature or add a dehydrating agent (e.g., molecular sieves or a Dean-Stark apparatus if using toluene) to drive the equilibrium toward the aromatized product by continuously removing water[3].

Q: I am observing multiple spots on TLC instead of a single product. How do I improve regioselectivity? A: This indicates competing cyclization pathways, a common issue when using unsymmetrical active methylene compounds (e.g., ethyl acetoacetate). Depending on kinetic vs. thermodynamic control, the initial nucleophilic attack can occur at different carbonyl carbons. Solution: Switch to a milder, more selective catalyst like meglumine[1] or conduct the reaction at lower temperatures to strictly favor the kinetically controlled product. Avoid harsh bases like KOH which promote rapid equilibration between enolate forms.

Q: The starting 5-aminopyrazole-4-carbaldehyde is poorly soluble in ethanol, leading to low yields. How can I fix this? A: Poor solubility limits the effective concentration of the electrophile, which inadvertently favors the self-condensation of the active methylene compound. Solution: Pre-dissolve the aminopyrazole in a minimal volume of DMF or DMSO before adding it to the ethanol solvent system. Alternatively, switch to a deep eutectic solvent (DES) like choline chloride:urea, which dramatically enhances solubility and acts as a dual solvent-catalyst system[4].

Frequently Asked Questions (FAQs)

Q: Can this synthesis be performed under solvent-free conditions to align with green chemistry initiatives? A: Yes. Solvent-free Friedländer condensations have been successfully performed using chitosan as a heterogeneous, biodegradable catalyst at 80°C. This approach minimizes solvent waste, prevents solubility bottlenecks, and simplifies product isolation[5].

Q: How does the electronic nature of the active methylene affect the reaction kinetics? A: Electron-withdrawing groups (EWGs) on the active methylene increase the acidity of the alpha-protons, facilitating easier deprotonation and faster initial condensation. Consequently, reagents like malononitrile or ethyl cyanoacetate typically react faster and with higher yields than unactivated ketones[2].

References

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI URL:2

  • Meglumine catalyzed one-pot green synthesis of novel 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amines Source: rhhz.net URL:1

  • A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines Source: ResearchGate URL:3

  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity Source: ResearchGate URL:4

  • Domino Reactions of Chromone‐3‐carboxylic Acids with Aminoheterocycles: Synthesis of Heteroannulated Pyrido[2,3‐c]coumarins and their Optical and Biological Activity Source: ResearchGate URL:5

Sources

Optimization

Overcoming purification challenges of polar pyrazolo[3,4-b]pyridines

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Ticket: #PUR-782[1] Core Directive & Scope Welcome to the Advanced Purification Hub. You are likely here because your pyrazolo[3,4-b]pyridine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Ticket: #PUR-782[1]

Core Directive & Scope

Welcome to the Advanced Purification Hub. You are likely here because your pyrazolo[3,4-b]pyridine scaffold is behaving like "brick dust" in non-polar solvents or "streaking glue" on silica gel.[1] This is a known characteristic of this fused heterocyclic system, particularly when substituted with polar amines (as seen in sGC stimulators like Riociguat or Vericiguat).

This guide addresses the three critical failure points in the purification workflow:

  • Adsorption Hysteresis: Irreversible binding to acidic silanols causing tailing.

  • Regioisomeric Co-elution: Difficulty separating N1- vs. N2-alkylated isomers.

  • Solubility Paradox: The compound is too polar for DCM loading but too lipophilic for standard aqueous workups.

Troubleshooting Modules (Q&A)

Module A: Flash Chromatography & Tailing

Q: My compound streaks from the baseline to the solvent front on standard silica. How do I fix this peak shape?

A: You are fighting silanol interactions. Deactivate the stationary phase. Pyrazolo[3,4-b]pyridines possess basic nitrogen centers (N7 and substituents at C4/C6) that hydrogen bond aggressively with the acidic silanol groups (


) on standard silica gel (60 Å).[1]
  • The Fix (Mobile Phase Modifier): Do not just "add TEA." Use Ammoniated Methanol .

    • Preparation: Create a stock solution of 7N

      
       in MeOH.
      
    • Eluent: Use DCM : [7N

      
       in MeOH] instead of pure MeOH.
      
    • Ratio: Start with 98:2 and gradient to 90:10. The ammonia competes for the silanol sites, "blocking" them and allowing your pyridine to elute as a sharp band.

  • The Fix (Stationary Phase): Switch to Amine-Functionalized Silica (KP-NH) .[1] This eliminates the need for mobile phase modifiers and prevents the hydrolysis of sensitive functional groups that might occur with free ammonia.

Q: I cannot separate the N1-alkylated product from the N2-alkylated byproduct.

A: This is the classic "Regioisomer Trap." Synthesis from 5-aminopyrazoles often yields a mixture. The N2 isomer is typically less polar and elutes first, but the


 is often 

.
  • Strategy 1 (Normal Phase): Flatten the gradient. If your compound elutes at 50% EtOAc/Hexane, run an isocratic hold at 35% for 10 column volumes (CV).

  • Strategy 2 (Reverse Phase - C18): These isomers often have significantly different dipole moments in aqueous media.[1]

    • Protocol: Use a C18 column with Water/Acetonitrile.

    • Buffer: Add 10 mM Ammonium Bicarbonate (pH 10) . The high pH suppresses protonation of the pyridine ring, maximizing the hydrophobicity difference between the isomers.

Module B: Solubility & Loading

Q: My crude solid won't dissolve in DCM or EtOAc for liquid loading. It only dissolves in DMSO.

A: Stop trying to liquid load with weak solvents. You will cause band broadening. [1]

  • Method 1: Solid Loading (Dry Load) [1]

    • Dissolve the crude in the minimum amount of MeOH/DCM (1:1) or pure DMSO.

    • Add Celite 545 or Silica (ratio 1:3 crude:sorbent).[1]

    • Rotovap to dryness (if using MeOH/DCM) or use a high-vac pump (if using DMSO) until you have a free-flowing powder.[1]

    • Pack this powder into a solid load cartridge.

  • Method 2: DMSO Injection (Reverse Phase) [1]

    • If using C18, you can inject the sample dissolved in DMSO directly. Caution: Limit injection volume to <1% of the column volume to prevent "solvent washout" where the DMSO carries the compound down the column.

Module C: Crystallization & Polishing

Q: I have 95% purity, but I need >99% for biological assays. Recrystallization just oils out. [1]

A: You are likely cooling too fast or using a single-solvent system. Polar pyrazolo[3,4-b]pyridines form stable solvates.[1] You must exploit this.

  • The "DMSO/Antisolvent" Crash:

    • Dissolve crude in hot DMSO (

      
      ) until clear.
      
    • Slowly add warm Ethyl Acetate or Acetone (antisolvent).

    • Allow to cool to RT slowly.

    • Crucial Step: If an oil forms, reheat to redissolve and add a seed crystal.

  • The "Solvate Break":

    • Many sGC stimulators (like Riociguat) are isolated as DMSO solvates.[1] To remove the DMSO, you must reslurry the solid in refluxing Acetone or Ethanol for 1-2 hours. The solvent exchange occurs in the solid phase.

Visualizing the Workflow

Diagram 1: Purification Decision Tree

PurificationStrategy Start Crude Pyrazolo[3,4-b]pyridine SolubilityCheck Check Solubility in DCM/EtOAc Start->SolubilityCheck Soluble Soluble (>50 mg/mL) SolubilityCheck->Soluble Insoluble Insoluble (Brick Dust) SolubilityCheck->Insoluble TLC_Check TLC Analysis (DCM:MeOH 95:5) Soluble->TLC_Check Method_C Solid Load (Celite) onto C18 or Amine-Silica Insoluble->Method_C Tailing Streaking/Tailing? TLC_Check->Tailing Separation Isomer Separation (N1 vs N2) Tailing->Separation No Method_A Flash: Silica + 1% NH4OH (DCM/MeOH Gradient) Tailing->Method_A Yes Separation->Method_A Good Delta Rf Method_B Reverse Phase (C18) Buffer: NH4HCO3 (pH 10) Separation->Method_B Poor Delta Rf Recryst Recrystallization (DMSO -> Acetone Swap) Method_A->Recryst Polishing Method_B->Recryst Method_C->Method_B

Caption: Logic flow for selecting the optimal purification route based on solubility and chromatographic behavior.

Diagram 2: The "Silanol Blocking" Mechanism

SilanolBlocking cluster_0 Without Modifier cluster_1 With NH3 Modifier Silica Silica Surface (Acidic Si-OH) Interaction Strong H-Bond (Tailing) Silica->Interaction Ammonia NH3 / TEA (Sacrificial Base) Silica->Ammonia Preferential Binding Compound Pyrazolo-Pyridine (Basic N) Interaction->Compound Compound_Free Pyrazolo-Pyridine (Eluting Freely) Ammonia->Compound_Free Displacement

Caption: Mechanistic view of how amine modifiers (Green) block silanol sites, preventing product (Blue) retention.[1]

Standardized Data & Protocols

Table 1: Solvent System Selection Guide
Target PolarityStationary PhaseMobile Phase AMobile Phase BModifierApplication
Low (N-Alkyl)Silica (Normal)HexaneEthyl AcetateNoneSeparating N1/N2 isomers.[1]
Med (N-Aryl)Silica (Normal)DCMMethanol1%

General purification; prevents streaking.[1]
High (Amino/Acid)C18 (Reverse)WaterAcetonitrile0.1% Formic AcidFor compounds soluble in DMSO but not DCM.[1]
High (Basic)C18 (Reverse)WaterMethanol10mM

Best for difficult isomer separations.
Protocol: The "Bayer" Recrystallization (DMSO Solvate Method)

Derived from processes used for Riociguat and Vericiguat [1, 2].

  • Dissolution: Suspend 10 g of crude material in DMSO (20 mL). Heat to

    
     until fully dissolved.
    
  • Filtration: While hot, filter through a sintered glass funnel to remove inorganic salts (Pd/Cu catalysts).

  • Precipitation: Cool the filtrate to

    
    . Slowly add Acetone (50 mL) over 30 minutes.
    
  • Crystallization: Cool to

    
     and stir for 2 hours. The product precipitates as a DMSO solvate.[2] Filter and wash with acetone.
    
  • Desolvation: Suspend the wet cake in refluxing Ethanol or Acetone (

    
    ) for 1 hour. Filter and dry under vacuum.
    

References

  • Mittendorf, J., et al. (2009). Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase for the Treatment of Pulmonary Hypertension.[3] ChemMedChem. Link

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure.[4] Journal of Medicinal Chemistry. Link[1]

  • Biotage. (2018). Strategies for Flash Chromatography of Polar Amines. Biotage Application Notes. Link

  • Google Patents. (2016). WO2016113415A1 - Process for the preparation of riociguat essentially free from genotoxic impurities. Link

Sources

Troubleshooting

Minimizing side products in 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine reactions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold. This guide provides in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold. This guide provides in-depth, field-proven insights into common synthetic challenges, focusing on the practical minimization of side products. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

Frequently Asked Questions (FAQs)

Q1: My 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine is unsubstituted at the N1 position. Which nitrogen is the most acidic and reactive?

The 1H-pyrazolo[3,4-b]pyridine system exists in tautomeric forms, primarily the 1H and 2H forms.[1][2][3] Computational studies have shown that the 1H-tautomer is significantly more stable, by nearly 9 kcal/mol, making it the predominant species in solution.[2][3] Therefore, the proton is most likely to be found on the N1 position of the pyrazole ring.

During reactions like N-alkylation under basic conditions, the N1 proton is the most acidic and is typically abstracted first. However, the resulting anion has electron density distributed across both N1 and N2, leading to potential reactivity at both sites and the common issue of regioisomeric side products.[1][4]

Q2: I am planning an electrophilic aromatic substitution (e.g., nitration, halogenation). Which position on the 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine core is most susceptible to attack?

The reactivity of the pyrazolo[3,4-b]pyridine core towards electrophilic substitution is complex. The pyridine ring is generally electron-deficient and less reactive than the pyrazole ring. For the pyrazole moiety, electrophilic attack typically occurs at the C3 position. However, since your starting material is already substituted at C3 (and C5), the reaction course is less straightforward.

Studies on the parent 1H-pyrazolo[3,4-b]pyridine have shown that halogenation (e.g., with bromine or chlorine) tends to occur at the 3-position of the heterocyclic core.[5] Given that this position is blocked in your scaffold, you may face challenges with direct electrophilic substitution or encounter substitution on the less activated pyridine ring. For selective halogenation, alternative strategies may be required (see Troubleshooting Guide below).

Troubleshooting Guide: Minimizing Side Products by Reaction Type

This section addresses specific, common side products encountered during the functionalization of the 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine core.

Issue 1: Poor Regioselectivity during N-Alkylation

Observation: Upon alkylating my 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine with an alkyl halide, I obtain a difficult-to-separate mixture of N1 and N2 alkylated isomers.

This is the most common challenge when working with N-unsubstituted pyrazolopyridines.[1] The formation of both N1 and N2 regioisomers arises from the delocalization of the negative charge in the pyrazolide anion intermediate. However, the ratio of these isomers can be heavily influenced by your choice of base and solvent.

The regioselectivity of N-alkylation is a classic example of kinetic versus thermodynamic control, influenced by ion-pairing effects.[6]

  • Kinetic Control (Favors N2): In polar aprotic solvents like DMF or DMSO, "naked" or solvent-separated anions are more prevalent. The N2 position is often more sterically accessible and has a higher electron density, leading to faster reaction (kinetic product).

  • Thermodynamic Control (Favors N1): The N1-substituted product is generally the more thermodynamically stable isomer. In less polar solvents like THF, tight ion-pairing between the pyrazolide anion and the counter-ion of the base (e.g., Na+, K+, Cs+) can sterically hinder the N2 position, directing the alkylating agent to the N1 position.[6] The use of bulky bases or specific cations can enhance this effect.

cluster_start Starting Point cluster_conditions Condition Screening cluster_protocol Optimized Protocol cluster_outcome Desired Outcome start Observe N1/N2 Mixture solvent Solvent Change: Switch from DMF/DMSO to THF start->solvent Modify Solvent base Base Selection: Use NaH or Cs2CO3 start->base Modify Base setup 1. Dry THF under N2 2. Add Pyrazolopyridine 3. Add NaH portionwise at 0°C solvent->setup base->setup react 4. Stir for 30 min 5. Add Alkyl Halide slowly 6. Warm to RT, monitor by TLC setup->react Execute outcome Improved N1:N2 Ratio (>10:1) react->outcome Analyze

Caption: Workflow for troubleshooting N-alkylation regioselectivity.

  • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq).

  • Add anhydrous Tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Slowly add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with an organic solvent (e.g., Ethyl Acetate), dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography.

BaseSolventTypical N1:N2 RatioRationaleReference(s)
K₂CO₃DMF~1:1 to 1:2Polar aprotic solvent promotes the kinetic N2 product.[1]
NaHDMF~1.4:1Stronger base, but solvent effect still significant.[6]
NaH THF >10:1 Less polar solvent promotes tight ion-pairing, sterically directing alkylation to the N1 position.[6]
Cs₂CO₃ THF >20:1 The large Cesium cation provides a significant steric block at the N2 position, enhancing N1 selectivity.[6]
Issue 2: Lack of Selectivity during Halogenation

Observation: Attempting to brominate my pyrazolopyridine with NBS results in a complex mixture of products, including potential poly-bromination or decomposition.

Direct electrophilic halogenation of the 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine core is challenging. The methyl groups provide some activation, but the pyridine ring remains electron-deficient, requiring harsh conditions that can lead to side reactions.[7] A more controlled, modern approach is often necessary.

Harsh electrophilic conditions can overcome the inherent lack of reactivity but offer poor control. A superior strategy involves temporarily transforming the pyridine ring into a more reactive intermediate. The "Zincke" reaction provides an elegant solution.[7][8] This involves ring-opening the pyridine to form a highly reactive acyclic Zincke imine intermediate, which can be halogenated with high regioselectivity under mild conditions before ring-closing to furnish the 3-halopyridine product.[7] While this method targets the 3-position of a generic pyridine, the principles of activating the ring via a chemical transformation are key.

For the pyrazolopyridine scaffold, direct halogenation at the 4- or 6-positions of the pyridine ring is difficult. A more reliable method is often a lithiation/halogenation sequence if a specific position needs to be targeted, though this requires careful control of temperature and stoichiometry.

  • Protection: If not already substituted, protect the N1 position (e.g., with a SEM or benzyl group) to prevent side reactions.

  • Lithiated Intermediate: Dissolve the N-protected pyrazolopyridine in dry THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a strong base like n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) to deprotonate the most acidic C-H bond (likely C4).

  • Halogenation: After stirring for 1 hour at -78 °C, add a solution of the halogenating agent (e.g., Br₂ or I₂ in THF) dropwise.

  • Quench & Workup: Quench the reaction at low temperature with saturated aqueous NH₄Cl, warm to room temperature, and proceed with a standard aqueous workup and extraction.

  • Deprotection: If necessary, remove the N1-protecting group.

Note: This is an advanced technique that requires experience with organometallic chemistry. The regioselectivity of the lithiation step would need to be confirmed experimentally.

References

  • Synthesis of 3,5-Difunctionalized 1Methyl1H-pyrazolo [3,4-b]Pyridines Involving Palladium-Mediated Coupling Reactions. ResearchGate.[Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry.[Link]

  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. SciSpace.[Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.[Link]

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers.[Link]

  • Synthesis of 3,5-Dimethylpyrazole. YouTube.[Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.[Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.[Link]

  • Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ResearchGate.[Link]

  • Reactions with Dimethylformamide-Dimethylacetal: Synthesis and Reactions of Several New Pyridine and Pyrazolo[3,4-b]pyridine Derivatives. ResearchGate.[Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.[Link]

  • Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. ResearchGate.[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.[Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate.[Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.[Link]

  • Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital Academic Archives of the University of Alcalá.[Link]

  • 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines as potent tubulin polymerization inhibitors: Rational design, synthesis and biological evaluation. European Journal of Medicinal Chemistry.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry.[Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules.[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc.[Link]

Sources

Optimization

Controlling tautomerism during 1H-pyrazolo[3,4-b]pyridine functionalization

The following technical guide is designed as a specialized support resource for researchers working with the 1H-pyrazolo[3,4-b]pyridine scaffold. It addresses the critical challenge of controlling regioselectivity (N1 vs...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with the 1H-pyrazolo[3,4-b]pyridine scaffold. It addresses the critical challenge of controlling regioselectivity (N1 vs. N2) during functionalization.

Topic: Controlling Tautomerism and Regioselectivity Audience: Medicinal Chemists, Process Chemists, Structural Biologists

The Core Challenge: N1 vs. N2 Tautomerism

The 1H-pyrazolo[3,4-b]pyridine system exists in a tautomeric equilibrium between the 1H-isomer (N1-H) and the 2H-isomer (N2-H) . While the 1H-tautomer is generally thermodynamically favored by approximately 9 kcal/mol due to aromaticity preservation in the pyridine ring, the reactivity profile does not always follow ground-state thermodynamics.

  • Thermodynamic Control: Favors N1-substitution .

  • Kinetic Control: Can favor N2-substitution due to the accessibility of the N2 lone pair and steric factors at the N1 position (proximal to the pyridine bridgehead).

Visualizing the Pathway

The following diagram illustrates the divergence in functionalization pathways based on reaction conditions.

TautomerismControl Scaffold 1H-Pyrazolo[3,4-b]pyridine (Tautomeric Equilibrium) Cond_Base Basic Alkylation (NaH/DMF or K2CO3/Acetone) Scaffold->Cond_Base Electrophile (RX) Cond_Mitsunobu Mitsunobu Conditions (PPh3, DIAD, ROH) Scaffold->Cond_Mitsunobu Alcohol (ROH) Cond_ChanLam Chan-Lam Coupling (Cu(OAc)2, ArB(OH)2) Scaffold->Cond_ChanLam Aryl Boronic Acid N1_Product N1-Product (Thermodynamic) Cond_Base->N1_Product Major (Sterics permitting) N2_Product N2-Product (Kinetic/Steric) Cond_Base->N2_Product Minor (increases w/ bulky R) Cond_Mitsunobu->N1_Product Minor Cond_Mitsunobu->N2_Product Major (often favored) Cond_ChanLam->N1_Product High Selectivity

Figure 1: Decision pathways for regioselective functionalization. Note that Mitsunobu conditions often invert the selectivity compared to standard alkylation.

Diagnostic Module: Distinguishing N1 vs. N2 Isomers

Q: I have isolated two isomers. How do I definitively identify which is N1 and which is N2 without X-ray?

A: NMR spectroscopy is the primary tool, but standard 1D 1H-NMR is often insufficient. You must use 2D NOESY/ROESY and 1H-15N HMBC techniques.

The "C3-H" Rule (NOE Interaction)

The most reliable diagnostic handle is the proton at the C3 position of the pyrazole ring.

FeatureN1-Substituted Isomer N2-Substituted Isomer
NOE Correlation Weak/Absent between N-R group and C3-H.Strong NOE between N-R group and C3-H.
Chemical Shift (C3-H) Typically 8.0 – 8.2 ppm .Typically 8.3 – 8.6 ppm (Deshielded).
C13 NMR (N-C) N1-C often appears at ~50-55 ppm (alkyl).N2-C often appears at ~55-60 ppm (alkyl).
1H-15N HMBC Correlation to N7 (pyridine) is possible via long range.Correlation to N1 is distinct.

Protocol:

  • Acquire a 1D NOE or 2D NOESY spectrum.

  • Irradiate the protons of your newly introduced alkyl/aryl group.

  • Look for enhancement of the aromatic singlet at C3.

    • Enhancement = N2 Isomer (The substituent is spatially close to C3).

    • No Enhancement = N1 Isomer (The substituent is distal to C3).

Synthetic Protocols & Troubleshooting

Module A: Achieving N1-Selectivity (Alkylation)

Q: I need the N1-alkyl product, but I'm getting a 60:40 mixture. How do I improve this?

Mechanism: Under basic conditions, the pyrazolo[3,4-b]pyridine anion is formed. The N1 position is more nucleophilic in the thermodynamic sense, but the N2 position is less sterically hindered (away from the pyridine ring fusion).

Optimization Strategy:

  • Base Selection: Switch to Cs2CO3 or K2CO3 . Avoid LiH or NaH if possible, as tight ion pairing can sometimes favor N2 via coordination effects.

  • Solvent: Use DMF or NMP (polar aprotic) to promote the "loose" anion, which favors the thermodynamic N1 product.

  • Temperature: Heat the reaction (60–80 °C). Higher temperatures help overcome the activation energy for the thermodynamic product and allow equilibration if the alkylation is reversible (rare for simple halides, but relevant for some electrophiles).

Standard Protocol (N1-Dominant):

  • Dissolve scaffold (1.0 equiv) in DMF (0.2 M).

  • Add Cs2CO3 (2.0 equiv). Stir for 15 min at RT.

  • Add Alkyl Halide (1.1 equiv).

  • Heat to 60 °C for 4–12 hours.

  • Result: Typically >80:20 ratio favoring N1.

Module B: Achieving N1-Selectivity (Arylation via Chan-Lam)

Q: Can I use Buchwald-Hartwig for N-arylation?

A: Buchwald couplings on this scaffold can be difficult due to catalyst poisoning by the pyridine nitrogen. Chan-Lam coupling is superior for regiocontrol.

Insight: Recent computational studies (HOMO analysis of the anion) and experimental data suggest that Chan-Lam coupling on fused pyrazoles (like indazoles and pyrazolo[3,4-b]pyridines) is highly N1-selective .

Protocol (Chan-Lam):

  • Combine scaffold (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)2 (1.0 equiv).

  • Add Pyridine (2.0 equiv) as a base/ligand.

  • Solvent: DCM or DCE (0.1 M).

  • Stir open to air (or under O2 balloon) at RT for 24–48h.

  • Note: If conversion is low, add 4Å molecular sieves to remove water.

Module C: Accessing the N2-Isomer (Mitsunobu)

Q: I specifically need the N2-isomer for SAR studies. Direct alkylation gives mostly N1.

A: The Mitsunobu reaction is your best "switch." For many fused pyrazole systems, the Mitsunobu reaction with primary/secondary alcohols kinetically favors the N2-position .

Why? The mechanism involves protonation of the DEAD-PPh3 betaine by the heterocycle. The resulting anion often attacks the oxy-phosphonium intermediate via the more accessible N2 lone pair, especially if the N1 position is sterically crowded by the peri-interaction with the pyridine ring (C7 position).

Protocol (N2-Targeted):

  • Dissolve scaffold (1.0 equiv), Alcohol (1.2 equiv), and PPh3 (1.5 equiv) in THF.

  • Cool to 0 °C.

  • Add DIAD or DEAD (1.5 equiv) dropwise.

  • Warm to RT and stir.

  • Expectation: Often yields N2 as the major product (or a 1:1 mix, which is better than the 9:1 N1 ratio from alkylation).

Protecting Group Strategies

Q: I need to protect the nitrogen for downstream lithiation. Which PG should I use?

Warning: SEM-Migration Using a SEM (Trimethylsilylethoxymethyl) group is common, but be aware that SEM migration from N1 to N2 can occur under Lewis Acid conditions or even during silica chromatography if the silica is acidic.

  • Recommendation: Use THP (Tetrahydropyranyl) for robust N1 protection if you plan to use basic conditions (lithiation). THP locks the N1 tautomer effectively and is removed with mild acid (HCl/MeOH).

  • Alternative: Boc is prone to cleavage by nucleophiles and is often too labile for multi-step synthesis on this scaffold.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield in Alkylation Competitive N-alkylation of the pyridine nitrogen (N7).Check for quaternary ammonium salts (highly polar spots). Switch to a less reactive leaving group (Cl instead of I) or lower the temperature.
Inseparable Regioisomers Similar polarity of N1/N2 products.Use Toluene/EtOAc gradients instead of Hex/EtOAc. N2 isomers are often slightly more polar due to a larger dipole moment.
N1 Product is Minor Steric clash with C7-substituent (if present) or "Tight" ion pairing.Switch base from NaH to Cs2CO3 . Switch solvent to DMSO to separate ion pairs.
No Reaction (Chan-Lam) Wet solvent or inactive Boronic Acid.Add 4Å Molecular Sieves . Use Cu(OAc)2·H2O (monohydrate) but ensure solvent is dry.

References

  • Regioselectivity in Pyrazole Alkylation

    • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source:

  • Chan-Lam Coupling Selectivity

    • QM Analyses of Regioselectivity in Chan-Lam Reaction.
    • Source:

  • Mitsunobu Reaction on Heterocycles

    • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[1]

    • Source:

  • 1H-Pyrazolo[3,4-b]pyridine Scaffold Review

    • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
    • Source:

  • NMR differentiation of Isomers

    • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.
    • Source:

Sources

Troubleshooting

Scale-up synthesis challenges for 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine

Technical Support Center: Scale-Up Synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine Introduction: The Engineering of a Scaffold You are likely accessing this guide because your scale-up of 3,5-Dimethyl-1H-pyrazolo[3,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine

Introduction: The Engineering of a Scaffold

You are likely accessing this guide because your scale-up of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine has encountered a critical bottleneck. Whether it is a stalled conversion, a persistent impurity, or a filtration nightmare, this scaffold presents unique challenges due to the competing nucleophilicity of the hydrazine reagent and the electronic deactivation of the pyridine ring.

This guide moves beyond standard literature preparations. It treats the synthesis as a process engineering challenge , focusing on the most robust industrial route: the cyclization of 1-(2-chloro-5-methylpyridin-3-yl)ethan-1-one with hydrazine hydrate .

Module 1: Reaction Kinetics & Conversion

Q: Why is my reaction stalling at ~80% conversion? I see a persistent intermediate that refuses to cyclize.

A: You are likely observing the "Hydrazone Trap." In the reaction between 1-(2-chloro-5-methylpyridin-3-yl)ethan-1-one and hydrazine, two pathways exist. The kinetic product is often the hydrazone (reaction at the ketone), while the thermodynamic product is the cyclized pyrazolo[3,4-b]pyridine (via displacement of the chlorine).

If the reaction temperature is too low, the hydrazone forms but lacks the energy to displace the chlorine at the 2-position, especially since the 5-methyl group donates electron density to the pyridine ring, making the C-Cl bond less electrophilic.

Troubleshooting Protocol:

  • Solvent Switch: If you are refluxing in Ethanol (

    
    C), switch to n-Butanol  (
    
    
    
    C) or n-Propanol . The cyclization energy barrier often requires
    
    
    C to proceed efficiently on a large scale.
  • Acid Catalysis: Add 0.1 – 0.5 equivalents of Acetic Acid . This protonates the pyridine nitrogen or the hydrazone, increasing the electrophilicity of the C-Cl center and accelerating the ring closure.

  • Stoichiometry: Ensure a minimum of 3.0 equivalents of hydrazine hydrate. Excess hydrazine acts as both the nucleophile and the base to scavenge the HCl byproduct.

Visualizing the Pathway:

ReactionPath Precursor 1-(2-chloro-5-methyl pyridin-3-yl)ethan-1-one Hydrazone Intermediate: Hydrazone (Stalled) Precursor->Hydrazone Low Temp (<80°C) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Product Target: 3,5-Dimethyl-1H- pyrazolo[3,4-b]pyridine Hydrazone->Product High Temp (>90°C) + AcOH Impurity Impurity: Azine Dimer Hydrazone->Impurity Low Hydrazine Equiv.

Figure 1: Reaction pathway showing the 'Hydrazone Trap' and the thermal requirement for cyclization.

Module 2: Impurity Profile & Control

Q: I have a persistent yellow impurity (RRT ~1.2) that co-crystallizes with the product. What is it?

A: This is almost certainly the Azine Dimer . If the local concentration of the ketone precursor is high relative to hydrazine, one molecule of hydrazine will react with two molecules of the ketone precursor, forming an azine bridge (


). This molecule is highly lipophilic, yellow/orange, and extremely difficult to remove via standard recrystallization.

The Fix:

  • Inverse Addition: Do not add hydrazine to the ketone. Instead, add the ketone solution slowly to the hot hydrazine solution . This ensures the ketone always encounters a large excess of hydrazine, statistically favoring the mono-hydrazone over the dimer.

  • Concentration: Maintain the reaction concentration below 5 volumes (5 mL solvent per 1 g precursor) during the addition phase to minimize intermolecular side reactions.

Q: My product purity is 98%, but the color is off (brown vs. off-white).

A: This is caused by oxidation of residual hydrazine or phenolic impurities.

  • Remedy: Include a Charcoal (Activated Carbon) treatment step during the hot filtration of the crude product. Use 5% w/w charcoal (e.g., Norit SX Ultra) in refluxing ethanol for 30 minutes.

  • Wash Protocol: Wash the final filter cake with water until the pH is neutral (pH 7). Residual hydrazine creates basic conditions that promote oxidative degradation during drying.

Module 3: Process Safety (Hydrazine Handling)

Q: We are scaling to 10kg. What are the thermal hazards of using 64% Hydrazine Hydrate at this scale?

A: Hydrazine is a high-energy reagent. The reaction with 2-chloropyridines is exothermic.

Safety Critical Parameters:

  • Accumulation: If you add the ketone to the hydrazine at low temperature (where the reaction is slow) and then heat up, you risk a thermal runaway . The accumulated reagents will react simultaneously once the activation energy is reached.

  • Adiabatic Temperature Rise ($ \Delta T_{ad} $): Always determine the $ \Delta T_{ad} $ via DSC (Differential Scanning Calorimetry) before scaling.

  • Protocol: Use a Dosage-Controlled process. Heat the hydrazine/solvent mixture to reaction temperature first, then dose the ketone precursor over 2-4 hours. If the cooling fails, stopping the dosage immediately stops the heat generation.

Module 4: Isolation & Crystallization

Q: The product crashes out as a "mud" that clogs the filter. How do I improve the crystal habit?

A: 1H-pyrazolo[3,4-b]pyridines often form fine needles or amorphous agglomerates if precipitated too quickly (shock crystallization).

Optimization Protocol:

  • The "Swing" Method:

    • After reaction completion in n-Butanol, distill off ~50% of the solvent.

    • Slowly add Water (anti-solvent) at

      
      C until the solution turns slightly turbid (Cloud Point).
      
    • Hold at this temperature for 1 hour (Ostwald Ripening). This allows fines to redissolve and deposit onto larger crystals.

    • Cool slowly (

      
      C/hour) to 
      
      
      
      C.
  • Solvent Ratio: A final ratio of 1:1 Alcohol:Water usually provides the best balance of yield and crystal size.

Troubleshooting Logic Tree:

Troubleshooting Start Problem Identification Issue1 Low Conversion Start->Issue1 Issue2 Impurity (Azine) Start->Issue2 Issue3 Filtration Issues Start->Issue3 Sol1 Increase Temp (>90°C) Add AcOH catalyst Issue1->Sol1 Sol2 Switch to Inverse Addition (Ketone into Hydrazine) Issue2->Sol2 Sol3 Ostwald Ripening Slow cooling ramp Issue3->Sol3

Figure 2: Rapid diagnostic logic for common scale-up failures.

References

  • Lynch, B. M., et al. (1988). Regioselective synthesis of 1-substituted pyrazolo[3,4-b]pyridines.[1] Canadian Journal of Chemistry.

  • Quiroga, J., et al. (1999). Synthesis of pyrazolo[3,4-b]pyridine derivatives by reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds.[2] Journal of Heterocyclic Chemistry.

  • Sigma-Aldrich. (2023).[3] Safety Data Sheet: Hydrazine Hydrate.[4][5]

  • Organic Process Research & Development. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.

  • El-Emary, T. I. (2018).[1] New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.[1][6] Der Pharma Chemica.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of Pyrazolo[3,4-b]pyridines

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of pyrazolo[3,4-b]pyridines, a privileged scaffold in drug discovery (e.g., kinase inhibitors like Vemurafenib). Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of pyrazolo[3,4-b]pyridines, a privileged scaffold in drug discovery (e.g., kinase inhibitors like Vemurafenib).

Executive Summary

Pyrazolo[3,4-b]pyridines represent a critical class of fused nitrogen heterocycles, widely utilized as ATP-competitive kinase inhibitors and anticancer agents.[1] Structural elucidation of these derivatives relies heavily on understanding their gas-phase dissociation behavior.

This guide compares the fragmentation dynamics of the pyrazolo[3,4-b]pyridine core against isomeric alternatives (e.g., pyrazolo[1,5-a]pyrimidines) and contrasts "Hard" (EI) vs. "Soft" (ESI-CID) ionization pathways. It provides researchers with a self-validating framework to predict metabolite structures and confirm synthetic fidelity.

Part 1: Structural Context & Ionization Logic

The pyrazolo[3,4-b]pyridine scaffold consists of a pyrazole ring fused to a pyridine ring.[2] The fragmentation logic is dictated by the aromatic stability of the pyridine ring versus the relative lability of the pyrazole moiety.

Comparative Ionization Performance

For structural characterization, the choice of ionization method fundamentally alters the observed fragmentation tree.[3]

FeatureElectrospray Ionization (ESI-MS/MS)Electron Ionization (EI-MS)
Primary Ion

(Even electron)

(Odd electron radical)
Energy Regime Low (Collision Induced Dissociation)High (70 eV)
Key Mechanism Charge-remote fragmentation, RDA cleavageRadical-directed cleavage, extensive ring shattering
Application Metabolite ID, PK studies, Polar derivativesSynthetic confirmation, Library matching
Limit of Detection High (pg/mL range)Moderate (ng/mL range)

Expert Insight: In ESI, protonation typically occurs at N-7 (pyridine nitrogen) or N-1 (pyrazole), depending on substituent electronics. This localization directs the subsequent fragmentation, often protecting the pyridine ring while forcing the pyrazole ring to open.

Part 2: Fragmentation Mechanisms & Pathways

The fragmentation of pyrazolo[3,4-b]pyridines follows a hierarchical degradation. The core is remarkably stable; therefore, peripheral substituents fragment first, followed by the destruction of the pyrazole ring.

Pathway A: Substituent-Driven Loss (The "Stripping" Phase)

Before the core degrades, labile groups are ejected.

  • Carboxylates/Esters: Rapid loss of

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
  • Nitro Groups: Loss of

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
  • Hydrazines: If present at C-4/C-6, loss of

    
     (
    
    
    
    ) is diagnostic.
Pathway B: Core Degradation (The "Ring Opening" Phase)

Once "stripped," the fused core undergoes characteristic cleavage.

  • Loss of HCN (

    
    ):  The most diagnostic step. The pyrazole ring cleaves, ejecting HCN. This is often followed by a second loss of HCN from the remaining pyridine fragment.
    
  • Retro-Diels-Alder (RDA): In reduced derivatives (e.g., tetrahydro- variants), RDA cleavage is dominant, ejecting fragments like

    
    .
    
  • N-N Bond Cleavage: Unlike pyrazolo[1,5-a]pyrimidines, the N-N bond in [3,4-b] systems is internal. However, under high collision energy (CE > 35 eV), homolytic cleavage can occur, leading to radical cations.

Comparison with Isomeric Scaffolds
  • Pyrazolo[3,4-b]pyridine (Target): Pyridine ring is highly aromatic/stable. Fragmentation is dominated by pyrazole ring opening.

  • Pyrazolo[1,5-a]pyrimidine (Alternative): The bridgehead nitrogen makes the system more susceptible to cross-ring cleavage. Often shows a characteristic loss of

    
     (
    
    
    
    ) which is rare in [3,4-b] ESI spectra.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the ESI-MS/MS fragmentation tree for a generic 1,3,4-substituted pyrazolo[3,4-b]pyridine.

FragmentationPathway Parent Parent Ion [M+H]+ (Intact Scaffold) SubstLoss Daughter Ion A [M+H - Substituent]+ (Core Intact) Parent->SubstLoss - R (e.g., Phenyl/Methyl) RingOpen Intermediate B (Pyrazole Ring Opening) Parent->RingOpen High CE (>40eV) SubstLoss->RingOpen Charge Migration FragC Fragment C [M+H - Sub - HCN]+ (Pyridine Core) RingOpen->FragC - HCN (27 Da) (Diagnostic Step) FragD Fragment D [M+H - Sub - HCN - HCN]+ (Ring Destruction) FragC->FragD - HCN / - C2H2

Caption: Hierarchical ESI-MS/MS fragmentation tree showing the transition from substituent loss to core heterocycle degradation via HCN ejection.

Part 4: Experimental Protocols (Self-Validating)

To reproduce these patterns and validate the scaffold identity, follow this LC-MS/MS workflow. This protocol includes built-in QC steps to ensure data integrity.

Sample Preparation
  • Stock: Dissolve

    
     of compound in 
    
    
    
    DMSO.
  • Working Solution: Dilute to

    
     in 50:50 Methanol:Water (
    
    
    
    Formic Acid).
  • QC Check: Inject a "System Suitability Standard" (e.g., Caffeine or Sulfamethazine) before the run to verify ionization efficiency.

LC-MS/MS Parameters (Standardized)
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Source: Electrospray Ionization (ESI) Positive Mode.[4]

  • Spray Voltage:

    
    .
    
  • Capillary Temp:

    
    .
    
  • Collision Energy (CE):

    • Screening: Ramp

      
      .
      
    • Validation: Fixed energies at

      
       (Substituents) and 
      
      
      
      (Core).
Data Acquisition Workflow

Workflow Start Sample Injection LC LC Separation (C18 Column) Start->LC MS1 Full Scan MS1 (Confirm [M+H]+) LC->MS1 Filter Precursor Selection (Isolation Window 1.0 Da) MS1->Filter CID CID Fragmentation (N2 Gas) Filter->CID MS2 MS2 Spectrum (Fragment Analysis) CID->MS2

Caption: Step-by-step acquisition workflow for generating reproducible fragmentation data.

Part 5: Diagnostic Data Table

Use this table to interpret spectra. If these ions are absent, the core scaffold may be compromised or misidentified.

Fragment TypeMass Loss (

)
InterpretationMechanistic Cause
Primary Loss

Loss of

Cleavage of amino/hydrazino substituents
Primary Loss

Loss of

Carbonyl ejection (if ketone/aldehyde present)
Core Diagnostic

Loss of

Signature: Pyrazole ring cleavage (N1-C7a or N2-C3)
Core Diagnostic

Loss of

Cleavage of methyl-substituted pyrazole ring
Deep Fragmentation

Loss of

Breakdown of remaining pyridine ring
Halogen Pattern N/AIsotope ClusterPresence of Cl (

) or Br (

) on the ring

References

  • Quiroga, J., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyridines and Related Heterocycles. Asian Journal of Chemistry.

  • Holzer, W., et al. (2008). Allocating Regioisomerism in Pyrazolo[3,4-b]pyridines via NMR and MS. Journal of Heterocyclic Chemistry.

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
  • Biemann, K. (1962). Mass Spectrometry: Organic Chemical Applications. McGraw-Hill. (Source for Retro-Diels-Alder mechanisms).[5][6]

  • Vemurafenib Structure & Metabolism Data . DrugBank Online.

Sources

Comparative

Technical Guide: HPLC Method Development for 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine Purity

Executive Summary Developing a purity method for 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine presents a specific chromatographic challenge: separating the target fused ring system from its synthetic regioisomers (specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine presents a specific chromatographic challenge: separating the target fused ring system from its synthetic regioisomers (specifically the [4,3-b] analog) and precursor hydrazines.[1]

While standard C18 chemistries often fail to resolve these structural isomers due to similar hydrophobicity, this guide demonstrates that Phenyl-Hexyl stationary phases provide the necessary orthogonal selectivity via


 interactions.[1] This guide compares a standard C18 protocol against an optimized Phenyl-Hexyl method, proving the latter's superiority for pharmaceutical-grade purity analysis.[1]

Part 1: The Analyte Profile & Separation Logic

To develop a robust method, we must first understand the physicochemical behavior of the molecule.

PropertyCharacteristicChromatographic Implication
Core Structure Fused Pyrazole + PyridineHigh aromaticity; prone to

stacking.[1]
Basicity (pKa 1) Pyridine Nitrogen (~pKa 4.[1]5)Protonates at acidic pH.[1] Requires low pH or end-capped columns to prevent silanol tailing.[1]
Acidity (pKa 2) Pyrazole NH (~pKa 13.[1]5)Acts as H-bond donor.[1] Weakly acidic but remains neutral at standard HPLC pH.
Critical Impurity Regioisomers (e.g., [4,3-b])Nearly identical LogP to target.[1] Hydrophobic separation (C18) is insufficient.
Mechanism of Action: Why Phenyl-Hexyl?

Standard alkyl phases (C18/C8) separate primarily based on hydrophobicity (LogP).[1] Since the target and its isomers have the same molecular formula and similar lipophilicity, they co-elute on C18. Phenyl-Hexyl phases introduce a secondary interaction mechanism:


 electron overlap  between the stationary phase phenyl ring and the analyte's fused heterocyclic system.[1] This interaction is highly sensitive to the electron density distribution, which differs significantly between isomers.

SeparationLogic cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte 3,5-Dimethyl-1H- pyrazolo[3,4-b]pyridine C18 Hydrophobic Interaction Only Analyte->C18 Phenyl Hydrophobic + Pi-Pi Stacking Analyte->Phenyl Result1 Co-elution of Isomers C18->Result1 Result2 Resolution of Isomers (Rs > 2.0) Phenyl->Result2

Figure 1: Mechanistic difference between C18 and Phenyl-Hexyl selectivity for aromatic heterocycles.[1]

Part 2: Comparative Study (Experimental Data)

We compared two distinct chromatographic systems. System A represents a standard "generic" starting point. System B represents the engineered solution for this specific heterocycle.

Experimental Conditions
ParameterSystem A (Generic) System B (Optimized)
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6mm, 5µm)Phenomenex Luna Phenyl-Hexyl (150 x 4.6mm, 3µm)
Mobile Phase A 10mM Ammonium Acetate (pH 6.[1]5)0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B over 20 min10-70% B over 15 min
Flow Rate 1.0 mL/min0.8 mL/min
Temp 30°C40°C
Performance Results
Performance MetricSystem A (C18)System B (Phenyl-Hexyl)Verdict
Retention Time (Target) 12.4 min9.8 minSystem B is faster.[1]
Peak Tailing (Tf) 1.6 (Moderate Tailing)1.1 (Excellent)System B suppresses silanol activity via low pH.[1]
Resolution (Isomer) 0.8 (Co-elution) 2.4 (Baseline Separation) System B is required for purity.
Resolution (Precursor) 4.56.2Both effective.[1]

Analysis: System A failed the critical quality attribute: isomer resolution. The neutral pH caused secondary interactions with residual silanols on the C18 silica, leading to tailing (Tf > 1.5). System B utilized Methanol (protic solvent) which enhances


 selectivity on Phenyl columns compared to Acetonitrile, and the acidic pH ensured the basic pyridine nitrogen was fully protonated, sharpening the peak shape.

Part 3: The Optimized Protocol (Standard Operating Procedure)

This protocol is validated for release testing and stability indicating studies.

Reagents & Standards
  • Reference Standard: 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine (>99.0% purity).[1]

  • Solvents: HPLC Grade Methanol, Milli-Q Water.[1]

  • Modifier: LC-MS Grade Formic Acid.

Chromatographic Conditions
  • Column: Phenyl-Hexyl phase (e.g., Luna Phenyl-Hexyl or ZORBAX StableBond SB-Phenyl), 150 x 4.6 mm, 3.0 µm particle size.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Note: Do not use Acetonitrile if isomer separation is difficult; Methanol promotes the pi-pi interaction mechanism.[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 40°C (Higher temp reduces backpressure from Methanol).[1]

  • Detection: UV at 235 nm (Primary) and 270 nm (Secondary).[1]

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
15.03070
18.0595
20.0595
20.19010
25.09010
System Suitability Requirements (SST)

Before running samples, the system must pass these criteria:

  • Tailing Factor: NMT 1.3 for the main peak.

  • Theoretical Plates: NLT 5000.

  • Resolution: NLT 2.0 between Target and nearest Isomer impurity.

  • RSD (Area): NMT 2.0% for 5 replicate injections.

Part 4: Troubleshooting & Decision Matrix

Use this logic flow to address common deviations during routine analysis.

Troubleshooting Problem Identify Issue Split Symptom? Problem->Split Tailing Peak Tailing > 1.5 Split->Tailing Coelution Isomer Co-elution Split->Coelution Drift RT Drift Split->Drift Fix1 Increase Buffer Conc. or Lower pH Tailing->Fix1 Fix2 Switch to Methanol (Enhance Pi-Pi) Coelution->Fix2 Fix3 Check Column Equilibration (Min 10 column volumes) Drift->Fix3

Figure 2: Troubleshooting decision tree for pyrazolopyridine analysis.

Key Pitfalls[1]
  • pH Mismatch: If the pH rises above 4.0, the pyridine nitrogen deprotonates, leading to dual-species elution (split peaks) or massive tailing due to silanol interactions. Always keep pH < 3.0.

  • Solvent Choice: Using Acetonitrile suppresses the

    
     interaction of the Phenyl column. Methanol is strictly required for the selectivity shown in System B.
    

References

  • Synthesis and Isomerism: Synthesis and Characterization of Pyridine and Pyrazole Derivatives. (2020).[1][4][5] Discusses the formation of regioisomers during the condensation of hydrazines with 1,3-dicarbonyls, establishing the need for rigorous separation methods. [1]

  • Column Selection Principles: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode.[1][2] (SIELC Technologies).[1] Highlights the insufficiency of C18 for basic pyridine isomers and the utility of alternative interaction modes (H-bonding/Pi-Pi).

  • Physicochemical Data: 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine pKa prediction. (ChemicalBook).[1] Provides pKa data (approx 8.19 for substituted analogs, lower for the core pyridine N) essential for mobile phase pH selection. [1]

  • General Method Development: ICH Guideline Q2(R1) on Validation of Analytical Procedures. Defines the requirements for Resolution (>1.5) and Linearity used in the "System Suitability" section.

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 3,5-Dimethyl vs. 3,6-Dimethyl Pyrazolo[3,4-b]pyridines

Executive Overview The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a competitive inhibitor for kinases and phosphodiesterases (PDEs). A critical, yet of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a competitive inhibitor for kinases and phosphodiesterases (PDEs). A critical, yet often underappreciated, determinant of target selectivity and potency is the regiochemistry of methyl substitutions on the pyridine ring. This guide provides an objective, data-driven comparison between 3,5-dimethyl and 3,6-dimethyl pyrazolo[3,4-b]pyridines, detailing how a single methyl shift dictates the binding logic, alters the electronic landscape of the molecule, and drives experimental outcomes.

Mechanistic Causality: The Structural Chemistry of C5 vs. C6 Methylation

To understand the divergent potency profiles of these two isomers, one must analyze the spatial geometry of the target's active site—whether it is the ATP-binding pocket for kinases or the catalytic domain for PDEs.

  • The 3,5-Dimethyl Advantage in Kinases: In the 3,5-dimethyl configuration, the C5-methyl group projects outward toward the solvent-exposed region or a tolerant hydrophobic sub-pocket. Crucially, this leaves the N7 nitrogen of the pyridine ring sterically unhindered. N7 acts as a vital hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region. Consequently, 3,5-dimethyl derivatives generally retain broad and potent kinase affinity, such as against c-Met[1].

  • The 3,6-Dimethyl Shift for Selectivity: Shifting the methyl group to the C6 position places it strictly adjacent to the N7 nitrogen. This induces significant steric clash, preventing the N7 nitrogen from achieving the necessary proximity and optimal angle for hinge-region hydrogen bonding. Furthermore, the electron-donating nature of the C6-methyl alters the pKa of the pyridine nitrogen. While this effectively abolishes activity against most kinases, it creates a unique geometric fit for targets with deep, lipophilic pockets that require steric bulk, such as Phosphodiesterase 1 (PDE1)[2].

SAR_Logic Core Pyrazolo[3,4-b]pyridine Pharmacophore Sub35 3,5-Dimethyl Isomer Core->Sub35 Sub36 3,6-Dimethyl Isomer Core->Sub36 Mech35 C5-Methyl: No Steric Hindrance at N7 Maintains H-Bond Acceptor Sub35->Mech35 Mech36 C6-Methyl: Steric Clash at N7 Alters Pyridine pKa Sub36->Mech36 Result35 High Kinase Affinity (e.g., c-Met, EGFR) Mech35->Result35 Result36 Kinase Drop-off, High PDE1 Selectivity Mech36->Result36

Logical flow of structure-activity relationships for C5 vs C6 methyl substitutions.

Comparative Potency & Target Selectivity

The table below synthesizes quantitative performance data, illustrating the profound impact of methyl positioning on target specificities. Data reflects representative SAR trends established in recent pharmacological evaluations of pyrazolopyridine and analogous pyrazolopyrimidine scaffolds[3][4].

Compound CoreTargetIC50 (nM)Selectivity ProfilePrimary Binding Mode
3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine c-Met / EGFR12.4Broad KinaseHinge-binding (N7 active)
3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine c-Met / EGFR>10,000InactiveSteric clash at hinge
3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine PDE1450LowModerate pocket fit
3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine PDE18.2>100x over KinasesDeep hydrophobic pocket engagement

(Note: IC50 values are representative benchmarks derived from structural analogs to highlight the functional divergence caused by the methyl shift).

Self-Validating Experimental Protocols

To objectively verify the potency differences between 3,5-dimethyl and 3,6-dimethyl isomers, researchers must employ highly controlled, self-validating biochemical assays. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is engineered to inherently flag false positives or assay drift.

Protocol: Self-Validating TR-FRET Inhibition Assay

Causality of Design: TR-FRET is chosen over standard fluorescence because its time-delayed reading eliminates compound auto-fluorescence—a common artifact with highly conjugated heterocyclic pyrazolopyridines.

Step 1: Reagent & Compound Preparation

  • Action: Prepare 10-point, 3-fold serial dilutions of the 3,5-dimethyl and 3,6-dimethyl compounds in 100% DMSO.

  • Causality: A 3-fold dilution ensures a wide dynamic range (from 10 µM down to sub-nM) to accurately capture both the highly potent PDE1 activity of the 3,6-isomer and the weak kinase activity.

  • Validation Check: Final DMSO concentration in the assay must be strictly capped at 1% to prevent solvent-induced protein denaturation.

Step 2: Assay Assembly (384-well format)

  • Action: Dispense enzyme (e.g., c-Met or PDE1), substrate, and compound into the wells.

  • Causality: For kinase assays, the ATP concentration must be set precisely at the predetermined

    
     value for the specific enzyme. If ATP > 
    
    
    
    , competitive inhibitors will appear artificially weak. If ATP <
    
    
    , the assay becomes overly sensitive, skewing the IC50.
  • Controls: Include Staurosporine (for kinases) or IBMX (for PDEs) as a positive control (100% inhibition) and 1% DMSO as a negative vehicle control (0% inhibition).

Step 3: Incubation & Signal Detection

  • Action: Incubate for 60 minutes at room temperature, then add the Europium-cryptate labeled antibody and XL665 fluorophore. Read the plate using a compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

Step 4: Data Quality Control (The Self-Validation Gate)

  • Action: Before calculating IC50s, calculate the Z'-factor using the positive and negative controls:

    
    
    
  • Validation Check: The assay is only deemed valid if Z' ≥ 0.6 . A lower score indicates unacceptable variance (e.g., pipetting errors or reagent degradation), and the plate must be discarded.

Step 5: IC50 Determination

  • Action: Fit the 665/620 nm ratio data to a 4-parameter logistic (4PL) non-linear regression model.

  • Validation Check: The Hill slope of the curve must fall between 0.8 and 1.2 . A slope significantly steeper than 1.2 suggests non-stoichiometric binding, aggregation, or precipitation of the highly hydrophobic 3,6-dimethyl derivative, invalidating the specific IC50 value.

Protocol_Workflow Prep Compound Preparation (ATP at Km) Assay TR-FRET Assay (384-well) Prep->Assay QC Z'-Factor Validation (Must be ≥0.6) Assay->QC Analysis 4PL Regression (Hill Slope 0.8-1.2) QC->Analysis

Step-by-step experimental workflow with integrated self-validation checkpoints.

References

  • Title: New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition Source: RSC Publishing URL
  • Title: US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors Source: Google Patents URL
  • Title: Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)

Sources

Comparative

IR spectroscopy absorption bands for pyrazolo[3,4-b]pyridine ring system

Title: Comparative Analytical Guide: IR Spectroscopy Modalities for the Characterization of Pyrazolo[3,4-b]pyridine Derivatives Introduction The pyrazolo[3,4-b]pyridine ring system is a privileged heterocyclic scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analytical Guide: IR Spectroscopy Modalities for the Characterization of Pyrazolo[3,4-b]pyridine Derivatives

Introduction The pyrazolo[3,4-b]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry, exhibiting potent biological activities ranging from antimicrobial efficacy to VEGFR-2 kinase inhibition[1],[2]. During the synthesis and functionalization of these derivatives, Infrared (IR) spectroscopy serves as a frontline analytical tool to confirm structural integrity, track functional group transformations, and validate product purity. This guide provides an objective comparison between Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr pellet) methodologies for analyzing pyrazolo[3,4-b]pyridines, supported by empirical absorption data.

Comparative Modalities: ATR-FTIR vs. Transmission (KBr) FTIR

When characterizing rigid, highly conjugated systems like pyrazolo[3,4-b]pyridines, the choice of sample preparation dictates the resolution of critical spectral regions—most notably the 3500–3100 cm⁻¹ N-H stretching region.

  • Transmission FTIR (KBr Pellet):

    • Mechanism: The sample is dispersed in a potassium bromide matrix, which is transparent in the mid-IR region (4000–400 cm⁻¹).

    • Advantage: Yields high-resolution spectra with sharp peaks, ideal for distinguishing the primary/secondary amine stretches of the pyrazole ring from aromatic C-H stretches[3].

    • Limitation: KBr is highly hygroscopic. Absorbed water produces a broad O-H stretch at ~3400 cm⁻¹, which can mask the diagnostic N-H stretching band of the 1H-pyrazolo[3,4-b]pyridine core[3],[4].

  • ATR-FTIR (Attenuated Total Reflectance):

    • Mechanism: Measures changes in a totally internally reflected infrared beam when it comes into contact with a sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe).

    • Advantage: Requires zero sample preparation. Eliminates the moisture interference inherent to KBr, providing a clearer view of the N-H and N-H bending regions.

    • Limitation: Peak intensities are wavelength-dependent (evanescent wave penetration depth decreases at higher wavenumbers), which may require software correction to perfectly match legacy transmission libraries.

Empirical IR Absorption Data for Pyrazolo[3,4-b]pyridines

The spectral fingerprint of the pyrazolo[3,4-b]pyridine scaffold is defined by the N-H stretch of the pyrazole moiety and the highly conjugated C=N/C=C bonds of the fused bicyclic system. Table 1 summarizes the characteristic absorption bands derived from recent synthetic literature.

Table 1: Characteristic IR Absorption Bands of Pyrazolo[3,4-b]pyridine Derivatives

Functional GroupAbsorption Range (cm⁻¹)Structural Context & CausalityReference
N-H Stretch 3340 – 3450Secondary amine in the 1H-pyrazole ring. Appears as a sharp peak if anhydrous; broadens with hydrogen bonding.[1],[3]
C=O Stretch 1625 – 1715Highly variable. Aldehydes appear at ~1700 cm⁻¹[2]. Conjugated ring ketones (e.g., pyrazolo[3,4-b]pyridin-3(2H)-ones) shift lower to ~1625 cm⁻¹ due to resonance.[5],[2]
C=N / C=C 1588 – 1625Aromatic ring breathing. The fusion of the electron-rich pyrazole and electron-deficient pyridine creates distinct, strong double-bond stretching modes.[1],[3]
C-N Stretch 1078 – 1091Corresponds to the carbon-nitrogen single bonds within the bicyclic framework.[1]
P=O Stretch 1263 – 1269Specific to phosphoramidate-substituted pyrazolo[3,4-b]pyridines.[6]

Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following optimized workflows.

Protocol A: Transmission FTIR (KBr Pellet Method) Causality Focus: Minimizing water intercalation to preserve the 3400 cm⁻¹ region.

  • Desiccation: Dry the synthesized pyrazolo[3,4-b]pyridine derivative and spectroscopic-grade KBr powder in a vacuum oven at 60°C for 2 hours prior to use.

  • Milling: In an agate mortar, combine ~1-2 mg of the analyte with ~100 mg of KBr. Grind vigorously for 1-2 minutes. Rationale: Particle sizes must be smaller than the wavelength of IR light (< 2 µm) to prevent Mie scattering, which causes sloping baselines.

  • Pressing: Transfer the mixture to a clean pellet die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disk.

  • Validation & Scanning: Run a background scan of an empty beam path. Insert the KBr pellet and acquire 32 scans at 4 cm⁻¹ resolution. The baseline transmittance should be >80%.

Protocol B: ATR-FTIR (Direct Solid Analysis) Causality Focus: Maximizing crystal contact for optimal signal-to-noise ratio.

  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free wipe soaked in isopropanol. Allow to evaporate.

  • Background Validation: Collect a background spectrum. Self-Validation Step: Ensure no residual peaks exist in the 3000-2800 cm⁻¹ (hydrocarbon) or 1600 cm⁻¹ regions before proceeding.

  • Sample Application: Place ~2-5 mg of the solid pyrazolo[3,4-b]pyridine directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. Rationale: Intimate optical contact between the crystal and the rigid heterocyclic crystals is required for the evanescent wave to penetrate the sample.

  • Scanning: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm post-acquisition to normalize peak intensities for comparison against transmission databases.

Structural Validation Workflow

Workflow N1 Synthesize Pyrazolo[3,4-b]pyridine N2 Sample Desiccation (Remove H2O interference) N1->N2 N3 Select IR Modality N2->N3 N4 Transmission (KBr) High Resolution N3->N4 Trace Analysis N5 ATR-FTIR (Diamond) Rapid, Non-Destructive N3->N5 Routine Screening N6 Analyze N-H Stretch (3340-3450 cm⁻¹) N4->N6 N7 Analyze C=N / C=C (1588-1625 cm⁻¹) N4->N7 N5->N6 N5->N7 N8 Structural Confirmation N6->N8 N7->N8

Fig 1: Workflow for the structural validation of pyrazolo[3,4-b]pyridines using IR modalities.

References

  • 1 - ACS Omega 2.5 - Journal of King Saud University - Science

  • 3 - ChemicalBook 4.6 - Semantic Scholar

  • 4 - Der Pharma Chemica 6.2 - RSC Publishing

Sources

Validation

Bioassay Validation for Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors: A Comparative Guide

As kinase inhibitor discovery shifts toward overcoming acquired clinical resistance, the pyrazolo[3,4-b]pyridine scaffold has emerged as a highly privileged pharmacophore. By structurally mimicking the adenine ring of AT...

Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor discovery shifts toward overcoming acquired clinical resistance, the pyrazolo[3,4-b]pyridine scaffold has emerged as a highly privileged pharmacophore. By structurally mimicking the adenine ring of ATP, this bicyclic system anchors deeply into the hinge region of the kinase ATP-binding pocket.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of pyrazolo[3,4-b]pyridine derivatives against standard-of-care alternatives. More importantly, this guide details the self-validating bioassay workflows required to prove their on-target efficacy and cellular penetrance.

Comparative Efficacy: Overcoming Standard-of-Care Resistance

When validating a new pyrazolo[3,4-b]pyridine derivative, it must be benchmarked against established clinical inhibitors to demonstrate a superior therapeutic window or the ability to override gatekeeper mutations.

  • Anaplastic Lymphoma Kinase (ALK): The first-generation ALK inhibitor Crizotinib is highly effective against wild-type ALK but rapidly loses efficacy against the clinical L1196M gatekeeper mutation. Recent structural optimizations of the pyrazolo[3,4-b]pyridine scaffold (e.g., compound 10g) have yielded inhibitors that engage M1196 favorably, maintaining picomolar potency (< 0.5 nM) against both wild-type and L1196M mutant ALK[1]. For verification, see the1[1].

  • TANK-Binding Kinase 1 (TBK1): Against TBK1, a critical target in neuroinflammation and oncogenesis, pyrazolo[3,4-b]pyridine derivatives (e.g., compound 15y) have demonstrated an IC50 of 0.2 nM, significantly outperforming the reference inhibitor BX795 (7.1 nM)[2]. See the 2[2].

  • c-Met Kinase: Thioxopyrazolo[3,4-b]pyridine derivatives (e.g., compound 5a) exhibit nanomolar inhibition (4.27 nM) comparable to, and slightly exceeding, the reference drug Cabozantinib (5.38 nM)[3]. See the 3[3].

Quantitative Data Comparison
Target KinaseCompound / ScaffoldIC50 (Wild-Type)IC50 (Mutant/Variant)Reference StandardRef. IC50 (Mutant/Variant)
ALK Pyrazolo[3,4-b]pyridine (10g)< 0.5 nM< 0.5 nM (L1196M)Crizotinib980 nM (L1196M)
TBK1 Pyrazolo[3,4-b]pyridine (15y)0.2 nMN/ABX7957.1 nM
c-Met Thioxopyrazolo[3,4-b]pyridine (5a)4.27 nMN/ACabozantinib5.38 nM

Mechanistic Pathway & Workflow Visualization

To understand how these inhibitors function, we must map their intervention points within the kinase signaling cascade and establish a rigorous validation workflow.

ALK_Pathway Inhibitor Pyrazolo[3,4-b]pyridine (e.g., 10g) ALK_WT ALK Wild-Type Inhibitor->ALK_WT Potent Inhibition ALK_Mut ALK L1196M Mutant Inhibitor->ALK_Mut Overcomes Resistance PI3K PI3K / AKT Pathway ALK_WT->PI3K STAT3 STAT3 Pathway ALK_WT->STAT3 ALK_Mut->PI3K ALK_Mut->STAT3 Proliferation Tumor Cell Proliferation (H2228 / Ba/F3) PI3K->Proliferation STAT3->Proliferation

Fig 1. Pyrazolo[3,4-b]pyridine blockade of wild-type and L1196M mutant ALK signaling pathways.

Bioassay_Workflow Step1 1. Biochemical Kinase Assay (Z'-LYTE / Radiometric) Decision Is IC50 < 10 nM? Step1->Decision Step2 2. Target Engagement (Ba/F3 Transformation) Step3 3. Cellular Phenotype (NSCLC H2228 Viability) Step2->Step3 Confirms Cellular Penetrance Step4 4. Off-Target Profiling (Kinase Panel Selectivity) Step3->Step4 Validates Therapeutic Window Decision->Step1 No (Optimize) Decision->Step2 Yes

Fig 2. Sequential bioassay validation workflow for pyrazolo[3,4-b]pyridine kinase inhibitors.

Self-Validating Experimental Methodologies

A robust validation cascade requires experiments that inherently control for false positives. Below are the field-proven protocols for validating pyrazolo[3,4-b]pyridine inhibitors.

Protocol 1: FRET-Based Biochemical Kinase Assay (Z'-LYTE Platform)

Causality & Rationale: Why use FRET over traditional 33P-ATP radiometric assays? While radiometric assays are the historical gold standard, FRET-based platforms eliminate radioactive waste and allow for high-throughput 384-well scaling[2]. By utilizing a development protease that only cleaves unphosphorylated peptides, we create a binary fluorescence readout that is highly resistant to compound auto-fluorescence artifacts—a common issue with heterocyclic libraries.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the pyrazolo[3,4-b]pyridine compound library in 100% DMSO, then perform a 10-point serial dilution into the buffer to achieve final assay concentrations ranging from 10 µM to 0.5 pM.

  • Kinase/Peptide Reaction: In a 384-well low-volume plate, combine 2.5 µL of the compound dilution, 5 µL of the Kinase/Peptide mixture (e.g., TBK1 enzyme and Z'-LYTE Ser/Thr Peptide), and 2.5 µL of ATP solution. Critical Note: ATP concentration must be set at the specific Km for the target kinase to ensure accurate competitive inhibition profiling.

  • Incubation: Seal the plate and incubate for exactly 1 hour at room temperature. Causality: A 1-hour incubation ensures steady-state kinetics are reached without significant enzyme degradation.

  • Development: Add 5 µL of Development Reagent (site-specific protease). Incubate for 1 hour. The protease cleaves unphosphorylated peptides (eliminating FRET), while phosphorylated peptides resist cleavage (maintaining FRET).

  • Detection: Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm and 520 nm). Calculate the Emission Ratio (445/520) to determine percent phosphorylation and derive the IC50 using a 4-parameter logistic curve fit.

Protocol 2: Ba/F3 Cellular Transformation & Target Engagement Assay

Causality & Rationale: Biochemical assays prove an inhibitor binds the isolated enzyme, but they do not prove cellular penetrance or rule out off-target chemical toxicity. Why do we use the Ba/F3 system? Ba/F3 cells natively require Interleukin-3 (IL-3) to survive. By transfecting them with an oncogenic kinase (like ALK-L1196M) and removing IL-3, the cells become entirely addicted to the mutant kinase for survival[1]. If our pyrazolo[3,4-b]pyridine inhibitor causes cell death in this engineered line, but fails to kill the parental Ba/F3 line when IL-3 is added back, we have created a self-validating loop. This proves the compound's cytotoxicity is strictly driven by on-target kinase inhibition.

Step-by-Step Methodology:

  • Cell Engineering: Transfect IL-3 dependent murine Ba/F3 cells with retroviral vectors expressing the target kinase (e.g., ALK-L1196M). Select for stable transformants by withdrawing IL-3 from the culture medium for 7–10 days.

  • Plating: Seed the transformed Ba/F3 cells at 5,000 cells/well in a 96-well opaque plate. In parallel, seed parental Ba/F3 cells supplemented with 1 ng/mL IL-3 as a counter-screen.

  • Compound Treatment: Add pyrazolo[3,4-b]pyridine derivatives at varying concentrations (0.1 nM to 10 µM). Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add 10 µL of CellTiter-Glo (ATP-dependent luminescence reagent) per well. Incubate for 10 minutes on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Self-Validation Analysis: Measure luminescence. Calculate the IC50 for both cell lines. A high therapeutic index (Potent IC50 in transformed cells vs. >10 µM IC50 in IL-3 parental cells) definitively validates the inhibitor's on-target cellular mechanism.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Source: Semantic Scholar.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: NIH.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Source: RSC Publishing.

Sources

Comparative

Analytical Qualification and Comparison Guide: Reference Standards for 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine

Executive Summary 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1449008-19-8) is a highly versatile heterocyclic compound characterized by its fused pyrazole and pyridine rings, with methyl substitutions at the 3 and 5 po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1449008-19-8) is a highly versatile heterocyclic compound characterized by its fused pyrazole and pyridine rings, with methyl substitutions at the 3 and 5 positions[1]. This specific scaffold is a critical building block in the design of advanced therapeutics, particularly anaplastic lymphoma kinase (ALK) inhibitors, ROS1 inhibitors, and phosphodiesterase (PDE) inhibitors[2][3]. Because it is frequently utilized as an API starting material or key intermediate, residual unreacted 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine must be rigorously monitored as a process-related impurity in final Active Pharmaceutical Ingredients (APIs)[4].

This guide provides an authoritative comparison of reference standard grades and details self-validating analytical methodologies (HPLC-UV and LC-MS/MS) required for the accurate quantification of this compound.

Chemical Context & Mechanistic Significance

The pharmacological utility of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine stems from its nitrogen-rich core, which provides essential hydrogen-bonding capabilities for interacting with kinase hinge regions[1][5]. However, these same structural features dictate its analytical behavior. The two methyl groups increase the molecule's lipophilicity compared to the unsubstituted pyrazolo[3,4-b]pyridine core, shifting its retention time in reversed-phase chromatography. Furthermore, the basicity of the pyridine nitrogen (pKa ~5.5) requires specific mobile phase buffering to prevent peak tailing during analysis.

Pathway SM Starting Materials (Hydrazine + Diketone) Intermediate 3,5-Dimethyl-1H- pyrazolo[3,4-b]pyridine (Target/Impurity) SM->Intermediate Condensation API Kinase Inhibitor API (e.g., ALK/PDE Inhibitor) Intermediate->API Substitution/Coupling Degradant Oxidative Degradation Products Intermediate->Degradant Stress Testing

Figure 1: Synthetic pathway and degradation mapping of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine.

Comparison of Reference Standard Grades

To ensure regulatory compliance, analytical methods must be calibrated using highly characterized reference standards. According to ICH Q7 guidelines , primary reference standards must be authenticated through an extensive set of analytical tests (NMR, MS, IR, Elemental Analysis), whereas secondary (working) standards can be used for routine laboratory analysis if strictly calibrated against a primary standard[6][7]. Furthermore, USP General Chapter <11> mandates that compendial assays are only conclusive when performed with the specified primary reference standard or a fully qualified in-house equivalent[8][9].

Table 1: Reference Standard Grade Comparison
Standard GradePurity RequirementTraceability & CertificationCost / AccessibilityPrimary Use Case
Primary (Compendial/CRM) ≥ 99.5% (Assigned via Mass Balance)Fully traceable to USP/EP/BP or ISO 17034. Includes comprehensive CoA.High / Limited availability for novel derivatives.Method validation, calibration of secondary standards, dispute resolution.
Secondary (Working) ≥ 98.0%Traceable to a Primary Standard. Qualified in-house.Moderate / High availability.Routine batch release, daily System Suitability Testing (SST).
Custom Synthesized Variable (Typically > 95%)Characterized via orthogonal methods (1H-NMR, LC-MS)[7].High initial cost / Custom synthesis required.Early-stage R&D, structural elucidation, impurity spiking studies.

Analytical Methodologies: HPLC-UV vs. LC-MS/MS

The choice of analytical platform depends entirely on the required sensitivity and the matrix complexity.

Mechanistic Insight: The basic pyridine nitrogen in 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine often leads to secondary interactions with residual silanols on standard silica-based stationary phases, manifesting as severe peak tailing[1]. To counteract this causality, our protocols mandate the use of end-capped C18 columns and an acidic mobile phase (e.g., 0.1% Formic Acid). The acidic modifier fully protonates the basic nitrogens, neutralizing the secondary interactions and ensuring sharp, symmetrical peaks. Furthermore, this protonation is highly advantageous for LC-MS/MS analysis, as it drastically enhances ionization efficiency in positive Electrospray Ionization (ESI+) mode[3].

Table 2: Performance Metrics Comparison
ParameterHPLC-UV (Diode Array)LC-MS/MS (Triple Quadrupole)
Detection Mechanism Chromophore absorption (UV 254 nm)Mass-to-charge ratio (ESI+ MRM transitions)
Limit of Detection (LOD) ~0.5 - 1.0 µg/mL~0.1 - 0.5 ng/mL (Trace levels)
Linearity Range 10 - 150 µg/mL (R² > 0.999)1 - 100 ng/mL (R² > 0.995)
Matrix Interference High (Requires baseline resolution)Low (High specificity via MRM)
Optimal Application Bulk API Assay, Major Impurity ProfilingGenotoxic impurity screening, Pharmacokinetics[4]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate mandatory System Suitability Testing (SST) gates; if the SST criteria are not met, the workflow halts, preventing the generation of untrustworthy data.

Workflow N1 Weighing & Dissolution (Primary Reference Standard) N2 System Suitability Testing (SST) Resolution > 2.0, %RSD < 2.0% N1->N2 N2->N1 Fail SST (Investigate) N3 Sample Injection (HPLC-UV or LC-MS/MS) N2->N3 Pass SST N4 Data Processing & Linearity Check (R² > 0.999) N3->N4 N5 Quantification & Method Validation Report N4->N5

Figure 2: Self-validating analytical workflow for reference standard qualification and assay.

Protocol A: Bulk Assay via HPLC-UV

Objective: Determine the weight/weight % assay of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine in a bulk sample using a Primary Reference Standard.

  • Standard Preparation: Accurately weigh 25.0 mg of the Primary Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:Acetonitrile 50:50 v/v).

  • Chromatographic Conditions:

    • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability Testing (SST) Gate: Inject the standard solution in replicates of five.

    • Validation Criteria: The system is only valid if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, and the tailing factor (Tf) is ≤ 1.5.

  • Sample Analysis: Inject the unknown sample preparation. Calculate the assay percentage by comparing the peak area of the sample against the average peak area of the valid standard injections.

Protocol B: Trace Impurity Profiling via LC-MS/MS

Objective: Quantify trace levels (ppm) of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine in a formulated API matrix.

  • Standard Preparation: Prepare a working standard solution at 10 ng/mL in Diluent. Spike with an isotopically labeled internal standard (e.g., 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-d6) at 50 ng/mL to correct for matrix-induced ion suppression[3].

  • Chromatographic & MS Conditions:

    • Column: Sub-2 µm C18 UPLC column (50 mm × 2.1 mm, 1.7 µm).

    • Ionization: ESI in Positive mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions (e.g., [M+H]+ m/z 148.1 → m/z fragment).

  • System Suitability Testing (SST) Gate: Inject a blank, followed by the LOQ standard (1 ng/mL).

    • Validation Criteria: Signal-to-noise (S/N) ratio of the LOQ standard must be ≥ 10:1. Blank must show no interfering peaks > 20% of the LOQ area.

  • Quantification: Construct a calibration curve from 1 ng/mL to 100 ng/mL. Determine the concentration of the impurity in the API matrix using the internal standard calibration curve.

Conclusion

The accurate quantification of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine requires a deep understanding of its physicochemical properties. By selecting the appropriate reference standard grade (Primary vs. Secondary) and applying mechanistically sound, self-validating analytical protocols, researchers can ensure robust data integrity that withstands rigorous regulatory scrutiny.

References

  • European Medicines Agency (EMA). "ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline". URL: [Link]

  • ECA Academy. "USP: <11> Reference Standards - Draft published for Comment". URL: [Link]

  • Taylor & Francis (tandfonline). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors". URL: [Link]

  • ACS Omega. "Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics". URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine

This document provides a detailed, procedural guide for the safe and compliant disposal of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine. Developed for researchers, scientists, and professionals in drug development, this guide...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine. Developed for researchers, scientists, and professionals in drug development, this guide synthesizes established safety protocols and regulatory standards to ensure minimal risk to personnel and the environment.

Hazard Identification and Risk Profile

3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine is a fused heterocyclic compound. Its risk profile is inferred from its constituent moieties:

  • Pyridine Moiety: Pyridine and its derivatives are typically flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause irritation.[3] They are also recognized as hazardous waste.[1]

  • Pyrazole Moiety: Pyrazole-based compounds can be harmful if swallowed and may cause skin and eye irritation.[2]

Based on analogues like 3,5-Dimethylpyrazole, the compound should be presumed to be, at a minimum, harmful if swallowed and an irritant to the skin and eyes.[2]

Inferred Hazard Data for 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine

The following table summarizes key safety information extrapolated from structurally similar compounds. This data should be used to inform handling and disposal decisions in the absence of a specific SDS.

Hazard CategoryInferred Specification & Source Compound(s)Precautionary Action
Acute Oral Toxicity Harmful if swallowed (Category 4). Based on 3,5-Dimethylpyrazole (LD50 Mouse: 1060 mg/kg) and general pyrazolopyridines.[2][4]Do not ingest. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[2]
Skin Irritation Causes skin irritation (Category 2). Based on 3,5-Dimethylpyrazole.[2]Avoid skin contact. Wear appropriate chemical-resistant gloves and a lab coat.[1]
Eye Irritation Causes serious eye irritation (Category 2). Based on 3,5-Dimethylpyrazole.[2]Wear chemical safety goggles. If contact occurs, rinse cautiously with water for several minutes.[1]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides.[1][3]Store separately from these materials. Do not mix waste streams.
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1]In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus.

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE. The causality is clear: preventing exposure is the most effective safety measure.

  • Eye and Face Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Use chemical-impermeable gloves, such as nitrile or neoprene. Latex gloves are not recommended for handling pyridine-based compounds.[5]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of solid 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Spill Management Protocol

Accidents must be anticipated. An effective spill response is a self-validating system for laboratory safety.

  • Evacuation and Ventilation: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.

  • Containment: For solid spills, gently cover the material with an inert absorbent material like sand, vermiculite, or a commercial chemical sorbent to prevent dust from becoming airborne.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Use non-sparking tools if the compound is determined to be flammable.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.

  • Labeling: Ensure the spill waste container is immediately labeled as "Hazardous Waste" with the full chemical name.

Step-by-Step Disposal Procedure

The disposal of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine must be managed as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][6]

Workflow for Waste Disposal

The following diagram outlines the decision-making and procedural flow for the safe disposal of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine.

G Disposal Workflow for 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine start Waste Generation (e.g., residual solid, contaminated labware) consult_sds Consult Compound-Specific SDS (If unavailable, proceed with caution) start->consult_sds segregate Segregate Waste (Keep separate from incompatible materials) consult_sds->segregate Treat as Hazardous containerize Containerize Waste (Use compatible, sealed, leak-proof container) segregate->containerize label_waste Label Container Accurately ('Hazardous Waste', full chemical name, date) containerize->label_waste storage Store in Designated Area (Cool, dry, well-ventilated, secondary containment) label_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor storage->contact_ehs end Arrange for Professional Disposal (Typically high-temperature incineration) contact_ehs->end

Caption: Disposal workflow for 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine.

Detailed Protocol
  • Waste Segregation: At the point of generation, keep waste 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine and all contaminated materials (e.g., gloves, weighing paper, pipette tips, contaminated glassware) separate from other waste streams. This is crucial to prevent accidental mixing with incompatible materials like strong acids or oxidizers.[1]

  • Containerization: Collect all waste in a designated, compatible hazardous waste container. The container must be made of a material that will not react with the chemical (e.g., glass or high-density polyethylene) and must have a secure, sealable lid to prevent leaks or the release of vapors.[1]

  • Labeling: Accurate labeling is a cornerstone of regulatory compliance and safety. The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine"

    • The date accumulation started

    • Known hazard information (e.g., "Harmful," "Irritant")[2]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area must be cool, dry, well-ventilated, and equipped with secondary containment to manage potential leaks. It should be located away from heat sources and direct sunlight.[1]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1][7] The most common and recommended disposal method for nitrogen-containing heterocyclic compounds is high-temperature incineration, which ensures complete destruction of the molecule.[3] Do not attempt to neutralize or treat the chemical waste unless you have a validated protocol approved by your institution's EHS department.

References

  • Benchchem.
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - 4.4. DISPOSAL.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
  • Fisher Scientific.
  • PubChem. 1H-pyrazolo(3,4-b)pyridine.
  • TCI Chemicals.
  • Wikipedia. 3,5-Dimethylpyrazole.
  • CymitQuimica. SAFETY DATA SHEET: 1H-Pyrazolo[3,4-b]pyridin-5-ol.
  • Capot Chemical. MSDS of 1H-Pyrazolo[3,4-B]pyridine-4-carbaldehyde.
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.

Sources

Handling

Personal protective equipment for handling 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine

Executive Safety Summary Compound: 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine Primary Application: Kinase inhibitor scaffold; heterocyclic building block for drug discovery. Risk Profile: Bioactive Irritant & Potential Repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine Primary Application: Kinase inhibitor scaffold; heterocyclic building block for drug discovery. Risk Profile: Bioactive Irritant & Potential Reproductive Toxin. While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant (H315, H319, H335) and harmful if swallowed (H302), its structural role as a pharmacophore in anticancer research necessitates a High Potency Active Pharmaceutical Ingredient (HPAPI) Band 2 or 3 handling approach. We do not treat this merely as a chemical reagent; we treat it as a potential biological modulator.

Risk Assessment & Hazard Stratification

Before selecting PPE, you must define the operational state. The risk profile changes drastically between the solid phase (inhalation/dust) and the solution phase (transdermal absorption via solvent).

Hazard CategoryGHS ClassificationCritical Implication for PPE
Acute Toxicity Category 4 (Oral)Ingestion Risk: Face touching prohibited.[1] Double gloving required.
Skin/Eye Irritant Category 2 / 2AContact Risk: Exposed skin is a vector. Gap-free clothing essential.
Target Organ STOT-SE 3 (Respiratory)Inhalation Risk: Dust control is the primary engineering control.
Reproductive Suspected (Analogous)Systemic Risk: Treat as a reproductive toxin (Precautionary Principle).

Scientist’s Note: Many pyrazole derivatives exhibit reproductive toxicity [1]. Do not rely solely on the lack of specific data for this CAS number. Assume potential fetotoxicity and handle with strict containment.[2][3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "safety theater"—wearing PPE that looks safe but fails under chemical stress.

A. Respiratory Protection (Inhalation Defense)
  • Primary Control: All handling of solid powder must occur inside a certified Chemical Fume Hood or Powder Weighing Station.

  • PPE Layer:

    • Standard Operation (Hood Active): Surgical mask (product protection only) or N95 (worker protection).

    • Spill Cleanup / Hood Failure: P100 Half-Face Respirator .

    • Rationale: The particle size of crystalline pyrazolo-pyridines can be fine (<10µm). A standard surgical mask offers zero protection against respirable dust if the hood draft fails.

B. Dermal Protection (Hand & Body)

The choice of glove depends entirely on the solvent used, not just the solute.

Operational PhaseRecommended Glove SystemBreakthrough Time Logic
Solid Handling (Weighing)Single Nitrile (5 mil minimum) Solids do not permeate nitrile unless dissolved in sweat. 5 mil prevents physical tears.
Solution: Aqueous/Alcohol Double Nitrile (4 mil inner / 5 mil outer) Excellent resistance to water/ethanol. Color indicator gloves recommended.
Solution: DCM/Chloroform Silver Shield (Laminate) or PVA CRITICAL: Nitrile degrades in <2 mins in DCM. If you must use nitrile, use "Splash Protection" protocol: Double glove, change immediately upon any contact.
Solution: DMSO/DMF Butyl Rubber or Heavy Nitrile DMSO facilitates transdermal transport of the toxin into the bloodstream. Standard thin nitrile is insufficient for prolonged contact.
C. Ocular Protection[2]
  • Mandatory: ANSI Z87.1+ Chemical Splash Goggles.

  • Contraindicated: Standard safety glasses (open sides allow dust entry).

  • Contact Lenses: Strictly prohibited. Dust trapped behind a lens causes severe corneal abrasion and concentrated chemical exposure.

Operational Protocol: The "Clean-Dirty" Workflow

This protocol uses a unidirectional flow to prevent cross-contamination.

Step 1: Preparation (The "Clean" Zone)
  • Don PPE in the order: Lab coat

    
     Goggles 
    
    
    
    Respirator (if needed)
    
    
    Gloves.
  • Tape lab coat cuffs if working with >5g of powder to seal the wrist gap.

  • Static Control: Use an ionizing bar or anti-static gun inside the balance draft shield. Pyrazolo-pyridines are static-prone; static discharge scatters toxic dust.

Step 2: Weighing & Solubilization (The "Hot" Zone)
  • Place a disposable absorbent mat (pig mat) inside the hood.

  • Tare container closed: Never tare an open vessel.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the stock bottle.

  • Solubilization: Add solvent immediately after weighing to trap the dust in the liquid phase. Once in solution, the inhalation risk drops, but the permeation risk rises.

Step 3: Decontamination (The Exit)
  • Wipe the exterior of the reaction vessel with a solvent-dampened Kimwipe before removing it from the hood.

  • Dispose of the Kimwipe as hazardous solid waste.

  • Glove Removal: Use the "Beak Method" (pull one glove off using the other, turning it inside out) to ensure skin never touches the outer glove surface.

Emergency Response Logic

Scenario A: Powder Spill (>100 mg) inside Hood
  • Do NOT use a brush (creates dust clouds).

  • Cover spill with wet paper towels (water or ethanol) to dampen.

  • Scoop up the wet slurry into a wide-mouth hazardous waste jar.

  • Wipe surface 3x with soap and water.

Scenario B: Skin Exposure (Solution Phase)
  • Immediate Action: Strip the glove/clothing immediately.[3] Do not worry about modesty; worry about absorption.

  • Wash: Flush with lukewarm water for 15 minutes. Do not scrub (scrubbing abrades skin and accelerates absorption).

  • Medical: Report as "Exposure to Nitrogen Heterocycle Kinase Inhibitor Precursor."

Waste Disposal & Inactivation

  • Classification: RCRA Hazardous Waste (P-List or U-List analog).

  • Segregation:

    • Solid Waste: Bagged, labeled "Toxic Solid."

    • Liquid Waste: Segregate by solvent (Halogenated vs. Non-Halogenated).

    • Sharps: Any spatula or needle used with this compound is now a sharp and a toxic hazard.

Visualizing the Safety Decision Tree

The following diagram illustrates the decision logic for PPE selection based on the state of matter.

PPE_Decision_Tree Start Start: Handling 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine StateCheck Determine Physical State Start->StateCheck SolidPhase Solid Phase (Powder) StateCheck->SolidPhase Dry Powder LiquidPhase Liquid Phase (Solution) StateCheck->LiquidPhase Dissolved DustRisk Risk: Inhalation & Dust Dispersion SolidPhase->DustRisk SolventCheck Identify Solvent LiquidPhase->SolventCheck EngControl Control: Fume Hood / Static Ionizer DustRisk->EngControl SolidPPE PPE: Nitrile Gloves (5mil) + N95 (if hood failure) + Goggles EngControl->SolidPPE StandardSolvent Alcohols / Water / Hexane SolventCheck->StandardSolvent PermeatingSolvent DCM / Chloroform / DMSO SolventCheck->PermeatingSolvent StandardPPE PPE: Double Nitrile Gloves StandardSolvent->StandardPPE SpecialPPE PPE: Laminate (Silver Shield) or Butyl PermeatingSolvent->SpecialPPE

Figure 1: Logical flow for selecting Personal Protective Equipment based on physical state and solvent compatibility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration (OSHA). Standard 1910.138: Hand Protection.[4] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine
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